Product packaging for Akuammicine(Cat. No.:CAS No. 639-43-0)

Akuammicine

Cat. No.: B1666747
CAS No.: 639-43-0
M. Wt: 322.4 g/mol
InChI Key: AGZMFTKKLPHOMT-XLPBPZHDSA-N
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Description

Akuammicine is a monoterpenoid indole alkaloid with formula C20H22N2O2, isolated from several plant species including Alstonia spatulata, Catharanthus roseus and Vinca major. It has a role as a plant metabolite. It is a methyl ester, a tertiary amino compound, an organic heteropentacyclic compound and a monoterpenoid indole alkaloid. It is a conjugate base of an this compound(1+).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N2O2 B1666747 Akuammicine CAS No. 639-43-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

639-43-0

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

methyl (1R,11S,12E,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C20H22N2O2/c1-3-12-11-22-9-8-20-14-6-4-5-7-15(14)21-18(20)17(19(23)24-2)13(12)10-16(20)22/h3-7,13,16,21H,8-11H2,1-2H3/b12-3-/t13-,16-,20+/m0/s1

InChI Key

AGZMFTKKLPHOMT-XLPBPZHDSA-N

SMILES

CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC

Isomeric SMILES

C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC

Canonical SMILES

CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Akuammicine

Origin of Product

United States

Foundational & Exploratory

The Natural Wellspring of Akuammicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the monoterpene indole (B1671886) alkaloid, Akuammicine, with a primary focus on its extraction, isolation, and biosynthesis. This compound has garnered significant scientific interest for its potential pharmacological activities, including its role as a kappa opioid receptor agonist.[1][2] This document details the experimental protocols for its isolation from the primary natural source and elucidates its biosynthetic pathway.

Primary Natural Source: Picralima nitida

This compound is predominantly found in plants belonging to the Apocynaceae family.[3] The most significant and commercially utilized source is the seeds of the West African tree, Picralima nitida, commonly known as the Akuamma tree.[3][4] The seeds of this plant contain a complex mixture of indole alkaloids, with this compound being a notable constituent.[1][5] Other plant species reported to contain this compound, though to a lesser extent, include Catharanthus roseus (Madagascar periwinkle), Vinca minor (common periwinkle), Vinca major (greater periwinkle), and species of the Aspidosperma genus.[3][6]

Quantitative Data on this compound Isolation

The yield of this compound from Picralima nitida seeds can vary depending on the specific extraction and purification methods employed. The following table summarizes representative data from a study utilizing acid-base extraction followed by pH-zone-refining countercurrent chromatography.

Starting MaterialFraction AnalyzedAmount of this compound IsolatedReference
250 g Picralima nitida seed powder1.2 g of a dichloromethane (B109758) fraction145 mg[7]

Experimental Protocols

Protocol 1: Preparation of Plant Material
  • Collection and Authentication: Source mature seeds of Picralima nitida. Proper botanical identification and authentication are critical to ensure the correct species is used.

  • Drying: Thoroughly dry the seeds to a constant weight to prevent microbial growth and facilitate grinding. Air-drying or oven-drying at a controlled temperature (e.g., 40-50°C) are suitable methods.[3]

  • Grinding: Grind the dried seeds into a coarse powder using an industrial mill. This increases the surface area for efficient solvent extraction.[3]

Protocol 2: Acid-Base Extraction of Total Alkaloids

This method selectively extracts alkaloids from the plant material.

  • Defatting (Optional but Recommended): Macerate the powdered seeds in petroleum ether for 48 hours to remove non-polar compounds like fats and waxes that can interfere with subsequent steps. Filter the mixture and air-dry the defatted plant material.[8]

  • Acidic Extraction: Macerate the defatted powder in an acidic aqueous solution (e.g., 0.1% to 1% hydrochloric acid) for 24-48 hours with occasional stirring.[3] This process protonates the alkaloids, forming their water-soluble salts. Filter the mixture to separate the acidic extract from the plant residue. Repeat the extraction on the residue to maximize alkaloid recovery.

  • Basification: Combine the acidic aqueous extracts. Slowly add a base, such as ammonium (B1175870) hydroxide, with constant stirring until the pH is alkaline (pH > 9).[3] This deprotonates the alkaloid salts, converting them back to their free base form, which are more soluble in organic solvents.

  • Organic Solvent Extraction: Extract the basified aqueous solution multiple times with an organic solvent like dichloromethane or ethyl acetate.[7] The free base alkaloids will partition into the organic layer.

  • Concentration: Combine the organic extracts and dry them over an anhydrous salt like sodium sulfate (B86663) to remove residual water. Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.[3]

Protocol 3: Purification by pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

This advanced chromatographic technique separates alkaloids based on their pKa values and hydrophobicity, offering high resolution and loading capacity.[9][10]

  • Solvent System Selection: A suitable two-phase solvent system is crucial. A common system for alkaloid separation is a mixture of methyl tert-butyl ether (MTBE) and water.[11]

  • Phase Preparation: Equilibrate the chosen solvent system. Add a retainer base (e.g., 5-10 mM triethylamine) to the organic (stationary) phase and an eluter acid (e.g., 5-10 mM hydrochloric acid) to the aqueous (mobile) phase.[11]

  • Instrumentation and Operation:

    • Fill the CCC column with the stationary phase (basic organic phase).

    • Pump the mobile phase (acidic aqueous phase) through the column at a specific flow rate while the instrument is rotating at a set speed.

  • Sample Loading and Elution: Dissolve the crude alkaloid extract in a mixture of the stationary and mobile phases and inject it into the CCC system. As the mobile phase moves through the column, the alkaloids partition between the two phases and are separated. This compound typically elutes in a specific pH range (e.g., between low to high pH 5).[9]

  • Fraction Collection and Analysis: Collect the fractions as they elute from the column. Analyze the fractions for the presence and purity of this compound using techniques such as High-Performance Liquid Chromatography (HPLC).[3]

Mandatory Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other monoterpene indole alkaloids, originates from the amino acid tryptophan and the monoterpenoid secologanin. A key intermediate in this pathway is strictosidine.[3] The following diagram illustrates the key steps leading to the formation of this compound.

Akuammicine_Biosynthesis tryptophan Tryptophan str Strictosidine Synthase tryptophan->str secologanin Secologanin secologanin->str strictosidine Strictosidine sgd Strictosidine β-D-Glucosidase strictosidine->sgd strictosidine_aglycone Strictosidine Aglycone gs Geissoschizine Synthase strictosidine_aglycone->gs dehydrogeissoschizine 4,21-Dehydrogeissoschizine go Geissoschizine Oxidase (GO) dehydrogeissoschizine->go prethis compound Prethis compound deformylation Spontaneous Deformylation prethis compound->deformylation This compound This compound str->strictosidine sgd->strictosidine_aglycone gs->dehydrogeissoschizine go->prethis compound deformylation->this compound

Caption: Biosynthetic pathway of this compound from primary precursors.

Experimental Workflow for this compound Isolation

The following diagram outlines the logical workflow for the extraction and purification of this compound from Picralima nitida seeds.

Akuammicine_Isolation_Workflow start Picralima nitida Seeds grinding Grinding start->grinding powder Seed Powder grinding->powder defatting Defatting (Petroleum Ether) powder->defatting defatted_powder Defatted Powder defatting->defatted_powder acid_extraction Acidic Extraction (dil. HCl) defatted_powder->acid_extraction acidic_extract Acidic Aqueous Extract (Alkaloid Salts) acid_extraction->acidic_extract basification Basification (NH4OH, pH > 9) acidic_extract->basification basified_solution Basified Solution (Free Alkaloids) basification->basified_solution solvent_extraction Organic Solvent Extraction (Dichloromethane) basified_solution->solvent_extraction crude_extract Crude Alkaloid Extract solvent_extraction->crude_extract purification Purification (pHZR-CCC) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Caption: Workflow for the isolation of this compound.

References

The Discovery and Historical Context of Akuammicine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammicine is a monoterpenoid indole (B1671886) alkaloid that has garnered significant scientific interest due to its unique chemical structure and potential pharmacological activities. First isolated in 1927 from the seeds of the West African tree Picralima nitida, its discovery and the subsequent elucidation of its complex structure represent a fascinating chapter in the history of natural product chemistry. This technical guide provides a comprehensive overview of the discovery, historical context, and early characterization of this compound, presenting key data in a structured format and detailing the experimental methodologies of the era.

Historical Context and Discovery

The journey of this compound began with the traditional use of the seeds of Picralima nitida (of the Apocynaceae family) in West African medicine as a remedy for pain and fever. This ethnobotanical history prompted early 20th-century chemists to investigate the plant's chemical constituents. In 1927, the alkaloid was first isolated, marking the beginning of decades of research to fully characterize its properties and structure.[1] The renowned organic chemist Sir Robert Robinson was among the early investigators who took on the challenge of deciphering its intricate molecular architecture.[1]

The structural elucidation of this compound proved to be a formidable task, given the limited analytical techniques available at the time. The correct structure was eventually deduced through a combination of classical chemical degradation methods and was ultimately confirmed by X-ray crystallography in 2017.[1] this compound is biosynthetically derived from strictosidine, a common precursor for many indole alkaloids.[1] Its structural similarity to other well-known alkaloids, such as strychnine, made it an attractive target for total synthesis, further fueling research in the field of organic chemistry.[1]

Physicochemical Properties of this compound

Early investigations into this compound focused on determining its fundamental physical and chemical properties. The data gathered, though obtained with the instrumentation of the time, laid the groundwork for its later, more detailed characterization.

PropertyValueSource
Molecular Formula C₂₀H₂₂N₂O₂[2]
Molar Mass 322.408 g/mol [1]
Appearance Colourless solid[1]
Melting Point 182 °C (360 °F; 455 K)[1]
Acidity (pKa) 7.45[1]
CAS Number 639-43-0[2]

Experimental Protocols

The following sections detail the likely experimental methodologies used in the early research on this compound, reconstructed based on the common practices of the early 20th century for natural product chemistry.

Protocol 1: Isolation of this compound from Picralima nitida Seeds (Circa 1927)

This protocol is a representation of the acid-base extraction techniques commonly employed for isolating alkaloids during the period of this compound's discovery.

1. Preparation of Plant Material:

  • The seeds of Picralima nitida were dried and finely ground to increase the surface area for efficient extraction.

2. Defatting:

  • The powdered seeds were subjected to soxhlet extraction with a non-polar solvent, such as petroleum ether, to remove fats and oils that could interfere with the alkaloid extraction.

3. Acidic Extraction:

  • The defatted plant material was then macerated with an acidic aqueous solution (e.g., 1-5% hydrochloric acid or sulfuric acid) for an extended period. This process protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous medium as their corresponding salts.
  • The mixture was then filtered to separate the acidic extract containing the alkaloids from the solid plant residue.

4. Basification and Extraction:

  • The acidic extract was made alkaline by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to a pH of approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which is generally less soluble in water and more soluble in organic solvents.
  • The alkaline solution was then repeatedly extracted with an immiscible organic solvent, such as chloroform (B151607) or diethyl ether. The free base alkaloids partition into the organic layer.

5. Concentration and Crystallization:

  • The combined organic extracts were dried over an anhydrous salt (e.g., sodium sulfate) and the solvent was removed by distillation under reduced pressure to yield a crude alkaloid mixture.
  • This compound was then isolated from this mixture through fractional crystallization from a suitable solvent, such as ethanol (B145695) or acetone. The process would involve dissolving the crude extract in a minimal amount of hot solvent and allowing it to cool slowly, leading to the formation of crystals of the purified alkaloid.

Protocol 2: Early Structure Elucidation of this compound (Pre-Spectroscopy Era)

The structural determination of this compound before the advent of modern spectroscopic techniques would have relied heavily on a combination of elemental analysis, functional group analysis, and chemical degradation.

1. Elemental Analysis:

  • Combustion analysis would have been used to determine the empirical formula of this compound by precisely measuring the amounts of carbon dioxide, water, and nitrogen gas produced upon its complete combustion.
  • The molecular weight would have been estimated using methods such as boiling point elevation or freezing point depression of a solution containing a known concentration of the alkaloid.

2. Functional Group Analysis:

  • Nature of Nitrogen: The response of this compound to reagents like nitrous acid and acetyl chloride would have been used to infer the nature of the nitrogen atoms (e.g., primary, secondary, or tertiary amine).
  • Presence of Unsaturation: Reaction with bromine water or catalytic hydrogenation would have indicated the presence of carbon-carbon double bonds.
  • Ester Functionality: Hydrolysis of this compound with acid or base to yield a carboxylic acid and an alcohol would have confirmed the presence of an ester group. The resulting acid and alcohol would then be individually characterized.

3. Chemical Degradation:

  • Hofmann Exhaustive Methylation: This multi-step reaction was a cornerstone of alkaloid chemistry. It involved treating the alkaloid with excess methyl iodide, followed by reaction with silver oxide to form a quaternary ammonium hydroxide. Upon heating, this intermediate would undergo elimination to open nitrogen-containing rings, yielding simpler, often identifiable, unsaturated products. By analyzing the structure of these degradation products, the carbon skeleton of the original alkaloid could be pieced together.
  • Zinc Dust Distillation: Heating the alkaloid with zinc dust would cause dehydrogenation and degradation, often yielding simpler aromatic or heterocyclic compounds that were easier to identify.
  • Oxidative Degradation: Treatment with oxidizing agents like potassium permanganate (B83412) or chromic acid would cleave the molecule at specific points (e.g., double bonds), yielding smaller, more easily identifiable fragments such as carboxylic acids.

Visualizing the Historical Workflow

The following diagrams illustrate the logical flow of the discovery and initial characterization of this compound.

cluster_Discovery Discovery and Sourcing cluster_Characterization Early Characterization Traditional_Use Traditional Use of Picralima nitida (Pain and Fever) Plant_Collection Collection of Picralima nitida Seeds Traditional_Use->Plant_Collection Isolation_1927 First Isolation of This compound (1927) Plant_Collection->Isolation_1927 Physicochemical_Properties Determination of Physicochemical Properties (m.p., formula) Isolation_1927->Physicochemical_Properties Functional_Group_Analysis Functional Group Analysis Isolation_1927->Functional_Group_Analysis Structural_Investigation Structural Investigation (Sir Robert Robinson) Isolation_1927->Structural_Investigation cluster_Isolation Isolation Workflow (circa 1927) Start Ground Picralima nitida Seeds Defatting Defatting (Petroleum Ether) Start->Defatting Acid_Extraction Acidic Extraction (Dilute HCl/H2SO4) Defatting->Acid_Extraction Basification Basification (NH4OH/Na2CO3) Acid_Extraction->Basification Solvent_Extraction Solvent Extraction (Chloroform/Ether) Basification->Solvent_Extraction Crude_Alkaloids Crude Alkaloid Mixture Solvent_Extraction->Crude_Alkaloids Crystallization Fractional Crystallization Crude_Alkaloids->Crystallization Pure_this compound Purified this compound Crystallization->Pure_this compound cluster_Structure_Elucidation Structure Elucidation Logic (Pre-Spectroscopy) Purified_this compound Purified this compound Elemental_Analysis Elemental Analysis (Combustion) Purified_this compound->Elemental_Analysis Functional_Group_Tests Functional Group Tests (N, C=C, Ester) Purified_this compound->Functional_Group_Tests Degradation_Reactions Chemical Degradation (Hofmann, Zn dust, Oxidation) Purified_this compound->Degradation_Reactions Molecular_Formula Propose Molecular Formula Elemental_Analysis->Molecular_Formula Proposed_Structure Propose Putative Structure Molecular_Formula->Proposed_Structure Functional_Group_Tests->Proposed_Structure Identified_Fragments Identification of Degradation Fragments Degradation_Reactions->Identified_Fragments Identified_Fragments->Proposed_Structure

References

The Akuammicine Enigma: A Technical Guide to its Biosynthesis in Picralima nitida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akuammicine, a monoterpene indole (B1671886) alkaloid found in the seeds of the West African tree Picralima nitida, has garnered significant scientific interest for its potential pharmacological activities, including its interaction with opioid receptors. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in Picralima nitida, drawing upon the well-elucidated pathways in related Apocynaceae species. It details the key enzymatic transformations from the central precursor strictosidine (B192452) to this compound, presents available quantitative data on alkaloid isolation, and furnishes detailed experimental protocols for the extraction and purification of alkaloids from P. nitida. Furthermore, this guide includes mandatory visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Picralima nitida, a member of the Apocynaceae family, is a plant native to West Africa with a long history of use in traditional medicine for various ailments.[1] The seeds of this plant are a rich source of a diverse array of indole alkaloids, with this compound being a prominent constituent.[2] this compound's structural complexity and biological activity have made it a subject of interest for phytochemical and pharmacological research.[3][4] Understanding its biosynthesis is crucial for potential metabolic engineering efforts to enhance its production and for the synthesis of novel derivatives with improved therapeutic properties. While the complete biosynthetic pathway of this compound has been extensively studied in model organisms of the Apocynaceae family, such as Catharanthus roseus, specific enzymatic and regulatory details within Picralima nitida are still an active area of research. This guide synthesizes the current knowledge to present a putative and detailed pathway for this compound formation in P. nitida.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form the universal monoterpene indole alkaloid precursor, strictosidine. The subsequent transformations involve a series of oxidations, reductions, and rearrangements to yield the characteristic this compound scaffold.

Formation of the Core Intermediate: Strictosidine

The biosynthesis initiates with the Pictet-Spengler condensation of tryptamine, derived from the shikimate pathway, and secologanin, an iridoid monoterpene from the methylerythritol phosphate (B84403) (MEP) pathway. This reaction is catalyzed by the enzyme strictosidine synthase (STR) .[5]

  • Enzyme: Strictosidine Synthase (STR)

  • Substrates: Tryptamine, Secologanin

  • Product: 3-α(S)-strictosidine

The enzyme facilitates the formation of a Schiff base between tryptamine and secologanin, followed by an intramolecular cyclization to stereoselectively produce strictosidine.[6]

Conversion of Strictosidine to Geissoschizine

Strictosidine is then deglycosylated by strictosidine β-D-glucosidase (SGD) to yield a highly reactive aglycone. This unstable intermediate undergoes further enzymatic reduction to form the more stable geissoschizine. This reduction is catalyzed by geissoschizine synthase (GS) , an alcohol dehydrogenase.[7]

  • Enzymes:

    • Strictosidine β-D-glucosidase (SGD)

    • Geissoschizine Synthase (GS)

  • Intermediates: Strictosidine aglycone

  • Product: Geissoschizine

The Crucial Oxidation Step to Prethis compound

Geissoschizine serves as the substrate for a key oxidative cyclization reaction catalyzed by a cytochrome P450 enzyme, geissoschizine oxidase (GO) .[8] This enzyme facilitates the formation of a bond between C2 and C16, followed by a rearrangement of the indole nucleus to form the strychnos scaffold, yielding prethis compound.[8]

  • Enzyme: Geissoschizine Oxidase (GO)

  • Substrate: Geissoschizine

  • Product: Prethis compound

Spontaneous Formation of this compound

The final step in the biosynthesis of this compound is the non-enzymatic, spontaneous deformylation of prethis compound. This reaction leads to the formation of the stable end-product, this compound.[9]

  • Reaction: Spontaneous Deformylation

  • Precursor: Prethis compound

  • Product: this compound

This compound Biosynthesis Pathway tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine Strictosidine Synthase (STR) secologanin Secologanin secologanin->strictosidine strictosidine_aglycone Strictosidine Aglycone strictosidine->strictosidine_aglycone Strictosidine β-D-glucosidase (SGD) geissoschizine Geissoschizine strictosidine_aglycone->geissoschizine Geissoschizine Synthase (GS) prethis compound Prethis compound geissoschizine->prethis compound Geissoschizine Oxidase (GO) This compound This compound prethis compound->this compound Spontaneous Deformylation

Proposed biosynthetic pathway of this compound.

Quantitative Data on Alkaloid Isolation from Picralima nitida

Extraction MethodStarting MaterialSolvent(s)Yield of Dichloromethane (B109758) FractionYield of Purified this compoundReference
Maceration & Acid-Base Extraction250 g seed powderMethanolic HCl, Dichloromethane3.356 gNot specified for this compound, but 145 mg from 1.2 g of fraction[1][10]
pH-Zone-Refining Countercurrent Chromatography1.2 g Dichloromethane fractionTwo-phase solvent system-145 mg[1]
AlkaloidYield from 1.2 g Dichloromethane FractionReference
Pseudoakuammigine130 mg[1]
This compound 145 mg [1]
Akuammiline (B1256633)61 mg[1]
Picraline90 mg[1]

Detailed Experimental Protocols

The following protocols are adapted from published methodologies for the extraction and purification of alkaloids from Picralima nitida seeds.

Protocol 1: Crude Alkaloid Extraction via Acid-Base Extraction

This protocol is a standard method for the selective extraction of alkaloids from plant material.[10]

Materials:

  • Dried and powdered Picralima nitida seeds

  • Methanol

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH)

  • Hexanes

  • Filter paper

  • Rotary evaporator

Procedure:

  • Maceration: Soak 250 g of powdered P. nitida seeds in 400 mL of methanolic hydrochloride solution. Stir the mixture for two hours at room temperature.

  • Filtration: Filter the mixture to separate the seed powder from the filtrate.

  • Acidification: Dissolve the crude extract in 400 mL of 2N aqueous HCl.

  • Defatting: Wash the acidic solution three times with 400 mL of hexanes to remove non-polar compounds. Discard the hexane (B92381) layers.

  • Basification: Slowly add ammonium hydroxide or sodium hydroxide solution to the acidic aqueous layer with constant stirring until the pH is alkaline (pH > 9).

  • Extraction: Extract the basified aqueous layer three times with 400 mL of dichloromethane.

  • Concentration: Combine the dichloromethane layers and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude alkaloid fraction.

Protocol 2: Purification of this compound using pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

This technique is highly effective for the separation of alkaloids with similar polarities based on their pKa values.[1]

Materials:

  • Crude alkaloid extract from Protocol 1

  • pH-Zone-Refining Countercurrent Chromatograph

  • Two-phase solvent system (e.g., methyl tert-butyl ether/acetonitrile/water)

  • Retainer base (e.g., triethylamine)

  • Eluter acid (e.g., hydrochloric acid)

  • Fraction collector

Procedure:

  • Solvent System Preparation: Prepare the two-phase solvent system and thoroughly degas it.

  • Column Preparation: Fill the CCC column with the stationary phase (typically the upper organic phase).

  • Sample Loading: Dissolve the crude alkaloid extract in a suitable volume of the stationary or mobile phase and inject it into the column.

  • Elution: Pump the mobile phase (typically the lower aqueous phase) containing the eluter acid through the column at a constant flow rate. The stationary phase contains the retainer base.

  • Fraction Collection: Collect fractions of the eluate.

  • pH Monitoring: Monitor the pH of the collected fractions. Alkaloids will elute at their specific isoelectric points. This compound typically elutes at a pH range of low to high 5.[1]

  • Analysis: Analyze the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing pure this compound.

Alkaloid_Extraction_Workflow start Dried & Powdered Picralima nitida Seeds maceration Maceration (Methanolic HCl) start->maceration filtration1 Filtration maceration->filtration1 acidification Acidification (Aqueous HCl) filtration1->acidification defatting Defatting (Hexane Wash) acidification->defatting basification Basification (NH4OH/NaOH) defatting->basification extraction Solvent Extraction (Dichloromethane) basification->extraction concentration Concentration extraction->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract purification Purification (e.g., pHZR-CCC) crude_extract->purification pure_alkaloids Pure Alkaloids (including this compound) purification->pure_alkaloids

Workflow for the extraction and purification of alkaloids.

Regulation of this compound Biosynthesis

The regulation of monoterpene indole alkaloid biosynthesis is complex and involves a network of transcription factors that respond to developmental cues and environmental stimuli. While specific regulatory mechanisms in Picralima nitida have not been elucidated, studies in other Apocynaceae species suggest that transcription factors from the AP2/ERF, bHLH, and WRKY families play crucial roles in coordinating the expression of biosynthetic genes.[11] Phytohormones such as jasmonates are also known to be potent elicitors of alkaloid biosynthesis.[11] Further transcriptomic and functional genomic studies in P. nitida are necessary to unravel the specific regulatory networks governing this compound production.

Conclusion and Future Perspectives

The biosynthesis of this compound in Picralima nitida is a fascinating example of the intricate metabolic pathways that generate the vast chemical diversity of plant natural products. While the core enzymatic steps have been largely elucidated in related species, providing a robust framework for the proposed pathway in P. nitida, significant opportunities remain for further research. The characterization of the specific enzymes (STR, SGD, GS, GO) from P. nitida and the investigation of their kinetic properties will provide a more precise understanding of the pathway's flux and regulation. Furthermore, transcriptomic and genomic analyses of P. nitida will be instrumental in identifying the full suite of biosynthetic genes and the regulatory factors that control their expression. Such knowledge will be invaluable for metabolic engineering strategies aimed at overproducing this compound or for the combinatorial biosynthesis of novel, pharmacologically active derivatives. This technical guide serves as a foundational resource to stimulate and guide future research into the biosynthesis and therapeutic potential of this compound from Picralima nitida.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Akuammicine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Akuammicine is a monoterpene indole (B1671886) alkaloid predominantly found in plants belonging to the Apocynaceae family, such as Picralima nitida (Akuamma tree), Catharanthus roseus (Madagascar periwinkle), and species of Vinca and Aspidosperma.[1][2] First isolated in 1927, its complex pentacyclic structure was definitively confirmed by X-ray crystallography.[1] As a subject of ethnobotanical and pharmacological research, this compound has garnered significant interest for its biological activities, most notably its effects on glucose uptake and its role as a kappa (κ) and mu (μ) opioid receptor agonist.[1][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its study, and its primary biological signaling pathway.

Physical and Chemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its isolation, characterization, and application in drug development.

PropertyValueSource
Molecular Formula C₂₀H₂₂N₂O₂[1][4]
Molecular Weight 322.41 g/mol [1][5]
Appearance Colourless solid; Solid powder[1][2]
Melting Point 182 °C (455 K)[1][4]
pKa (Acidity) 7.45[1][6]
Solubility Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), Acetone[2][7]
Optical Rotation [α]D -745° (c = 0.994 in ethanol)[6]
UV max (in ethanol) 227, 300, 330 nm (log ε 4.09, 4.07, 4.24)[6]
CAS Number 639-43-0[1][4]

Biosynthesis of this compound

Like other monoterpene indole alkaloids, the biosynthesis of this compound originates from the amino acid tryptophan. Tryptophan is converted into the central precursor strictosidine, which then undergoes a series of enzymatic transformations to yield the diverse array of indole alkaloids.[1] The pathway proceeds through the intermediate geissoschizine, which is cyclized to form the prethis compound skeleton, followed by deformylation to produce this compound.[8][9]

Akuammicine_Biosynthesis Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Multiple Steps Prethis compound Prethis compound Geissoschizine->Prethis compound Oxidative Cyclization This compound This compound Prethis compound->this compound Deformylation

Simplified biosynthetic pathway of this compound from Tryptophan.

Experimental Protocols

The isolation of this compound from natural sources, primarily the seeds of Picralima nitida or aerial parts of Catharanthus roseus, involves multi-step extraction and chromatographic purification.[2][10]

A. General Extraction:

  • Homogenization: Dried and powdered plant material (e.g., seeds) is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, often under reflux.[11] An initial acidic extraction (e.g., with acidified ethanol) can be employed to protonate the alkaloids, enhancing their solubility.[11]

  • Liquid-Liquid Partitioning: The crude extract is partitioned between an acidic aqueous phase and an immiscible organic solvent to remove non-alkaloidal compounds. The aqueous phase, containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) solution) and re-extracted with an organic solvent like chloroform or ethyl acetate to recover the free base alkaloids.[12]

B. Chromatographic Purification: A combination of chromatographic techniques is required to isolate this compound from the complex mixture of co-occurring alkaloids.

  • High-Performance Counter-Current Chromatography (HPCCC): This technique is highly effective for the initial separation of alkaloids from the crude extract. A common method employs a biphasic solvent system (e.g., water/n-hexane/n-butanol) with an ion-pair reagent.[12]

  • High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from HPCCC are further purified using preparative reverse-phase HPLC (e.g., on a C18 column) with a mobile phase such as acetonitrile (B52724) and water.[12]

  • Silica (B1680970) Gel Column Chromatography: A final purification step may involve silica gel chromatography to yield pure this compound.[12]

  • Thin-Layer Chromatography (TLC): TLC is used throughout the process to monitor the separation and identify fractions containing the target compound, often visualized using Dragendorff's reagent.[12]

A generalized workflow for this process is illustrated below.

Akuammicine_Isolation_Workflow Start Plant Material (e.g., P. nitida seeds) Grind Grinding & Homogenization Start->Grind Extract Solvent Extraction (e.g., Acidified Ethanol) Grind->Extract Partition Acid-Base Liquid-Liquid Partitioning Extract->Partition Crude Crude Alkaloid Extract Partition->Crude HPCCC HPCCC Separation Crude->HPCCC HPLC Preparative HPLC (C18) HPCCC->HPLC Final Final Purification (e.g., SiO2 Column) HPLC->Final Pure Pure this compound Final->Pure

General experimental workflow for the isolation of this compound.

The definitive identification and structural confirmation of this compound rely on a suite of modern analytical techniques.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight and formula of this compound. The protonated molecule [M+H]⁺ is typically observed at m/z 323.[12] Tandem MS (MS/MS) provides fragmentation patterns that are characteristic of the molecule's structure.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of 1D and 2D NMR experiments is essential for complete structural assignment.[2]

    • ¹H NMR and ¹³C NMR: Provide information on the proton and carbon environments within the molecule.

    • DEPT-135: Distinguishes between CH, CH₂, and CH₃ carbons.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments establish connectivity between protons and carbons, as well as through-space proximities, allowing for the complete assignment of the complex pentacyclic structure.[12]

  • X-ray Crystallography: This technique provides unambiguous proof of the molecular structure and its absolute stereochemistry.[12][14] The crystal structure confirms the S configuration at the 3 and 15 positions and the R configuration at the 7 position.[14]

Biological Activity and Signaling Pathway

This compound's primary pharmacological activity stems from its interaction with opioid receptors.[10] It acts as an agonist at both the kappa opioid receptor (KOR) and, to a lesser extent, the mu opioid receptor (μOR).[1][15] KOR agonists are of therapeutic interest as they can produce analgesia without the severe side effects associated with traditional μOR agonists, such as respiratory depression and addiction.[3]

In vitro studies have quantified this activity, with this compound showing a Kᵢ of 89 nM and an EC₅₀ of 240 nM at the KOR in a cAMP inhibition assay.[2][3] The activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels.

Akuammicine_Signaling cluster_membrane Cell Membrane KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion This compound This compound This compound->KOR Binds & Activates ATP ATP ATP->cAMP Response Cellular Response (e.g., Analgesia) cAMP->Response Downstream Signaling

Mechanism of this compound as a Kappa Opioid Receptor (KOR) agonist.

Recent research has focused on synthesizing derivatives of this compound to enhance its potency and selectivity for the KOR.[16] Modifications, particularly at the C10 position of the aryl ring, have resulted in analogues with over a 200-fold improvement in KOR potency, highlighting the potential of the this compound scaffold for developing novel analgesics.[2][16]

References

An In-depth Technical Guide on the Mechanism of Action of Akuammicine on Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of akuammicine, an indole (B1671886) alkaloid isolated from the seeds of Picralima nitida, on opioid receptors. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes relevant signaling pathways and experimental workflows to serve as a resource for researchers in pharmacology and drug development.

This compound has emerged as a compound of interest due to its activity at the kappa opioid receptor (KOR), a target for the development of non-addictive analgesics.[1][2][3] KOR agonists have shown potential for treating pain without the severe side effects associated with mu-opioid receptor (MOR) agonists, such as respiratory depression, tolerance, and addiction.[1][4]

Binding Affinity and Functional Activity of this compound at Opioid Receptors

This compound demonstrates a preferential binding affinity for the kappa-opioid receptor (KOR) over the mu- (MOR) and delta- (DOR) opioid receptors.[4][5] Functional assays have characterized this compound as a KOR agonist.[1][5][6][7]

Quantitative Data Summary

The binding affinities and functional potencies of this compound at human opioid receptors are summarized in the tables below. These values have been compiled from various studies employing radioligand binding and functional assays.

Table 1: Binding Affinity of this compound at Opioid Receptors

LigandReceptor SubtypeKᵢ (nM)Cell LineReference
This compoundκ (kappa)89Not Specified[1][2]
This compoundκ (kappa)~200 (0.2 µM)Not Specified[8]
This compoundµ (mu)Not SpecifiedNot Specified[8]
This compoundδ (delta)Not SpecifiedNot Specified[8]

Note: A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Potency of this compound at Opioid Receptors

LigandReceptor SubtypeEC₅₀ (nM)Assay TypeCell LineReference
This compoundκ (kappa)240cAMP InhibitionNot Specified[1][2]
This compoundκ (kappa)Full AgonistGuinea Pig IleumNot Specified[8]
This compoundκ (kappa)Partial AgonistMouse & Rabbit Vasa DeferentiaNot Specified[8]

Note: EC₅₀ represents the concentration of a drug that gives a half-maximal response.

Derivatives of this compound have been synthesized and evaluated, with some showing significantly increased affinity and potency at the KOR.[1][5][9] For instance, 10-Iodo-akuammicine and 10-Bromo-akuammicine exhibit Kᵢ values of 2.4 nM and 5.1 nM for the KOR, respectively.[9]

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs).[10] Upon activation by an agonist like this compound, the KOR initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10] Some studies suggest that this compound and its derivatives may be G-protein biased agonists, preferentially activating G-protein signaling pathways over β-arrestin recruitment.[2][11] The recruitment of β-arrestin-2 has been associated with some of the adverse effects of KOR agonists, such as dysphoria and sedation.[4][5]

KOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein (αβγ) KOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits ATP ATP ATP->AC Response Cellular Response (e.g., Analgesia) cAMP->Response Leads to Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions start->prepare_reagents incubation Incubate Membranes, Radioligand, and this compound in 96-well plate prepare_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Scintillation Counting to Measure Radioactivity washing->scintillation analysis Data Analysis: Calculate IC50 and Ki scintillation->analysis end End analysis->end GTP_gamma_S_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - GDP - this compound dilutions start->prepare_reagents pre_incubation Pre-incubate Membranes, GDP, and this compound prepare_reagents->pre_incubation add_radioligand Add [35S]GTPγS to Initiate Reaction pre_incubation->add_radioligand incubation Incubate to Allow [35S]GTPγS Binding add_radioligand->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity washing->counting analysis Data Analysis: Determine EC50 and Emax counting->analysis end End analysis->end

References

The Pharmacology of Akuammicine: A Kappa-Opioid Receptor Agonist with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammicine, an indole (B1671886) alkaloid derived from the seeds of the West African tree Picralima nitida, has emerged as a compound of significant interest in the field of pharmacology due to its activity as a kappa-opioid receptor (KOR) agonist.[1][2][3][4] KOR agonists represent a promising class of analgesics that may circumvent the severe side effects associated with traditional mu-opioid receptor (MOR) agonists, such as respiratory depression, tolerance, and addiction.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacology of this compound and its derivatives at the KOR, detailing its binding affinity, functional activity, and the signaling pathways it modulates. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development in this area.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound and its key derivatives at the human kappa-, mu-, and delta-opioid receptors.

Table 1: Binding Affinities (Ki, nM) of this compound and Derivatives at Opioid Receptors

CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)
This compound89[3][4][5]>10,000>10,000
10-Bromo-akuammicine (Br-AKC)5.1[6]--
10-Iodo-akuammicine (I-AKC)2.4[6]--

Ki values represent the dissociation constant for the unlabeled drug. A lower Ki value indicates a higher binding affinity. Data presented are from studies using membranes from cells expressing human recombinant opioid receptors.

Table 2: Functional Potency (EC50, nM) and Efficacy of this compound and Derivatives in cAMP Inhibition Assays

CompoundKOR EC50 (nM)KOR Emax (%)MOR EC50 (nM)MOR Emax (%)
This compound240[3][4][5]100>10,000<20
10-Bromo-akuammicine (Br-AKC)-Full Agonist--
10-Iodo-akuammicine (I-AKC)-Full Agonist--

EC50 values represent the concentration of the agonist that produces 50% of its maximal response. Emax represents the maximal efficacy of the agonist relative to a standard full agonist. Data are from forskolin-induced cAMP accumulation inhibition assays.

Table 3: β-Arrestin-2 Recruitment Potency (EC50, nM) and Efficacy

CompoundKOR β-Arrestin-2 EC50 (nM)KOR β-Arrestin-2 Emax (%)
This compound>10,000<10
Halogenated DerivativesPotent recruitmentSimilar to or greater than reference ligands

β-Arrestin-2 recruitment assays are crucial for determining the potential for G-protein bias. Some halogenated derivatives of this compound have been shown to recruit β-arrestin-2 with high potency.[1]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound and its derivatives at the kappa-opioid receptor.

Radioligand Binding Assay for Kappa-Opioid Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the human kappa-opioid receptor using the selective radioligand [³H]U-69,593.[7]

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human kappa-opioid receptor (e.g., CHO-KOR or HEK-KOR cells).

  • Radioligand: [³H]U-69,593 (a selective KOR agonist).

  • Test Compound: this compound or its derivatives.

  • Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone) or a selective KOR antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, [³H]U-69,593 (at a concentration near its Kd, e.g., 1-2 nM), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]U-69,593, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]U-69,593, varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]U-69,593.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Forskolin-Induced cAMP Accumulation Inhibition Assay

This functional assay measures the ability of a KOR agonist to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556), an activator of adenylyl cyclase. This provides a measure of the compound's potency (EC50) and efficacy (Emax) in activating the Gαi/o-protein coupled signaling pathway.

Materials:

  • Cells: A cell line stably expressing the human kappa-opioid receptor (e.g., HEK-KOR or CHO-KOR).

  • Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Forskolin: An adenylyl cyclase activator.

  • Test Compound: this compound or its derivatives.

  • cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based assays).

Procedure:

  • Cell Plating: Seed the KOR-expressing cells into a 96- or 384-well plate and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay medium.

  • Assay Protocol:

    • Aspirate the culture medium from the cells.

    • Add the diluted test compound to the wells and incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Add a fixed concentration of forskolin (typically 1-10 µM, predetermined to give a submaximal stimulation of cAMP) to all wells except the basal control.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.

    • Determine the EC50 value from the curve using non-linear regression analysis.

    • The Emax is the maximum inhibition of cAMP production achieved by the test compound.

β-Arrestin-2 Recruitment Assay (PathHunter® Assay)

This assay is used to determine if a KOR agonist promotes the recruitment of β-arrestin-2 to the activated receptor, a key event in receptor desensitization and an indicator of potential for biased signaling. The DiscoverX PathHunter® assay is a common platform for this measurement.[2][8]

Materials:

  • Cells: PathHunter® cell line co-expressing the human kappa-opioid receptor fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag.

  • Assay Medium: As recommended by the manufacturer.

  • Test Compound: this compound or its derivatives.

  • Detection Reagents: PathHunter® detection reagents.

  • Luminometer: For measuring the chemiluminescent signal.

Procedure:

  • Cell Plating: Plate the PathHunter® cells in a white, clear-bottom 96- or 384-well assay plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compound and add them to the cells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Signal Development: Add the PathHunter® detection reagents according to the manufacturer's protocol. This will generate a chemiluminescent signal if β-arrestin has been recruited to the receptor.

  • Signal Measurement: Read the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the extent of β-arrestin-2 recruitment.

    • Plot the luminescence signal against the logarithm of the test compound concentration.

    • Determine the EC50 and Emax values from the resulting dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways of the kappa-opioid receptor and a typical experimental workflow for characterizing a novel KOR agonist like this compound.

KOR_Signaling_Pathway KOR KOR G_protein Gαi/oβγ KOR->G_protein Activates Beta_Arrestin β-Arrestin-2 KOR->Beta_Arrestin AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Decreases This compound This compound (Agonist) This compound->KOR MAPK MAPK Signaling Beta_Arrestin->MAPK Activates Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Studies Binding_Assay Radioligand Binding Assay ([³H]U-69,593) cAMP_Assay cAMP Inhibition Assay (Forskolin-stimulated) Binding_Assay->cAMP_Assay Ki_Value Binding Affinity (Ki) Binding_Assay->Ki_Value Determines Arrestin_Assay β-Arrestin Recruitment (PathHunter®) cAMP_Assay->Arrestin_Assay Potency_Efficacy Functional Potency (EC50) & Efficacy (Emax) cAMP_Assay->Potency_Efficacy Determines Bias_Potential G-protein Bias Potential Arrestin_Assay->Bias_Potential Assesses Analgesia Analgesia Models (e.g., tail-flick, hot plate) Arrestin_Assay->Analgesia Side_Effects Side Effect Profiling (e.g., sedation, aversion) Analgesia->Side_Effects Start Novel Compound (this compound Derivative) Start->Binding_Assay

References

A Technical Guide to the Ethnobotanical Uses and Pharmacological Profile of Akuammicine-Containing Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of akuammicine, a monoterpene indole (B1671886) alkaloid, and the plants in which it is found.[1] It synthesizes traditional ethnobotanical knowledge with modern pharmacological research, providing detailed data, experimental protocols, and mechanistic insights to support future research and drug development endeavors. The primary focus is on Picralima nitida, the most significant natural source of this compound.

Ethnobotanical Heritage

The use of this compound-containing plants is deeply rooted in the traditional medicine systems of West and Central Africa. For centuries, indigenous communities have utilized these plants to treat a wide range of diseases.

1.1 Primary Plant Sources

This compound is predominantly found in plants belonging to the Apocynaceae family.[1] The most notable sources include:

  • Picralima nitida (Common Name: Akuamma): Native to tropical Africa, the seeds of this tree are the most well-known and widely used source of this compound and related alkaloids.[2][3] Traditional use is particularly prevalent in Ghana, Nigeria, and the Ivory Coast.[4]

  • Alstonia boonei (Common Name: God's Tree, Devil Tree): This large tropical forest tree is used extensively in traditional African medicine for various ailments, including fever and pain.[5][6] While it contains a complex mixture of alkaloids, some are structurally related to this compound.

  • Other Species: this compound has also been reported in other species of the Apocynaceae family, such as Catharanthus roseus and Vinca minor.[1][7]

1.2 Traditional Medicinal Applications

The ethnobotanical applications of these plants are diverse, reflecting their complex phytochemical composition. The seeds of Picralima nitida, in particular, are crushed or powdered and taken orally.[2] Table 1 summarizes the primary traditional uses.

Table 1: Ethnobotanical Uses of Plants Containing this compound and Related Alkaloids

Plant Species Common Name(s) Part(s) Used Traditional Ethnobotanical Uses
Picralima nitida Akuamma Seeds, Bark, Leaves, Roots, Fruit Pain relief, malaria, fever reduction, diarrhea, gastrointestinal disorders (ulcers), hypertension, jaundice, dysmenorrhea.[2][4][8]
Alstonia boonei God's Tree, Devil Tree Bark, Leaves, Roots Malaria, fever, rheumatic pains, toothache, intestinal ulcers, snakebites, asthma, muscle relaxation.[5][6][9][10]

| Rauvolfia volkensii | - | Roots | While not a primary source of this compound, related species are used for snakebites, mental illness, and hypertension.[4] |

Pharmacological Activity and Mechanism of Action

Scientific investigation has substantiated many of the traditional claims, revealing a range of pharmacological activities. This compound's primary mechanism of action involves the endogenous opioid system, which is central to pain modulation.

2.1 Analgesic and Anti-Inflammatory Effects

The most prominent and well-studied effect of this compound is its analgesic (pain-relieving) activity, which validates the traditional use of Picralima nitida seeds for pain.[2][3] This effect is primarily mediated through its interaction with opioid receptors.

  • Mechanism of Action: this compound is a potent agonist of the kappa-opioid receptor (KOR) and a weaker agonist of the mu-opioid receptor (MOR).[1][11][12][13] KOR agonists are known to produce analgesia without the severe addictive properties and respiratory depression associated with traditional MOR agonists like morphine.[3][14] This makes the this compound scaffold a promising starting point for developing safer, non-addictive pain therapeutics.[3][15] Upon binding to the KOR, a G-protein coupled receptor (GPCR), this compound initiates a signaling cascade that leads to neuronal hyperpolarization and reduced transmission of pain signals.[16] Some alkaloids from P. nitida have also demonstrated anti-inflammatory properties.[12][17]

Diagram 1: this compound's Mechanism of Action at the Kappa-Opioid Receptor (KOR).

2.2 Antimalarial and Other Activities

In line with its traditional use, various alkaloids from Picralima nitida have demonstrated antimalarial activity.[18][19] The plant is listed in the African Pharmacopeia as an antimalarial.[6] Additionally, some studies have reported other potentially therapeutic effects:

  • Skeletal Muscle Relaxation: The bark of Alstonia boonei is traditionally used to relax tense muscles.[9]

  • Glucose Uptake: this compound has been shown to stimulate glucose uptake in adipocytes, suggesting a potential role in managing hyperglycemia.[20][21]

2.3 Quantitative Pharmacological Data

The pharmacological activity of this compound and its derivatives has been quantified in various preclinical studies. These data are crucial for structure-activity relationship (SAR) studies and for guiding the development of new therapeutic agents.

Table 2: Pharmacological Profile of this compound and Related Alkaloids

Compound Receptor Target Assay Type Value Reference
This compound Kappa-Opioid (KOR) Binding Affinity (Ki) 89 nM [3][15]
This compound Kappa-Opioid (KOR) Functional Potency (EC50) 240 nM [3][15]
This compound Kappa-Opioid (KOR) Binding Affinity (Ki) 0.2 µM [22]
Akuammidine Mu-Opioid (MOR) Binding Affinity (Ki) 0.6 µM [22]
Akuammine Mu-Opioid (MOR) Binding Affinity (Ki) 0.5 µM (Antagonist) [22]
10-Iodo-akuammicine Kappa-Opioid (KOR) Binding Affinity (Ki) 2.4 nM [23]
10-Bromo-akuammicine Kappa-Opioid (KOR) Binding Affinity (Ki) 5.1 nM [23]
10-Iodo-akuammicine Anti-pruritic Effective Dose (ED50) 1.3 mg/kg (s.c. in mice) [23]
10-Bromo-akuammicine Anti-pruritic Effective Dose (ED50) 3.0 mg/kg (s.c. in mice) [23]

| Pseudo-akuammigine | Analgesic | Effective Dose (ED50) | 10 µM (Rat tail flick) |[17] |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the evaluation of its primary pharmacological effect.

3.1 Protocol 1: Extraction and Isolation of this compound from Picralima nitida Seeds

This protocol outlines a standard acid-base extraction method, which is effective for selectively isolating alkaloids from plant material.[24] A more advanced purification technique like pH-zone-refining countercurrent chromatography can be employed for higher purity and separation of multiple alkaloids.[13]

Methodology:

  • Preparation of Plant Material:

    • Source and authenticate mature seeds of Picralima nitida.

    • Dry the seeds thoroughly to a constant weight and grind them into a fine powder.[24]

  • Defatting (Optional but Recommended):

    • Soak the powdered seeds (e.g., 1.8 kg) in a non-polar solvent like petroleum ether for 48 hours.[24]

    • Filter and discard the solvent. This step removes lipids and waxes that can interfere with extraction.

  • Acidic Extraction:

    • Macerate the defatted powder in an acidic solution (e.g., 5% acetic acid in water) for 24-48 hours. This protonates the alkaloids, making them soluble in the aqueous phase.

    • Filter the mixture and collect the acidic aqueous extract.

  • Basification and Liquid-Liquid Extraction:

    • Make the acidic extract alkaline by slowly adding a base (e.g., concentrated ammonium (B1175870) hydroxide) until the pH reaches approximately 9-10. This deprotonates the alkaloids, rendering them insoluble in water but soluble in organic solvents.

    • Perform a liquid-liquid extraction by partitioning the basified aqueous solution against an immiscible organic solvent (e.g., dichloromethane). Repeat this step 3-4 times to maximize yield.

    • Combine the organic layers.

  • Concentration and Purification:

    • Dry the combined organic extract over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure using a rotary evaporator to yield the crude alkaloid fraction.[18]

    • The crude extract can be further purified using column chromatography (e.g., silica (B1680970) gel) or more advanced techniques like pH-zone-refining countercurrent chromatography to isolate pure this compound.[13]

Extraction_Workflow A 1. P. nitida Seeds (Dried & Powdered) B 2. Defatting (Petroleum Ether) A->B C 3. Acidic Extraction (Aqueous Acetic Acid) B->C D 4. Basification (Ammonium Hydroxide, pH 9-10) C->D E 5. Liquid-Liquid Extraction (Dichloromethane) D->E F 6. Concentration (Rotary Evaporation) E->F G 7. Purification (Chromatography) F->G H Pure this compound G->H

Diagram 2: Experimental Workflow for this compound Isolation.

3.2 Protocol 2: In Vivo Analgesic Activity Assessment (Hot Plate Test)

The hot plate test is a standard and reliable method for assessing the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[16]

Methodology:

  • Principle:

    • This assay measures the latency of an animal's response (e.g., paw licking, jumping) when placed on a heated surface. An increase in latency time indicates an analgesic effect.[16]

  • Apparatus:

    • A commercially available hot plate apparatus with precise temperature control (typically set to 55 ± 0.5 °C).

    • An observation chamber to confine the animal on the plate.

  • Procedure:

    • Acclimatization: Allow animals (e.g., mice or rats) to acclimate to the testing room for at least 1 hour before the experiment.

    • Baseline Measurement: Gently place each animal on the hot plate and record the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.[16]

    • Compound Administration: Divide animals into groups. Administer the test compound (this compound), a positive control (e.g., morphine), and a vehicle control (e.g., saline) via a specific route (e.g., subcutaneous, oral).

    • Post-Treatment Measurement: At predetermined time intervals after administration (e.g., 30, 60, 90, 120 minutes), place each animal back on the hot plate and record the reaction latency.

  • Data Analysis:

    • Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups and the control group.

Conclusion and Future Directions

The rich ethnobotanical history of plants containing this compound, particularly Picralima nitida, provides a valuable foundation for modern pharmacological research. Scientific evidence strongly supports the traditional use of these plants for pain management, primarily through this compound's activity as a kappa-opioid receptor agonist. This specific mechanism of action distinguishes it from traditional opioids and positions the this compound scaffold as a highly promising candidate for the development of novel, non-addictive analgesics.[3] Further research, including semi-synthetic derivatization to improve potency and selectivity, along with comprehensive preclinical and clinical trials, is warranted to fully realize the therapeutic potential of this remarkable natural product.[11][25]

References

The Structural Elucidation of Akuammicine and its Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akuammicine, a monoterpene indole (B1671886) alkaloid primarily isolated from the seeds of Picralima nitida and other plants of the Apocynaceae family, has garnered significant interest in the scientific community for its unique chemical architecture and potential pharmacological activities.[1] This technical guide provides an in-depth overview of the structural elucidation of this compound, detailing the spectroscopic and crystallographic data that have been pivotal in defining its complex polycyclic framework and absolute stereochemistry. This document summarizes key quantitative data, outlines experimental methodologies, and presents visual representations of the structural analysis workflow to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

The structural journey of this compound, first isolated in 1927, culminated in the definitive confirmation of its structure and absolute stereochemistry by X-ray crystallography in 2017.[1] It belongs to the Strychnos alkaloid family and is biosynthetically derived from the central intermediate strictosidine. The elucidation of its structure has been a testament to the power of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction. Understanding the precise three-dimensional arrangement of atoms in this compound and its stereoisomers is critical for elucidating its biological targets and for the rational design of new therapeutic agents.

Physicochemical and Spectroscopic Data of this compound

The structural characterization of this compound (C₂₀H₂₂N₂O₂) relies on a combination of spectroscopic techniques that provide detailed information about its connectivity and stereochemistry.

NMR Spectroscopy

NMR spectroscopy has been instrumental in assigning the proton and carbon frameworks of this compound. One-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments have enabled the complete assignment of its complex structure.[2]

Table 1: ¹³C NMR Spectroscopic Data for this compound (75 MHz, CDCl₃) [2]

Carbon No.Chemical Shift (δ) ppm
2164.0
361.5
554.1
643.2
755.0
8133.2
9121.4
10122.3
11129.6
12110.5
13143.1
1429.3
1528.5
16102.3
17 (C=O)167.2
18 (CH₃)13.8
19129.8
20130.9
2155.1
22 (OCH₃)51.8

Table 2: ¹H NMR Spectroscopic Data for this compound (Partial)

Proton No.Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
NH-18.97s-
H-97.39d7.5
H-117.24dt8.0, 0.8
H-106.98t7.5
H-126.88d8.0
H-195.62q7.0
H-34.65d11.0
H-154.25m-
OCH₃-223.78s-
H-5α3.65d15.0
H-181.70d7.0
Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. The protonated molecule [M+H]⁺ is observed at an m/z of 323.[3]

Table 3: Key Mass Spectrometry Fragments of this compound [4]

m/zRelative IntensityProposed Fragment
323.175-[M+H]⁺
291.148590100[M+H - CH₃OH]⁺
292.15222232.16Isotopic Peak
218.09329225.31Further Fragmentation
204.08020033.80Further Fragmentation
182.08398428.07Further Fragmentation
Infrared Spectroscopy

Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule. For this compound, IR analysis confirms the presence of an N-H group (amine), a C=O group (ester), and aromatic C-H bonds.

X-ray Crystallography

Single-crystal X-ray diffraction has been the definitive method for the structural elucidation of this compound, confirming its constitution and establishing its absolute stereochemistry. The absolute configuration has been determined as (3S, 7R, 15S).[2][3] The quality of the crystallographic data is indicated by a Flack parameter of 0.10 (13), which validates the assigned absolute configuration.[3]

Table 4: Crystallographic Data for this compound [2]

ParameterValue
Chemical FormulaC₂₀H₂₂N₂O₂
Crystal SystemTriclinic
Space GroupP1
a (Å)8.0123 (3)
b (Å)10.3236 (4)
c (Å)11.2032 (5)
α (°)89.998 (3)
β (°)81.139 (3)
γ (°)72.848 (3)
Volume (ų)870.11 (6)
Z2
Flack Parameter0.10 (13)

Stereoisomers of this compound

The complex structure of this compound with multiple chiral centers allows for the existence of several stereoisomers. The biosynthesis of monoterpene indole alkaloids is under strict enzymatic control, which dictates the stereochemistry of the natural product. The enzyme geissoschizine oxidase (GO) plays a crucial role in the formation of the Strychnos alkaloid scaffold, leading to the specific stereochemistry observed in naturally occurring this compound.

While the natural enantiomer is well-characterized, detailed structural and spectroscopic data for other stereoisomers of this compound are not extensively reported in the literature. The synthesis of racemic this compound has been achieved, which would contain both enantiomers.[5] Furthermore, the synthesis and characterization of derivatives of this compound have been reported, with some reactions proceeding diastereoselectively.[3] However, a comparative analysis of the spectroscopic data of different diastereomers of the parent this compound molecule is currently limited by the lack of available data.

Experimental Protocols

Isolation and Purification of this compound

A common method for the isolation of this compound from plant material, such as the seeds of Picralima nitida, involves pH-zone-refining countercurrent chromatography.

  • Extraction: The powdered plant material is extracted with a suitable solvent, often methanol (B129727) or ethanol.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral compounds.

  • pH-Zone-Refining Countercurrent Chromatography: The enriched alkaloid fraction is then purified using a biphasic solvent system. A typical system consists of ethyl acetate/water (1:1, v/v) or tert-butyl methyl ether/acetonitrile/water (2:2:3, v/v/v). Triethylamine is added to the organic phase as a retainer, and an acid (e.g., HCl) is added to the aqueous mobile phase.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure this compound.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in an appropriate deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • 2D NMR: A suite of 2D NMR experiments is performed to establish connectivity and spatial relationships:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

X-ray Crystallography
  • Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer, and diffraction data are collected using a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares techniques. The absolute configuration is determined by analyzing anomalous dispersion effects, leading to the calculation of the Flack parameter.

Visualizations

Structural Elucidation Workflow

G Structural Elucidation Workflow for this compound A Plant Material (e.g., Picralima nitida) B Extraction & Partitioning A->B C Crude Alkaloid Extract B->C D Chromatographic Purification (e.g., CCC, HPLC) C->D E Pure this compound D->E F Spectroscopic Analysis E->F J X-ray Crystallography E->J Definitive Structure G NMR (1D & 2D) F->G Proton & Carbon Framework H Mass Spectrometry F->H Molecular Weight I IR Spectroscopy F->I Functional Groups K Connectivity & Planar Structure G->K L Molecular Formula & Fragmentation H->L M Functional Groups I->M N 3D Structure & Absolute Stereochemistry J->N O Final Structure of this compound K->O L->O M->O N->O

Caption: A flowchart illustrating the key steps in the isolation and structural elucidation of this compound.

Biosynthetic Relationship of this compound

G Biosynthetic Origin of this compound A Tryptophan + Secologanin B Strictosidine A->B Strictosidine Synthase C Strictosidine Aglycone B->C Strictosidine Glucosidase D Geissoschizine C->D E Prethis compound D->E Geissoschizine Oxidase (GO) F This compound E->F Spontaneous Deformylation G Other Strychnos Alkaloids E->G

Caption: A simplified diagram showing the biosynthetic pathway leading to this compound.

Conclusion

The structural elucidation of this compound is a prime example of the application of modern analytical techniques to unravel the complexities of natural products. The combination of NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction has provided an unambiguous assignment of its structure and absolute stereochemistry. While the naturally occurring enantiomer has been thoroughly characterized, a significant gap remains in the detailed structural and spectroscopic data for its other stereoisomers. Further research focusing on the synthesis and characterization of these stereoisomers will be crucial for a comprehensive understanding of their structure-activity relationships and for unlocking the full therapeutic potential of the this compound scaffold. This guide serves as a foundational resource for researchers embarking on such endeavors.

References

Akuammicine: A Scrutiny of its Therapeutic Potential and Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammicine, a monoterpene indole (B1671886) alkaloid sourced from the seeds of the West African tree Picralima nitida, has garnered significant interest within the scientific community.[1] Traditionally utilized in West African medicine for ailments such as pain and fever, modern pharmacological investigations have begun to unravel the molecular mechanisms underpinning its therapeutic effects. This technical guide provides a comprehensive review of the current literature on this compound, with a focus on its established and putative therapeutic targets. It aims to serve as a resource for researchers and drug development professionals by summarizing key pharmacological data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Primary Therapeutic Target: The Kappa Opioid Receptor (KOR)

The principal therapeutic target of this compound identified to date is the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR) implicated in pain modulation, addiction, and mood regulation. Agonists of the KOR are of particular interest as they may offer analgesic effects without the adverse side effects associated with mu opioid receptor (MOR) agonists, such as respiratory depression and addiction potential.[1]

Pharmacological Activity at the KOR

This compound acts as an agonist at the KOR.[1][2] In vitro studies have demonstrated its ability to bind to and activate the receptor, initiating downstream signaling cascades. Notably, this compound exhibits a preference for the KOR over the mu and delta opioid receptors. The pharmacological profile of this compound and several of its semi-synthetic derivatives has been characterized, revealing opportunities for optimizing its potency and selectivity.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and its key derivatives at the kappa and mu opioid receptors. This data is crucial for understanding the structure-activity relationships (SAR) of the this compound scaffold.

CompoundReceptorKᵢ (nM)EC₅₀ (nM)Reference
This compoundκOR89240[1]
This compoundµOR>10,000>10,000[3]
10-Bromo-akuammicineκOR5.11.1[4]
10-Iodo-akuammicineκOR2.41.0[4]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Signaling Pathways of this compound at the KOR

Upon binding to the KOR, this compound initiates intracellular signaling cascades. It has been identified as a G-protein biased agonist, preferentially activating the G-protein signaling pathway over the β-arrestin pathway.[5] This biased agonism is a significant area of research, as it is hypothesized that the therapeutic effects of KOR agonists are mediated by G-protein signaling, while adverse effects may be linked to β-arrestin recruitment.

G-Protein Signaling Pathway

The activation of the KOR by this compound leads to the coupling and activation of Gi/o proteins. This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This pathway is believed to be central to the analgesic effects of KOR agonists.

G_Protein_Signaling This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Binds to G_Protein Gi/o Protein KOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Analgesia Therapeutic Effects (e.g., Analgesia) cAMP->Analgesia Leads to

G-Protein signaling pathway activated by this compound.
β-Arrestin Recruitment Pathway

While this compound is a G-protein biased agonist, the recruitment of β-arrestin to the KOR can still occur, albeit to a lesser extent. The β-arrestin pathway is primarily associated with receptor desensitization and internalization, and potentially some of the undesirable side effects of KOR activation. The degree of β-arrestin recruitment can be quantified and is a critical parameter in the development of safer KOR-targeted therapeutics.

Beta_Arrestin_Signaling This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Binds to GRK GRK KOR->GRK Activates P_KOR Phosphorylated KOR KOR->P_KOR GRK->KOR Phosphorylates Beta_Arrestin β-Arrestin P_KOR->Beta_Arrestin Recruits Internalization Receptor Internalization & Desensitization Beta_Arrestin->Internalization Mediates Adverse_Effects Potential Adverse Effects Beta_Arrestin->Adverse_Effects May lead to

β-Arrestin recruitment pathway downstream of KOR activation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate pharmacological characterization of compounds like this compound. The following sections outline the methodologies for key in vitro assays used to determine the affinity and functional activity of ligands at the KOR.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Objective: To determine the inhibition constant (Ki) of this compound and its derivatives for the KOR.

  • Materials:

    • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human KOR.

    • Radioligand: [³H]U-69,593 (a selective KOR agonist).

    • Test Compounds: this compound and its derivatives.

    • Non-specific Binding Control: Naloxone (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus: Cell harvester with glass fiber filters.

    • Scintillation Counter.

  • Procedure:

    • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

    • Assay Setup: In a 96-well plate, add the following in triplicate:

      • Total Binding: Assay buffer, [³H]U-69,593 (at a concentration near its Kd), and membrane suspension.

      • Non-specific Binding: Assay buffer, [³H]U-69,593, Naloxone (10 µM), and membrane suspension.

      • Competitive Binding: Assay buffer, [³H]U-69,593, and varying concentrations of the test compound.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

    • Washing: Wash the filters three times with ice-cold assay buffer.

    • Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression of the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

HitHunter® cAMP Assay

This is a competitive immunoassay used to measure the intracellular concentration of cyclic AMP (cAMP) as a functional readout of Gi/o-coupled GPCR activation.

  • Objective: To determine the functional potency (EC50) of this compound and its derivatives as agonists at the KOR.

  • Principle: The assay uses enzyme fragment complementation (EFC). Free cAMP in the cell lysate competes with a cAMP-enzyme donor conjugate for binding to a specific antibody. A high concentration of free cAMP results in less conjugate binding to the antibody, leading to a higher signal from the complemented enzyme.

  • Procedure (simplified):

    • Cell Plating: Seed cells expressing the KOR in a 96- or 384-well plate.

    • Compound Addition: Add varying concentrations of the test compound (agonist) to the cells. For Gi-coupled receptors, a Gs activator like forskolin (B1673556) is also added to stimulate cAMP production, which is then inhibited by the KOR agonist.

    • Incubation: Incubate the plate to allow for receptor activation and modulation of cAMP levels.

    • Cell Lysis and Reagent Addition: Lyse the cells and add the assay reagents (cAMP-enzyme donor conjugate, antibody, and enzyme acceptor).

    • Signal Detection: After an incubation period, add the chemiluminescent substrate and measure the light output using a luminometer.

    • Data Analysis: Generate a dose-response curve and calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

HitHunter_cAMP_Workflow Start Start Plate_Cells Plate KOR-expressing cells Start->Plate_Cells Add_Compounds Add Forskolin & This compound Derivatives Plate_Cells->Add_Compounds Incubate_1 Incubate Add_Compounds->Incubate_1 Lyse_and_Add_Reagents Lyse cells & add assay reagents Incubate_1->Lyse_and_Add_Reagents Incubate_2 Incubate Lyse_and_Add_Reagents->Incubate_2 Add_Substrate Add chemiluminescent substrate Incubate_2->Add_Substrate Read_Signal Read luminescence Add_Substrate->Read_Signal Analyze_Data Analyze data (EC50 calculation) Read_Signal->Analyze_Data End End Analyze_Data->End

Workflow for the HitHunter® cAMP assay.
PathHunter® β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to an activated GPCR.

  • Objective: To quantify the ability of this compound and its derivatives to induce β-arrestin recruitment to the KOR.

  • Principle: The assay utilizes enzyme fragment complementation (EFC). The KOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced recruitment of β-arrestin to the KOR brings the two enzyme fragments into close proximity, forming a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

  • Procedure (simplified):

    • Cell Plating: Use a cell line co-expressing the ProLink-tagged KOR and the Enzyme Acceptor-tagged β-arrestin.

    • Compound Addition: Add varying concentrations of the test compound to the cells.

    • Incubation: Incubate the plate for a specified period (e.g., 90 minutes) at 37°C.

    • Detection: Add the detection reagent containing the chemiluminescent substrate.

    • Signal Measurement: After a brief incubation at room temperature, measure the chemiluminescent signal using a luminometer.

    • Data Analysis: Generate a dose-response curve and calculate the EC50 for β-arrestin recruitment.

Potential Therapeutic Target: Protein Tyrosine Phosphatase 1B (PTP-1B)

Protein Tyrosine Phosphatase 1B (PTP-1B) is an enzyme that acts as a negative regulator of the insulin (B600854) and leptin signaling pathways. Inhibition of PTP-1B is a therapeutic strategy for the treatment of type 2 diabetes and obesity.

While some literature suggests a potential link between this compound and pathways related to glucose metabolism, there is currently no direct, conclusive evidence from the reviewed scientific literature demonstrating that this compound is an inhibitor of PTP-1B. A study did show that this compound can stimulate glucose uptake in 3T3-L1 adipocytes, a process regulated by the insulin signaling pathway.[6] However, the precise mechanism for this effect was not elucidated, and a direct interaction with PTP-1B was not investigated.

Further research, including direct enzymatic inhibition assays, is required to determine if this compound or its derivatives have any activity against PTP-1B.

PTP-1B Inhibitor Screening Assay Protocol (General)

Should researchers wish to investigate the potential PTP-1B inhibitory activity of this compound, a common in vitro method is a colorimetric enzymatic assay.

  • Objective: To determine if a test compound inhibits the enzymatic activity of PTP-1B.

  • Principle: The assay measures the dephosphorylation of a substrate, p-nitrophenyl phosphate (B84403) (pNPP), by PTP-1B. The product, p-nitrophenol, has a yellow color that can be quantified by measuring its absorbance at 405 nm.

  • Procedure (simplified):

    • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and recombinant human PTP-1B enzyme.

    • Pre-incubation: Incubate the plate to allow for the interaction between the enzyme and the potential inhibitor.

    • Reaction Initiation: Add the pNPP substrate to start the enzymatic reaction.

    • Incubation: Incubate the plate at 37°C for a defined period.

    • Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).

    • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of inhibition of PTP-1B activity for each concentration of the test compound and determine the IC50 value if applicable.

Conclusion and Future Directions

This compound presents a promising natural product scaffold for the development of novel therapeutics, primarily targeting the kappa opioid receptor. Its G-protein biased agonism at the KOR makes it an attractive starting point for the design of analgesics with potentially improved safety profiles. The structure-activity relationship studies on its derivatives have already demonstrated that significant improvements in potency and selectivity are achievable.

The link between this compound and PTP-1B remains speculative and warrants further investigation. Direct enzymatic assays are necessary to confirm or refute any inhibitory activity. The observation of increased glucose uptake by this compound opens an interesting avenue for future research into its potential metabolic effects and the underlying mechanisms.

For drug development professionals, the key takeaways are the established KOR activity of the this compound scaffold and the potential for chemical modification to enhance its pharmacological properties. Future research should focus on in vivo studies to validate the analgesic efficacy and safety profile of promising this compound derivatives, as well as a thorough investigation into its effects on metabolic pathways.

References

The Pharmacological Profile of Akuammicine: A Technical Guide to its Biological Activities Beyond Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammicine, a monoterpene indole (B1671886) alkaloid primarily isolated from the seeds of the West African tree Picralima nitida, has garnered scientific interest for its traditional use in treating pain and fever.[1][2] While its analgesic properties are linked to its activity at opioid receptors, a deeper investigation into its pharmacological profile reveals other potential biological activities. This technical guide provides an in-depth overview of the known biological activities of this compound beyond analgesia, with a focus on its interaction with the kappa opioid receptor (KOR) and its effects on cellular glucose uptake. The guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Quantitative Data Summary

The primary non-analgesic biological activity of this compound that has been quantitatively characterized is its agonist activity at the kappa opioid receptor (KOR). Additionally, studies have indicated its potential to stimulate glucose uptake. The following tables summarize the available quantitative data for these activities.

Table 1: this compound Activity at the Kappa Opioid Receptor (KOR)

ParameterValueReceptor/AssaySource
Binding Affinity (Ki)89 nMKappa Opioid Receptor[1]
Binding Affinity (Ki)0.2 µM (200 nM)Kappa Opioid Receptor[3]
Functional Potency (EC50)240 nMcAMP Inhibition Assay[1]

Table 2: Effect of this compound on Glucose Uptake

ActivityCell LineObservationSource
Glucose Uptake Stimulation3T3-L1 adipocytesThis compound was identified as the primary alkaloid from Picralima nitida seeds responsible for increasing glucose uptake.[4]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of this compound's mechanisms of action and the methods used to study them, this section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Signaling Pathways

KOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Agonist Binding G_protein Gi/o Protein KOR->G_protein Activation GRK GRK KOR->GRK Phosphorylation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation beta_Arrestin β-Arrestin 2 GRK->beta_Arrestin Recruitment beta_Arrestin->KOR Signaling_Pathways Downstream Signaling beta_Arrestin->Signaling_Pathways Internalization Receptor Internalization beta_Arrestin->Internalization

Experimental Workflows

Experimental_Workflow_GPCR start Start: Characterize Compound Activity at KOR binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assays (Determine EC50 and Efficacy) start->functional_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis cAMP_assay cAMP Inhibition Assay functional_assay->cAMP_assay beta_arrestin_assay β-Arrestin Recruitment Assay functional_assay->beta_arrestin_assay cAMP_assay->data_analysis beta_arrestin_assay->data_analysis conclusion Conclusion: Determine Affinity, Potency, and Signaling Bias data_analysis->conclusion

Glucose_Uptake_Workflow start Start: Assess Glucose Uptake Stimulation cell_culture Culture and Differentiate 3T3-L1 preadipocytes start->cell_culture serum_starve Serum Starve Adipocytes cell_culture->serum_starve treatment Treat with this compound (and controls, e.g., Insulin) serum_starve->treatment glucose_analog Add Fluorescent Glucose Analog (e.g., 2-NBDG) treatment->glucose_analog incubation Incubate to allow uptake glucose_analog->incubation measurement Measure Intracellular Fluorescence (Plate Reader or Flow Cytometry) incubation->measurement analysis Data Analysis measurement->analysis conclusion Conclusion: Quantify Glucose Uptake Stimulation analysis->conclusion

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's biological activities.

Protocol 1: Competitive Radioligand Binding Assay for Kappa Opioid Receptor

Objective: To determine the binding affinity (Ki) of this compound for the kappa opioid receptor.

Materials and Reagents:

  • Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa opioid receptor (hKOR).

  • Radioligand: [³H]U-69,593 (a selective KOR agonist).

  • Test Compound: this compound.

  • Non-specific binding control: A high concentration of unlabeled U-69,593 or another KOR ligand (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Assay Setup: In a 96-well microplate, set up the following conditions in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]U-69,593 (at a final concentration near its Kd, e.g., 0.5-1.0 nM), and 100 µL of the cell membrane suspension.

    • Non-specific Binding: 50 µL of unlabeled U-69,593 (10 µM), 50 µL of [³H]U-69,593, and 100 µL of the cell membrane suspension.

    • This compound Competition: 50 µL of varying concentrations of this compound, 50 µL of [³H]U-69,593, and 100 µL of the cell membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]U-69,593 (the IC50 value) using non-linear regression analysis.

  • Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Protocol 2: cAMP Inhibition Functional Assay

Objective: To determine the functional potency (EC50) of this compound as a KOR agonist.

Materials and Reagents:

  • CHO or HEK293 cells stably expressing the hKOR.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test Compound: this compound.

  • A commercial cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Culture: Culture the hKOR-expressing cells to the desired confluency in 96- or 384-well plates.

  • Compound Treatment: On the day of the assay, replace the culture medium with a serum-free medium containing a PDE inhibitor. Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the this compound concentration.

  • The data should show a dose-dependent inhibition of forskolin-stimulated cAMP levels.

  • Determine the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect, from the resulting dose-response curve using non-linear regression.

Protocol 3: β-Arrestin 2 Recruitment Assay

Objective: To assess the ability of this compound to induce the recruitment of β-arrestin 2 to the activated KOR.

Materials and Reagents:

  • A commercial β-arrestin recruitment assay system (e.g., DiscoverX PathHunter®). This typically includes a cell line co-expressing the KOR tagged with a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Test Compound: this compound.

  • Reference agonist (e.g., U-50,488).

  • Cell culture and plating reagents as per the manufacturer's instructions.

  • Detection reagents provided with the assay kit.

  • A luminometer.

Procedure:

  • Cell Plating: Plate the engineered cells in the appropriate assay plate (e.g., 384-well white, clear-bottom) and incubate overnight.

  • Compound Addition: On the day of the assay, add varying concentrations of this compound or the reference agonist to the respective wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Prepare and add the detection reagent to each well according to the manufacturer's protocol.

  • Signal Measurement: Incubate the plate at room temperature for 60 minutes to allow the chemiluminescent signal to develop, then read the luminescence using a plate luminometer.[6]

Data Analysis:

  • The raw data is obtained in Relative Luminescence Units (RLU).

  • Normalize the data to a vehicle control (0% activation) and the maximal response of a reference full agonist (100% activation).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax (maximal effect) for β-arrestin 2 recruitment.

Protocol 4: 3T3-L1 Adipocyte Glucose Uptake Assay

Objective: To measure the effect of this compound on glucose uptake in adipocytes.

Materials and Reagents:

  • 3T3-L1 preadipocytes and differentiation-inducing reagents (e.g., insulin (B600854), dexamethasone, IBMX).

  • Fluorescent glucose analog (e.g., 2-NBDG).[7][8]

  • Test Compound: this compound.

  • Positive control: Insulin.

  • Cell culture medium (DMEM).

  • Serum-free medium.

  • Phosphate-buffered saline (PBS).

  • A fluorescence microplate reader or flow cytometer.

Procedure:

  • Cell Differentiation: Culture 3T3-L1 preadipocytes to confluence and then induce differentiation into mature adipocytes using a standard protocol.

  • Serum Starvation: Prior to the assay, serum-starve the differentiated adipocytes for 2-4 hours in serum-free medium.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or insulin for a specified period (e.g., 30-60 minutes).

  • Glucose Uptake: Add the fluorescent glucose analog (2-NBDG) to the wells and incubate for 30-60 minutes to allow for uptake.

  • Washing: Remove the 2-NBDG solution and wash the cells with ice-cold PBS to remove extracellular fluorescence.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader (excitation/emission wavelengths appropriate for the fluorophore, e.g., ~485/535 nm for 2-NBDG) or by flow cytometry.[9]

Data Analysis:

  • Subtract the background fluorescence from wells without cells.

  • Normalize the fluorescence intensity of this compound-treated cells to that of untreated control cells.

  • Plot the normalized fluorescence (representing glucose uptake) against the concentration of this compound to generate a dose-response curve.

Other Potential Biological Activities: Areas for Future Research

While the primary focus of research on this compound has been its opioid receptor activity and, to a lesser extent, its influence on glucose metabolism, the broader class of indole alkaloids is known for a wide range of biological effects. However, there is a notable lack of specific quantitative data on the following potential activities for isolated this compound:

  • Anti-inflammatory Activity: While extracts of Picralima nitida have shown anti-inflammatory properties, and derivatives of the related alkaloid akuammiline (B1256633) have demonstrated inhibitory effects on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes, specific IC50 values for this compound in relevant anti-inflammatory assays are not well-documented in publicly available literature.

  • Anticancer Activity: Some bisindole alkaloids containing an akuammiline moiety have shown cytotoxic activity against various human cancer cell lines.[10][11] However, dedicated studies on the cytotoxic or antiproliferative effects of this compound itself, with corresponding IC50 values against a panel of cancer cell lines, are needed.

  • Antimicrobial Activity: Alkaloids as a chemical class are known to possess antimicrobial properties.[12] However, specific Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial and fungal pathogens have not been extensively reported.

  • Cardiovascular and Central Nervous System (CNS) Effects: Beyond its KOR-mediated analgesic effects, the broader impact of this compound on the cardiovascular and central nervous systems remains largely unexplored.[13][14]

Conclusion

This compound presents a compelling profile as a kappa opioid receptor agonist with the potential to influence cellular glucose metabolism. Its well-characterized interaction with the KOR, including its binding affinity and functional potency, makes it a valuable tool for studying KOR pharmacology. The signaling pathways downstream of KOR activation, involving both G-protein dependent and β-arrestin mediated pathways, offer multiple avenues for investigating its cellular effects.

However, this in-depth guide also highlights significant gaps in our understanding of this compound's full biological potential. The lack of robust, quantitative data on its anti-inflammatory, anticancer, and antimicrobial activities underscores the need for further investigation. Future research should aim to systematically screen this compound in a battery of in vitro and in vivo models to elucidate these potential effects. Such studies will be crucial in determining whether the therapeutic potential of this compound extends beyond its known activity at the kappa opioid receptor.

References

In Silico Modeling of Akuammicine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of Akuammicine's interaction with its primary biological targets. This compound, a monoterpenoid indole (B1671886) alkaloid found in the seeds of Picralima nitida, has garnered significant interest for its pharmacological properties, primarily as a selective agonist of the kappa-opioid receptor (κOR)[1][2][3]. This document summarizes the quantitative binding data, details relevant experimental protocols for model validation, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Receptor Binding Data

The binding affinity of this compound and its derivatives for opioid receptors is a critical parameter in understanding its pharmacological profile. The following tables summarize the key quantitative data from various in vitro studies.

Table 1: Binding Affinity of this compound for Opioid Receptors

CompoundReceptorKᵢ (nM)Assay TypeCell LineReference
This compoundκ-Opioid Receptor89Radioligand BindingCHO / U2OS[1][4]
This compoundκ-Opioid Receptor200Radioligand Binding-[1][5]
This compoundμ-Opioid Receptor8600Radioligand Binding-[1]
This compoundδ-Opioid Receptor2400Radioligand Binding-[1]

Table 2: Functional Potency of this compound

CompoundReceptorEC₅₀ (nM)Assay TypeCell LineReference
This compoundκ-Opioid Receptor240cAMP InhibitionCHO[1][3]

Experimental Protocols for Model Validation

Accurate in silico models are contingent on high-quality experimental data for validation. The following are detailed methodologies for key experiments used to characterize the receptor binding of this compound.

2.1. Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Kᵢ) of an unlabeled compound like this compound by measuring its ability to displace a radiolabeled ligand from its receptor.

  • Objective: To determine the inhibition constant (Kᵢ) of this compound for the κ, μ, and δ-opioid receptors.

  • Materials:

    • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or other suitable cells stably expressing the human κ, μ, or δ-opioid receptor[6].

    • Radioligands:

      • For κOR: [³H]U-69,593[6]

      • For μOR: [³H]DAMGO

      • For δOR: [³H]DPDPE

    • Unlabeled Ligands: this compound, and selective non-radiolabeled ligands for each receptor as controls (e.g., U-69,593, DAMGO, DPDPE)[6].

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4[6].

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[6].

  • Procedure:

    • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in the assay buffer. The protein concentration is determined using a standard method like the BCA assay[6].

    • Assay Setup: In a 96-well plate, combine various concentrations of this compound, the specific radioligand (at a concentration close to its Kd), and the membrane preparation in a final volume of 200 µL[6].

    • Determination of Non-specific and Total Binding: To determine non-specific binding, a high concentration of a non-radiolabeled ligand (e.g., 10 µM Naloxone) is used. Total binding is measured in the absence of any competing unlabeled ligand[6].

    • Incubation: The plates are incubated at 25°C for 60-90 minutes to allow the binding to reach equilibrium[6].

    • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

2.2. cAMP Inhibition Functional Assay

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This assay measures the functional potency (EC₅₀) of a compound.

  • Objective: To determine the functional potency (EC₅₀) of this compound as a κ-opioid receptor agonist.

  • Materials:

    • Cells: CHO cells stably expressing the human κ-opioid receptor[6].

    • Forskolin: An activator of adenylyl cyclase used to stimulate cAMP production[6].

    • Test Compound: this compound.

  • Procedure:

    • Cell Culture: Cells are cultured to an appropriate density in a suitable medium.

    • Assay Protocol:

      • Cells are pre-treated with various concentrations of this compound.

      • Forskolin is added to stimulate cAMP production.

      • The reaction is incubated for a specified time.

    • cAMP Measurement: The intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA).

    • Data Analysis: The concentration-response curve is plotted, and the EC₅₀ value is determined using non-linear regression.

Visualizations: Signaling Pathways and Workflows

3.1. Kappa-Opioid Receptor Signaling Pathway

The binding of an agonist like this compound to the κ-opioid receptor initiates a cascade of intracellular events. The following diagram illustrates the canonical G-protein dependent signaling pathway.

KOR_Signaling This compound This compound (Agonist) KOR Kappa-Opioid Receptor (κOR) This compound->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates Beta_Arrestin β-Arrestin-2 KOR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to

Caption: Canonical G-protein signaling pathway of the kappa-opioid receptor activated by an agonist.

3.2. Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a radioligand competition binding assay used to determine the binding affinity of this compound.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prepare_reagents setup_assay Set up 96-well Plate - this compound (Varying Conc.) - [³H]Radioligand - Receptor Membranes prepare_reagents->setup_assay incubate Incubate at 25°C for 60-90 min setup_assay->incubate filter Rapid Filtration (Separates bound/free ligand) incubate->filter wash Wash Filters filter->wash scintillation Liquid Scintillation Counting wash->scintillation analyze Data Analysis (Calculate IC₅₀ and Kᵢ) scintillation->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.

This guide provides a foundational understanding for researchers interested in the in silico modeling of this compound's interactions with its primary receptor targets. The provided data and protocols are essential for building and validating computational models that can accelerate the discovery and development of novel therapeutics based on the this compound scaffold. The distinct signaling properties of this compound and its derivatives, including their interactions with β-Arrestin-2, present a compelling area for further investigation[7]. The development of potent and selective ligands from natural products like this compound underscores their potential as valuable tools in pharmacology and drug discovery[2][7].

References

In-Depth Technical Guide: Toxicological Profile of Crude Akuammicine Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammicine, a prominent monoterpene indole (B1671886) alkaloid isolated from the seeds of the West African tree Picralima nitida, has garnered significant scientific interest for its potential pharmacological activities, notably its interaction with opioid receptors.[1][2] Traditionally, various parts of the P. nitida plant have been used in ethnomedicine to treat a range of ailments, including pain, fever, and malaria.[3][4] As research into the therapeutic applications of this compound and related alkaloids progresses, a thorough understanding of their toxicological profile is paramount for ensuring safety and guiding drug development efforts.

This technical guide provides a comprehensive overview of the available toxicological data on crude extracts of P. nitida, with a focus on extracts containing this compound. It summarizes key findings from acute, sub-acute, and in vitro toxicity studies, details the experimental methodologies employed, and explores the potential mechanisms of toxicity.

Data Presentation

The following tables summarize the quantitative toxicological data from various studies on crude extracts of Picralima nitida. It is important to note that these extracts contain a mixture of alkaloids, and the specific concentration of this compound is often not reported. Therefore, the observed toxicity is a result of the combined effects of all constituents.

Table 1: Acute Toxicity of Picralima nitida Extracts

Extract TypePlant PartAnimal ModelRoute of AdministrationLD50 (mg/kg)Key Findings & Citations
AqueousSeedsMiceOral9120.11Considered slightly toxic.[4]
AqueousSeedsRatsOral707.107Found to be genotoxic at all tested doses.[5][6]
Aqueous & 80% EthanolicNot SpecifiedMiceOral≥ 2000Considered safe at the tested doses.[3]
Basic Alkaloidal FractionStem BarkAnimalsIntraperitonealDose-dependentCaused inflammation and necrosis of liver hepatocytes.

Table 2: Sub-Acute and Other Toxicity Studies of Picralima nitida Extracts

Extract TypePlant PartAnimal ModelDosing RegimenKey Findings & Citations
AqueousSeedsWistar Rats100, 200, 400 mg/kg/day for 14 daysExhibited mild and selective toxicity with the liver as the target organ. Caused a significant reduction in liver enzyme activities and alterations in some hematological parameters.[6]
AqueousSeedsAlbino Rats100, 200, 400 mg/kg/day for 90 daysFound to be genotoxic and may cause hepatic damage and oxidative stress upon chronic use.[5]

Table 3: In Vitro Cytotoxicity of Picralima nitida Extracts

Extract TypePlant PartCell LineAssayKey Findings & Citations
Methanol (B129727)LeafHuman Colorectal Adenocarcinoma (HT-29)MTT AssayDemonstrated anti-proliferative/cytotoxic effects.

Experimental Protocols

This section outlines the methodologies used in the key toxicological studies cited in this guide.

Acute Oral Toxicity Testing (OECD Guideline 423)

The acute oral toxicity of aqueous and 80% ethanolic extracts of Picralima nitida was evaluated in female Swiss albino mice.[3]

  • Animal Model: Female Swiss albino mice weighing 20-23g.

  • Preparation of Extracts: Plant material was extracted with distilled water and 80% ethanol. The extracts were then evaporated to dryness.[3]

  • Dosing: Fixed doses of 300 mg/kg, 2000 mg/kg, and 5000 mg/kg of the extracts were administered once orally to different groups of animals. A control group received distilled water.[3]

  • Observation: Animals were observed for signs of toxicity in the first four hours, then at thirty-minute intervals for the next twenty-four hours. Subsequently, they were observed daily for fourteen days for any delayed toxicity.[3]

  • Endpoint: The 50% lethal dose (LD50) was determined. At the end of the 14-day observation period, animals were sacrificed for histopathological analysis of vital organs.[3]

Sub-Acute Toxicity Study

The toxicological effect of the aqueous seed extract of P. nitida was evaluated in Wistar rats.[6]

  • Animal Model: Twenty-four male Wistar rats were randomized into four groups of six rats each.

  • Dosing: The rats were orally administered with the aqueous seed extract at doses of 100, 200, and 400 mg/kg body weight daily for 14 days. The control group received distilled water.[6]

  • Parameters Monitored: Specific liver and kidney function indices were assayed. Hematological and histopathological analyses were also performed.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative effect of the methanol leaf extract of Picralima nitida was investigated on Human Colorectal Adenocarcinoma Cell lines (HT-29).

  • Cell Line: Human Colorectal Adenocarcinoma (HT-29) cells.

  • Treatment: Cells were treated with various concentrations of the methanol leaf extract.

  • Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to assess cell viability. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

G A Animal Acclimatization (Swiss Albino Mice) B Grouping & Dosing (Control, 300, 2000, 5000 mg/kg) A->B C Observation (First 24h) - Signs of toxicity - Mortality B->C G LD50 Determination B->G D Daily Observation (14 days) - Delayed toxicity - Mortality C->D E Sacrifice & Necropsy D->E D->G F Histopathological Analysis (Vital Organs) E->F

Caption: Workflow of an acute oral toxicity study.

G A Crude this compound Extract (Oral Administration) B Hepatic Metabolism (e.g., Cytochrome P450) A->B C Generation of Reactive Metabolites B->C D Oxidative Stress C->D E Mitochondrial Dysfunction C->E F Cellular Damage (Hepatocytes) D->F E->F G Inflammation & Necrosis F->G H Release of Liver Enzymes (ALT, AST) F->H

Caption: A hypothesized pathway for hepatotoxicity.

G A This compound B Kappa Opioid Receptor (KOR) A->B C G-protein Activation (Gi/o) B->C D Inhibition of Adenylyl Cyclase C->D F Modulation of Ion Channels C->F E Decreased cAMP D->E G Downstream Cellular Effects (e.g., Analgesia) E->G F->G

Caption: this compound's action on the kappa opioid receptor.

Discussion and Conclusion

The available toxicological data on crude extracts of Picralima nitida suggest a generally low to moderate level of acute toxicity. The oral LD50 values in mice are relatively high, indicating a degree of safety with acute exposure.[3][4] However, sub-acute and sub-chronic studies raise concerns about potential organ-specific toxicity, particularly affecting the liver.[5][6]

Several studies have reported histopathological alterations in the liver, kidneys, and lungs of animals treated with P. nitida extracts.[3] Specifically, findings include inflammation and necrosis of liver hepatocytes, suggesting a potential for drug-induced liver injury.[5] Furthermore, evidence of genotoxicity has been observed with the aqueous seed extract, which warrants further investigation into the long-term safety of these extracts.[5]

The cytotoxic effects of P. nitida extracts observed in vitro against cancer cell lines suggest that certain components of the extract possess anti-proliferative properties. While this may be beneficial from a therapeutic standpoint, it also highlights the need to understand the selectivity of these cytotoxic effects and their potential impact on healthy cells.

A significant limitation in the current body of research is the lack of studies on crude extracts specifically enriched in this compound. The existing data pertains to complex mixtures of alkaloids, making it challenging to definitively attribute the observed toxicological effects to this compound alone. Future research should focus on isolating and purifying this compound to conduct a more precise toxicological assessment.

The primary mechanism of action for pure this compound is its agonistic activity at the kappa opioid receptor.[7] While this is the basis for its potential analgesic effects, the role of this signaling pathway in the observed toxicity of crude extracts is not yet clear. It is plausible that other alkaloids present in the crude extracts contribute significantly to the toxicological profile through different mechanisms.

References

The Pharmacokinetic Profile of Naturally Occurring Akuammicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammicine, a monoterpene indole (B1671886) alkaloid found in the seeds of the West African tree Picralima nitida, has garnered significant scientific interest for its potential therapeutic applications.[1] Traditionally used in medicine to treat pain and fever, recent research has focused on its activity as a kappa opioid receptor (KOR) agonist, suggesting its potential as an alternative to traditional mu-opioid receptor agonists for pain management, potentially with a lower risk of adverse effects like tolerance and addiction.[1] A thorough understanding of its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is fundamental for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetic profile of naturally occurring this compound, details the experimental methodologies used in its characterization, and visualizes key pathways and workflows.

Pharmacokinetic Properties of this compound

A comprehensive study evaluating the in vitro and in vivo pharmacokinetics of five major alkaloids from Picralima nitida, including this compound, was conducted in male Sprague-Dawley rats.[2] The findings from this and other studies are summarized below.

Data Presentation

The quantitative pharmacokinetic data for this compound and related alkaloids are presented in the following tables for clear comparison.

Table 1: In Vitro Metabolic Stability of Akuamma Alkaloids in Rat Liver Microsomes [2]

CompoundHalf-life (t½) (min)
Akuammine (B1666748)13.5
This compound Data not specifically reported
Akuammiline30.3

Note: While the study measured the metabolic stability of several alkaloids, the specific half-life for this compound in rat liver microsomes was not detailed in the available literature.

Table 2: Permeability of Akuamma Alkaloids [2]

CompoundPermeability
Akuamma Alkaloids (including this compound)High permeability across human colorectal adenocarcinoma cell monolayers.

Table 3: Plasma Protein Binding of Akuamma Alkaloids [2]

CompoundPlasma Protein Binding
Pseudo-akuammigineHighest among the tested alkaloids
Other Akuamma Alkaloids (including this compound)High plasma protein binding

Table 4: In Vivo Pharmacokinetics of Akuamma Alkaloids in Sprague-Dawley Rats (Oral Dosing of Ground Seed Suspension) [2]

CompoundSystemic ExposureOral Bioavailability
AkuammineSignificantLow
This compound Not significant Presumed low
Other Akuamma AlkaloidsNot significantPresumed low

These findings suggest that while akuamma alkaloids exhibit high permeability, their oral bioavailability, when administered as part of a ground seed suspension, is low, with only akuammine showing significant systemic exposure.[2] This could be due to factors such as poor absorption or rapid first-pass metabolism.

Experimental Protocols

The following section details the methodologies employed in the key experiments cited for determining the pharmacokinetic properties of akuamma alkaloids.

In Vitro Metabolic Stability in Rat Liver Microsomes

This protocol is designed to assess the rate at which a compound is metabolized by liver enzymes, providing an indication of its intrinsic clearance.

Materials:

  • Rat liver microsomes

  • NADPH regenerating system

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Akuamma alkaloids (including this compound)

  • Ice-cold acetonitrile

  • UPLC-MS/MS system

Procedure:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent.

  • Rat liver microsomes are pre-warmed in a phosphate buffer at 37°C.

  • The test compound is added to the microsome-buffer mixture.

  • The metabolic reaction is initiated by the addition of a pre-warmed NADPH regenerating system.

  • The mixture is incubated at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots are taken and the reaction is quenched with an equal volume of ice-cold acetonitrile.

  • Samples are centrifuged to precipitate proteins.

  • The supernatant is collected for analysis.

  • The concentration of the remaining parent compound at each time point is quantified using a validated UPLC-MS/MS method.[2]

Data Analysis:

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The slope of the linear portion of the curve provides the elimination rate constant (k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

Permeability Assay using Human Colorectal Adenocarcinoma (Caco-2) Cell Monolayers

This assay is a widely accepted in vitro model for predicting intestinal drug absorption.

Procedure:

  • Caco-2 cells are seeded onto permeable filter supports and cultured until they form a confluent monolayer, differentiating to resemble the intestinal epithelium.

  • The integrity of the cell monolayer is verified.

  • The test compound (this compound) is added to the apical (donor) side of the monolayer.

  • Samples are collected from the basolateral (receiver) side at various time points.

  • The concentration of the compound in the receiver compartment is measured by UPLC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated. A high Papp value is indicative of high permeability.[2]

In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

This protocol outlines the general procedure for assessing the pharmacokinetic profile of a substance after administration to a living organism.

Procedure:

  • Male Sprague-Dawley rats are used for the study.

  • For oral administration, a suspension of the ground seeds of Picralima nitida is administered by oral gavage.

  • For intravenous administration, the compound would be dissolved in a suitable vehicle and administered via a cannulated vein.

  • Blood samples are collected at predetermined time points post-administration.

  • Plasma is separated from the blood samples by centrifugation.

  • The concentration of the alkaloids in the plasma samples is determined using a validated UPLC-MS/MS bioanalytical method.[2]

  • Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability are calculated from the plasma concentration-time data.

Signaling Pathways and Experimental Workflows

This compound Signaling at the Kappa Opioid Receptor

This compound functions as an agonist at the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR).[3][4] Upon binding, it initiates a signaling cascade that is believed to be responsible for its analgesic effects. Recent studies have also investigated its ability to recruit β-Arrestin-2, a protein involved in receptor desensitization and internalization, as well as potentially mediating some of the adverse effects of KOR agonists.[4][5]

Akuammicine_KOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Binds G_protein G-protein (Gi/o) KOR->G_protein Activates Beta_Arrestin β-Arrestin-2 KOR->Beta_Arrestin Recruits Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Inhibits Adverse_Effects Potential Adverse Effects Beta_Arrestin->Adverse_Effects May lead to Analgesia Analgesia Effector->Analgesia Leads to

Caption: Signaling pathway of this compound at the Kappa Opioid Receptor.

Experimental Workflow for In Vitro Metabolic Stability Assay

The workflow for determining the metabolic stability of a compound in liver microsomes is a standard procedure in preclinical drug development.

Metabolic_Stability_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Add_this compound Add this compound to Microsome Mixture Stock_Solution->Add_this compound Microsomes Pre-warm Rat Liver Microsomes & Buffer Microsomes->Add_this compound Initiate_Reaction Initiate with NADPH Add_this compound->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Take_Aliquots Take Aliquots at Different Time Points Incubate->Take_Aliquots Quench Quench with Acetonitrile Take_Aliquots->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze_Supernatant Analyze Supernatant by UPLC-MS/MS Centrifuge->Analyze_Supernatant Calculate Calculate Half-life (t½) Analyze_Supernatant->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion

The available data indicates that this compound, a kappa opioid receptor agonist, possesses high permeability but likely suffers from low oral bioavailability, at least when administered as part of a complex mixture from its natural source.[2] Its high plasma protein binding suggests that a significant portion of the systemically available drug would be bound to plasma proteins. While in vitro metabolic stability data for a related alkaloid, akuammiline, is available, specific data for this compound is needed.[2]

Further research is required to fully elucidate the pharmacokinetic profile of isolated, purified this compound. Specifically, in vivo studies following intravenous and oral administration of the pure compound are necessary to determine its absolute bioavailability, clearance, volume of distribution, and elimination half-life. Understanding these parameters is crucial for designing rational dosing regimens and for the continued development of this compound as a potential therapeutic agent. The detailed experimental protocols and pathway visualizations provided in this guide offer a framework for researchers in this endeavor.

References

The Role of Akuammicine in Traditional African Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For centuries, traditional medicine in West Africa has utilized the seeds of the Picralima nitida tree, commonly known as the Akuamma tree, for a variety of therapeutic purposes.[1][2] These seeds contain a complex mixture of indole (B1671886) alkaloids, which are believed to be responsible for their medicinal properties.[3][4][5] Among these, Akuammicine has emerged as a compound of significant interest to the scientific community.[1][6] This monoterpene indole alkaloid is a key bioactive constituent and has been the focus of research aiming to understand the pharmacological basis for the traditional uses of P. nitida.[6][7]

This technical guide provides an in-depth overview of this compound, consolidating its role in traditional African medicine with modern pharmacological findings. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Ethnomedicinal Applications of Picralima nitida

Various parts of the Picralima nitida plant, particularly the dried and powdered seeds, are employed in traditional medicine across West Africa, including in Ghana, Nigeria, and the Ivory Coast.[3][5][8] The primary traditional applications include the treatment of:

  • Pain and Fever : The seeds are widely used as an analgesic and antipyretic.[1][2][3][9][10]

  • Malaria : It is a traditional remedy for malaria and associated fevers.[8][9][11][12]

  • Gastrointestinal Disorders : The plant is used to manage conditions such as diarrhea and ulcers.[3][8][12]

  • Other Ailments : Traditional uses also extend to treating hypertension, jaundice, and dysmenorrhea.[8][13]

Pharmacology of this compound: Mechanism of Action

Modern pharmacological studies have revealed that this compound's effects are primarily mediated through its interaction with the endogenous opioid system. Specifically, this compound is an agonist at the kappa opioid receptor (KOR).[1][6][10][14] KOR agonists are known to produce analgesia, but often without the severe side effects associated with mu-opioid receptor (MOR) agonists, such as respiratory depression, tolerance, and addiction potential.[1][2] This makes the this compound scaffold a promising starting point for the development of novel, safer analgesics.[10][15][16] While its highest affinity is for the KOR, this compound also shows some activity as a μ-opioid receptor agonist.[7][14]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data regarding the binding affinity and potency of this compound and related alkaloids from P. nitida at opioid receptors.

AlkaloidReceptor TargetParameterValueReference(s)
This compound Kappa Opioid Receptor (KOR)Ki89 nM[1][2][16]
Kappa Opioid Receptor (KOR)EC50240 nM[1][2][16]
Kappa Opioid Receptor (KOR)Ki0.2 µM[14]
Akuammidine Mu Opioid Receptor (µOR)Ki0.6 µM[14]
Delta Opioid Receptor (δOR)Ki2.4 µM[14]
Kappa Opioid Receptor (KOR)Ki8.6 µM[14]
Akuammine Mu Opioid Receptor (µOR)Ki0.5 µM[14]

Note: Ki (inhibition constant) represents the concentration of the ligand that binds to 50% of the receptors in a competition binding assay, indicating binding affinity. EC50 (half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response, indicating potency.

Research into semi-synthetic derivatives of this compound has shown that modifications, particularly at the C10 position of the aryl ring, can lead to a more than 200-fold improvement in KOR potency.[17][18][19]

Signaling Pathways

As a KOR agonist, this compound activates G-protein coupled receptors (GPCRs), initiating a downstream signaling cascade.[20] Upon binding, it causes a conformational change in the receptor, leading to the activation of intracellular G-proteins. This can inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulate ion channels.[17] Some studies indicate that this compound and its derivatives can also induce the recruitment of β-Arrestin-2, suggesting they may act as balanced agonists.[18][19][21]

Akuammicine_KOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Binds to G_Protein G-protein (Gi/Go) KOR->G_Protein Activates BetaArrestin β-Arrestin-2 Recruitment KOR->BetaArrestin Induces AC Adenylyl Cyclase G_Protein->AC Inhibits IonChannel Ion Channel Modulation G_Protein->IonChannel Modulates cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Analgesia) cAMP->Response IonChannel->Response BetaArrestin->Response Leads to

Fig 1. This compound-induced Kappa Opioid Receptor (KOR) signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the isolation and quantification of this compound, as cited in the literature.

1. Isolation of this compound from Picralima nitida Seeds

A robust method for isolating multiple Akuamma alkaloids, including this compound, utilizes pH-zone-refining countercurrent chromatography (pHZR-CCC).[10][22][23] This technique separates compounds based on their differential partitioning between two immiscible liquid phases and their pKa values.[6][24]

Isolation_Workflow start Grind P. nitida Seeds extraction Solvent Extraction (e.g., acidic methanol) start->extraction partition Liquid-Liquid Partitioning (to separate alkaloid fraction) extraction->partition ccc pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC) partition->ccc fractions Collect & Analyze Fractions (TLC or HPLC) ccc->fractions purification Secondary Purification (Silica Gel Flash Chromatography) fractions->purification end Pure this compound purification->end

Fig 2. General workflow for the isolation and purification of this compound.

Detailed Methodology: pH-Zone-Refining CCC [24]

  • Solvent System Preparation : Prepare a two-phase solvent system. A common system consists of a mixture of organic solvents and an aqueous phase. For alkaloid separation, triethylamine (B128534) (TEA) is added to the organic (upper) phase as a retainer, and an acid (e.g., HCl) is added to the aqueous (lower) phase as an eluent.

  • Sample Preparation : Dissolve the crude alkaloid extract obtained from initial solvent extraction of P. nitida seeds in a minimal volume of the stationary phase (organic phase).

  • Chromatographic Separation :

    • Fill the CCC column with the stationary phase.

    • Inject the prepared sample.

    • Pump the mobile phase (aqueous phase) through the column at a specific flow rate while the column is rotating at high speed.

    • This creates a pH gradient across the column, causing the alkaloids to partition and separate based on their pKa and hydrophobicity.

  • Fraction Collection and Analysis :

    • Monitor the effluent using a UV detector (e.g., at 254 nm and 284 nm).

    • Collect fractions of the eluate.

    • Measure the pH of each fraction to track the gradient.

    • Analyze the composition of each fraction using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

  • Secondary Purification : Fractions containing co-eluting impurities may require a secondary polishing step, such as silica (B1680970) gel flash chromatography, to achieve high purity.[24]

2. Quantification of this compound by HPLC-UV

This protocol is suitable for the routine quantification of this compound in raw plant material and extracts.[20]

Quantification_Workflow start Prepare Powdered P. nitida Seed Sample extraction Extraction with Acidified Methanol (B129727) (1% Acetic Acid) & Sonication start->extraction centrifuge Centrifugation to Collect Supernatant extraction->centrifuge filtration Filter Supernatant (0.45 µm PTFE filter) centrifuge->filtration hplc Reverse-Phase HPLC Analysis filtration->hplc detection UV Detection hplc->detection quant Quantification (vs. Standard Curve) detection->quant end This compound Concentration quant->end

Fig 3. Experimental workflow for this compound quantification by HPLC-UV.

Detailed Methodology: HPLC-UV Analysis [20]

  • Sample Preparation :

    • Grind dried Akuamma seeds into a fine powder.

    • Accurately weigh ~1 gram of the powder.

    • Add 20 mL of methanol containing 1% acetic acid.

    • Sonicate for 30 minutes, then centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the remaining pellet twice more.

    • Combine all supernatants and filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example) :

    • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase : A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector set at a wavelength of maximum absorbance for this compound.

    • Injection Volume : 10-20 µL.

  • Quantification :

    • Prepare a series of standard solutions of pure this compound of known concentrations.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample and determine the peak area for this compound.

    • Calculate the concentration in the sample by interpolating its peak area on the calibration curve.

This compound stands as a compelling example of a natural product from traditional African medicine with significant potential for modern drug development.[15] Its primary action as a KOR agonist provides a strong pharmacological rationale for the traditional use of Picralima nitida seeds as an analgesic.[1][10] The unique indole alkaloid scaffold of this compound is structurally distinct from other known KOR ligands, offering a novel template for the design of new therapeutics.[17][25]

Future research should focus on further elucidating the structure-activity relationships of this compound derivatives to optimize potency and selectivity for the KOR.[17][19] Moreover, comprehensive preclinical and clinical studies are necessary to fully evaluate the therapeutic potential, safety profile, and efficacy of this compound-based compounds for pain management and potentially other CNS disorders.[8][26] The continued investigation of this traditional remedy underscores the value of ethnobotany as a source of novel chemical entities for drug discovery.

References

Akuammicine and its relationship to the Vinca alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Akuammicine and its Relationship to the Vinca (B1221190) Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The monoterpenoid indole (B1671886) alkaloids (MIAs) represent a vast and structurally diverse class of natural products, renowned for their profound pharmacological activities. A single plant species can be a prolific source of numerous MIAs with distinct therapeutic properties. A prime example is Catharanthus roseus (the Madagascar periwinkle), which produces the celebrated anti-cancer Vinca alkaloids as well as the opioid-active compound, this compound.[1][2][3] this compound is also found in other plants of the Apocynaceae family, such as Picralima nitida.[1][2]

While originating from a shared biosynthetic precursor, this compound and the Vinca alkaloids exhibit a striking divergence in their chemical structures, mechanisms of action, and therapeutic applications. This technical guide provides an in-depth exploration of this relationship, detailing their respective chemical properties, biosynthetic pathways, and pharmacological profiles. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

The fundamental difference between this compound and the clinically significant Vinca alkaloids lies in their core structures: this compound is a monomer, while the Vinca alkaloids are complex dimers.

This compound

This compound (C₂₀H₂₂N₂O₂) is a monoterpenoid indole alkaloid with a complex, pentacyclic caged structure.[2][3] First isolated in 1927, its structure was definitively confirmed by X-ray crystallography.[1][3][4] It belongs to the Strychnos or Vinca sub-group of alkaloids and has been a target for total synthesis due to its intricate architecture, which is related to strychnine.[1]

  • Molecular Formula : C₂₀H₂₂N₂O₂[2]

  • Molar Mass : 322.408 g·mol⁻¹[1]

  • Core Structure : Monomeric, pentacyclic indole alkaloid[2]

Vinca Alkaloids

The Vinca alkaloids used in chemotherapy, such as vinblastine (B1199706) and vincristine, are dimeric compounds.[5] They are formed by the coupling of two different monomeric MIA precursors: catharanthine (B190766) (an indole) and vindoline (B23647) (a dihydroindole).[5][6] These two units are joined to create a complex molecule with a much larger molecular weight than this compound. The subtle difference between vinblastine and vincristine—a methyl group on the vindoline nitrogen in vinblastine versus a formyl group in vincristine—results in significant variations in their clinical efficacy and toxicity profiles.[5]

  • Core Structure : Dimeric, composed of catharanthine and vindoline units[5]

  • Key Examples : Vinblastine, Vincristine, Vinorelbine[5][7]

Figure 1: Structural Classification of this compound and Vinca Alkaloids cluster_MIA Monoterpenoid Indole Alkaloids (MIAs) cluster_Examples Monomeric Monomeric Alkaloids This compound This compound (e.g., from Picralima nitida, Catharanthus roseus) Monomeric->this compound Example Dimeric Dimeric Alkaloids Vinca Vinca Alkaloids (e.g., Vinblastine, Vincristine) Dimeric->Vinca Example

Caption: Structural hierarchy of this compound and Vinca Alkaloids.

Biosynthesis: A Shared Origin

The primary relationship between this compound and the Vinca alkaloids is their shared biosynthetic origin. Both pathways begin with the same precursor molecule, strictosidine (B192452), which is considered the universal precursor for all MIAs.[1]

The biosynthesis of strictosidine involves the condensation of tryptamine (B22526) (derived from the amino acid tryptophan) and secologanin (B1681713) (a monoterpenoid).[8] From strictosidine, a cascade of enzymatic reactions leads to a vast array of different alkaloid scaffolds. The pathways to this compound and the Vinca alkaloid monomers (catharanthine and vindoline) diverge from this common point, illustrating how different enzymatic machinery in the plant can create functionally distinct molecules from the same starting block.

Caption: Biosynthetic relationship of this compound and Vinca Alkaloids.

Pharmacological Activity and Mechanism of Action

Despite their biosynthetic kinship, the pharmacological profiles of this compound and Vinca alkaloids are starkly different, targeting distinct cellular machinery.

This compound: An Opioid Receptor Agonist

The primary pharmacological activity of this compound is its interaction with opioid receptors.[1][9] It has been identified as an agonist, with a notable affinity and functional activity at the kappa-opioid receptor (KOR).[9][10][11] KOR agonists are of significant research interest as potential analgesics that may lack some of the severe side effects associated with conventional mu-opioid receptor (MOR) agonists, such as respiratory depression and high addiction potential.[10][11]

Recent studies have focused on synthesizing derivatives of this compound to improve its potency and selectivity for the KOR, highlighting its potential as a scaffold for novel pain therapeutics.[12][13][14] In addition to its opioid activity, this compound has also been reported to stimulate glucose uptake.[15]

Table 1: Quantitative Opioid Receptor Activity of this compound

Compound Receptor Target Assay Type Measured Value Reference
This compound Kappa-Opioid Radioligand Binding (Kᵢ) 0.2 µM [9]
This compound Kappa-Opioid Radioligand Binding (Kᵢ) 89 nM [10][11][16]
This compound Kappa-Opioid cAMP Inhibition (EC₅₀) 240 nM [10][11][16]

| this compound | Mu-Opioid | Radioligand Binding (Kᵢ) | >10 µM (low affinity) |[9] |

Vinca Alkaloids: Anti-Mitotic Agents

The Vinca alkaloids are a cornerstone of cancer chemotherapy.[7][17][18] Their mechanism of action is fundamentally cytotoxic and cell-cycle specific.[19][20] They exert their anti-cancer effects by interacting with tubulin, the protein subunit that polymerizes to form microtubules.[21][22] Microtubules are critical components of the cytoskeleton and are essential for forming the mitotic spindle during cell division.

By binding to tubulin, Vinca alkaloids inhibit its polymerization, which disrupts the assembly of microtubules.[5][20][23] This interference with microtubule dynamics is particularly detrimental during mitosis, leading to an arrest of the cell cycle in the metaphase stage and subsequent induction of apoptosis (programmed cell death).[5][22][23]

Table 2: Tubulin Binding Constants for Vinca Alkaloids

Compound Tubulin Binding Constant (mol/L) Reference
Vincristine 8.0 x 10⁶ [17][21]
Vinblastine 6.0 x 10⁶ [17][21]

| Vindesine | 3.3 x 10⁶ |[17][21] |

Figure 3: Mechanism of Action of Vinca Alkaloids Vinca Vinca Alkaloid (e.g., Vincristine) Tubulin Tubulin Dimers Vinca->Tubulin Binds to Microtubule Microtubule Assembly Vinca->Microtubule Inhibits Spindle Mitotic Spindle Formation Vinca->Spindle Disrupts Metaphase Metaphase Arrest Tubulin->Microtubule Polymerization Microtubule->Spindle Required for Spindle->Metaphase Leads to (Normal Cell Cycle) Apoptosis Apoptosis (Cell Death) Metaphase->Apoptosis Induces

Caption: Vinca alkaloids disrupt microtubule dynamics, leading to cell death.

Experimental Methodologies

The characterization of this compound and Vinca alkaloids involves distinct sets of experimental protocols tailored to their unique biological targets.

Protocols for this compound (Opioid Activity)

A. Radioligand Binding Assay (to determine Kᵢ) This assay measures the affinity of a compound for a specific receptor.

  • Preparation : Cell membranes expressing the opioid receptor of interest (e.g., KOR) are prepared. A radiolabeled ligand known to bind the receptor with high affinity is selected.

  • Incubation : The membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).

  • Separation : The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration.

  • Quantification : The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Analysis : The data are used to calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the radioligand binding), which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

B. Functional Assay - cAMP Inhibition (to determine EC₅₀) This assay measures the functional consequence of receptor activation.

  • Cell Culture : Cells engineered to express the KOR (which is a Gᵢ-coupled receptor) are cultured.

  • Stimulation : The cells are treated with forskolin (B1673556) (or another adenylate cyclase activator) to stimulate the production of cyclic AMP (cAMP).

  • Treatment : Concurrently, the cells are treated with varying concentrations of the agonist (this compound). Agonist binding to the KOR will inhibit adenylate cyclase, thus reducing cAMP levels.

  • Lysis and Detection : The cells are lysed, and the intracellular cAMP concentration is measured, often using a competitive immunoassay (e.g., HTRF or ELISA).

  • Analysis : A dose-response curve is generated to determine the EC₅₀, the concentration of this compound that produces 50% of its maximal inhibitory effect on cAMP production.

Figure 4: Workflow for Characterizing this compound's Opioid Activity cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) P1 Prepare KOR-expressing cell membranes P2 Incubate with Radioligand + this compound P1->P2 P3 Filter and Measure Bound Radioactivity P2->P3 P4 Calculate Ki P3->P4 F1 Culture KOR-expressing cells F2 Stimulate with Forskolin + Treat with this compound F1->F2 F3 Lyse cells and Measure cAMP levels F2->F3 F4 Calculate EC50 F3->F4

Caption: Experimental workflow for assessing this compound's receptor interaction.

Protocols for Vinca Alkaloids (Anti-Mitotic Activity)

A. In Vitro Tubulin Polymerization Assay This assay directly measures the effect of a compound on microtubule formation.

  • Preparation : Purified tubulin protein is kept on ice to prevent spontaneous polymerization. A reaction buffer containing GTP is prepared.

  • Initiation : The tubulin solution is warmed to 37°C to initiate polymerization.

  • Treatment : The reaction is run in the presence of varying concentrations of the test compound (e.g., vincristine) or a control.

  • Monitoring : Polymerization is monitored over time by measuring the increase in light scattering or fluorescence of a reporter dye (e.g., DAPI) in a spectrophotometer or fluorometer.

  • Analysis : The rate and extent of polymerization are compared between treated and untreated samples to determine the inhibitory effect of the Vinca alkaloid.

B. Cell Viability / Cytotoxicity Assay (e.g., MTT Assay) This assay measures the effect of a compound on the viability and proliferation of cancer cells.

  • Cell Seeding : Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Treatment : The cells are treated with a range of concentrations of the Vinca alkaloid for a set period (e.g., 48-72 hours).

  • Reagent Addition : The MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization : A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Measurement : The absorbance of the purple solution is read on a plate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Analysis : A dose-response curve is plotted to determine the IC₅₀, the concentration of the drug that inhibits cell growth by 50%.

Summary and Conclusion

The relationship between this compound and the Vinca alkaloids is a fascinating case study in natural product biosynthesis and pharmacology. Their connection is purely biosynthetic, rooted in the common precursor strictosidine. From this shared molecular ancestor, divergent enzymatic pathways in plants like Catharanthus roseus produce molecules with fundamentally different structures and biological functions.

  • This compound : A monomeric indole alkaloid whose primary pharmacological role is as a kappa-opioid receptor agonist, making it a lead compound for the development of novel analgesics.

  • Vinca Alkaloids : Dimeric indole-indoline alkaloids that function as potent anti-mitotic agents by disrupting microtubule dynamics, establishing them as essential drugs in cancer chemotherapy.

For drug development professionals and researchers, this comparison underscores a critical principle: a shared natural origin does not imply a shared pharmacological function. The study of such divergent pathways provides valuable insights into the enzymatic tools that generate chemical diversity in nature and offers a rich source of unique molecular scaffolds for the development of new therapeutics targeting disparate disease states.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Akuammicine from Picralima nitida Seeds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Picralima nitida, a plant native to West Africa, is a rich source of various indole (B1671886) alkaloids, with its seeds being of particular interest to the scientific community.[1][2] These alkaloids, including Akuammicine, have garnered attention for their potential pharmacological activities, notably their interactions with opioid receptors.[1][3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the isolation and purification of this compound from Picralima nitida seeds. The protocols detailed herein are based on established scientific literature and are designed to yield high-purity this compound for further investigation.[3][4][5][6][7][8]

The isolation of this compound presents challenges due to the presence of other structurally similar alkaloids in the seeds.[3][7] Traditional chromatographic methods often result in poor separation and yield loss due to irreversible adsorption of the alkaloids to the stationary phase.[3] To overcome these limitations, advanced techniques such as pH-zone-refining countercurrent chromatography (pHZR-CCC) have been successfully employed, offering a robust and efficient methodology for the separation of these basic alkaloids.[3][9][10]

Data Presentation

The following table summarizes the quantitative data related to the yield of this compound and other major alkaloids from Picralima nitida seeds using a combination of acid-base extraction and pH-zone-refining countercurrent chromatography.

Starting MaterialFractionAlkaloidYield (mg)PurityReference
1.2 g Dichloromethane (B109758) FractionpHZR-CCCThis compound145High Purity[7]
1.2 g Dichloromethane FractionpHZR-CCCPseudo-akuammigine130High Purity[7]
1.2 g Dichloromethane FractionFlash ChromatographyAkuammiline61High Purity[7]
1.2 g Dichloromethane FractionFlash ChromatographyPicraline90High Purity[7]

Experimental Protocols

This section details the step-by-step methodologies for the preparation of plant material, extraction of crude alkaloids, and purification of this compound.

Protocol 1: Preparation of Plant Material

  • Collection and Authentication: Obtain mature seeds of Picralima nitida. Proper botanical identification is crucial to ensure the correct species is used.

  • Drying: Thoroughly dry the seeds to a constant weight to prevent microbial growth and facilitate grinding. Air-drying or oven-drying at a controlled temperature (e.g., 40-50°C) are suitable methods.[1]

  • Grinding: Grind the dried seeds into a coarse powder using a mechanical mill. This increases the surface area for efficient solvent extraction.[1][2]

Protocol 2: Extraction of Crude Alkaloids (Acid-Base Extraction)

This method is highly effective for the selective extraction of alkaloids.[1]

  • Defatting:

    • Soak the powdered seeds in petroleum ether for an extended period (e.g., 48 hours) with occasional stirring.[11] This step removes non-polar compounds like fats and waxes.[1]

    • Filter the mixture and discard the petroleum ether. Air-dry the defatted plant material.[1]

  • Acidic Extraction:

    • Macerate the defatted seed powder in an acidic aqueous solution (e.g., 2N aqueous hydrochloric acid) for 24-48 hours with occasional stirring.[2] This protonates the alkaloids, forming their water-soluble salts.[1]

    • Filter the mixture to separate the acidic extract from the plant residue. Repeat the extraction on the residue to ensure complete recovery.[1]

  • Basification and Extraction of Free Alkaloids:

    • Combine the acidic aqueous extracts.

    • Wash the acidic solution with a non-polar solvent like hexanes to remove any remaining non-polar impurities.[2]

    • Slowly add a base, such as ammonium (B1175870) hydroxide, to the acidic extract with constant stirring until the pH is alkaline (pH > 9).[1] This deprotonates the alkaloid salts, converting them to their free base form.

    • Extract the alkaline solution multiple times with an organic solvent such as dichloromethane or a mixture of ethyl acetate (B1210297) and diethyl ether.[1]

    • Combine the organic extracts.

  • Concentration:

    • Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate) to remove residual water.[1]

    • Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.[1]

Protocol 3: Purification of this compound using pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

pHZR-CCC is a powerful technique for separating compounds based on their pKa values and hydrophobicity.[1]

  • Solvent System Selection: A suitable two-phase solvent system is critical. A common system for separating Picralima nitida alkaloids is composed of tert-butyl methyl ether (MTBE)/acetonitrile (B52724)/water (2:2:3, v/v).[9][10] Another reported system is ethyl acetate/water (1:1 v/v).[7]

  • Instrumentation and Operation:

    • Prepare the pHZR-CCC instrument according to the manufacturer's instructions.

    • The separation is typically performed by filling the column with the stationary phase.

    • The crude alkaloid extract is dissolved in a mixture of the stationary and mobile phases and injected into the system.

  • Elution and Fraction Collection:

    • The elution of alkaloids is dependent on the pH of the mobile phase. This compound has been observed to elute at a pH range of low to high 5.[3]

    • Collect fractions and monitor them using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to identify the fractions containing pure this compound.[2]

  • Isolation of Pure this compound:

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 4: Analytical High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is used to determine the purity and concentration of this compound in the collected fractions.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column is typically used.[1]

  • Mobile Phase: A suitable mobile phase, such as a mixture of acetonitrile and water with a modifying agent like trifluoroacetic acid, is used. The composition can be delivered in an isocratic or gradient mode.[1]

  • Sample Preparation: Prepare a known concentration of the purified this compound in the mobile phase.[1]

  • Analysis: Inject the sample into the HPLC system and record the retention time and peak area of this compound.[1]

  • Quantification: Generate a calibration curve using standard solutions of known this compound concentrations to quantify the amount in the purified fractions.[1]

Visualizations

Diagram 1: Experimental Workflow for this compound Isolation

Workflow cluster_prep Plant Material Preparation cluster_extraction Crude Alkaloid Extraction cluster_purification Purification start Picralima nitida Seeds drying Drying (40-50°C) start->drying grinding Grinding drying->grinding powder Powdered Seeds grinding->powder defatting Defatting (Petroleum Ether) powder->defatting acid_extraction Acidic Extraction (Aqueous HCl) defatting->acid_extraction basification Basification (NH4OH, pH > 9) acid_extraction->basification solvent_extraction Solvent Extraction (Dichloromethane) basification->solvent_extraction concentration Concentration solvent_extraction->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract phzr_ccc pH-Zone-Refining Countercurrent Chromatography crude_extract->phzr_ccc fraction_collection Fraction Collection phzr_ccc->fraction_collection hplc_analysis Purity Analysis (HPLC) fraction_collection->hplc_analysis pure_this compound Pure this compound hplc_analysis->pure_this compound

Caption: Workflow for the isolation of this compound.

References

Application Notes and Protocols for the Purification of Akuammicine using pH-Zone-Refining Countercurrent Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Akuammicine, a monoterpene indole (B1671886) alkaloid found in the seeds of the West African tree Picralima nitida, has garnered significant scientific interest for its potential pharmacological activities. As research into its therapeutic applications progresses, the need for efficient and scalable purification methods is paramount. pH-zone-refining countercurrent chromatography (CCC) has emerged as a powerful technique for the preparative separation of alkaloids, offering high loading capacity and efficient purification. This document provides detailed application notes and protocols for the purification of this compound from Picralima nitida crude extracts using pH-zone-refining CCC, intended for researchers, scientists, and drug development professionals.

Principle of pH-Zone-Refining Countercurrent Chromatography

pH-zone-refining CCC is a liquid-liquid partition chromatography technique that separates ionizable compounds, such as alkaloids, based on their pKa values and hydrophobicity.[1][2][3] The method utilizes a biphasic solvent system where a retainer compound (an acid or a base) is added to the stationary phase and an eluter compound (a base or an acid) is added to the mobile phase. This creates a pH gradient along the column, causing the analytes to focus into sharp, rectangular peaks as they are eluted, allowing for the separation of complex mixtures with high resolution and sample loading.[1][2][3]

Advantages for this compound Purification

Conventional purification methods for this compound, such as normal-phase column chromatography, often result in poor separation due to the similar polarities of the co-occurring alkaloids in Picralima nitida extracts.[4] Furthermore, irreversible adsorption of these alkaloids onto solid stationary phases like silica (B1680970) gel can lead to significantly reduced yields.[4] pH-zone-refining CCC circumvents these issues by employing a support-free liquid stationary phase, which allows for quantitative sample recovery and avoids irreversible adsorption.[4] This technique has been successfully applied to the separation of a complex mixture of alkaloids from P. nitida, yielding this compound in high purity.

Quantitative Data Summary

The following tables summarize the quantitative data for the purification of this compound using pH-zone-refining CCC and provide a comparison with other common purification techniques.

Table 1: Purification of this compound by pH-Zone-Refining CCC

ParameterValueReference
Starting Material Dichloromethane (B109758) (DCM) fraction of crude alkaloid extract from Picralima nitida seeds
Sample Loading 1.2 g
Yield of this compound 145 mg
Purity High Purity (exact percentage not specified)
Co-eluting Alkaloids Picraline and Akuammiline were noted to co-elute and required a secondary purification step.

Table 2: Comparison of Purification Methods for this compound

Purification MethodSample ScaleYield of this compoundPurity of this compoundAdvantagesDisadvantagesReference
pH-Zone-Refining CCC Preparative (grams)High (e.g., 145 mg from 1.2 g DCM extract)HighHigh sample loading capacity, quantitative recovery, avoids irreversible adsorption.May require a secondary polishing step for co-eluting compounds.[4]
Normal-Phase Column Chromatography Analytical to PreparativeLowPoor to ModerateWidely available and understood technique.Poor separation of alkaloids with similar polarities, irreversible adsorption leading to low yields.[4]
Preparative Thin-Layer Chromatography (TLC) Small Scale (milligrams)LowModerate to HighGood for small-scale purification and method development.Low sample capacity, labor-intensive, potential for sample degradation on the stationary phase.[4]
High-Performance Liquid Chromatography (HPLC) Analytical to PreparativeVariableHighHigh resolution and purity.Lower sample loading capacity compared to CCC, higher cost of instrumentation and solvents for preparative scale.[4]
Silica Gel Flash Chromatography Preparative (milligrams to grams)ModerateModerate to HighFaster than traditional column chromatography.Can still suffer from irreversible adsorption and co-elution of similar alkaloids. Often used as a secondary polishing step after pH-zone-refining CCC.

Experimental Protocols

This section provides detailed protocols for the extraction of crude alkaloids from Picralima nitida seeds and the subsequent purification of this compound using pH-zone-refining CCC.

Protocol 1: Crude Alkaloid Extraction from Picralima nitida Seeds

This protocol describes a standard acid-base extraction method to obtain a crude alkaloid mixture from the plant material.

Materials:

  • Dried and powdered seeds of Picralima nitida

  • Hexane (B92381)

  • Dichloromethane (DCM)

  • Methanol

  • Hydrochloric acid (HCl), 1% solution

  • Ammonium hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH), 10% solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Defatting: Macerate the powdered seeds in hexane for 24 hours to remove fats and nonpolar compounds. Filter and discard the hexane. Air-dry the defatted plant material.

  • Acidic Extraction: Macerate the defatted powder in a 1% HCl solution for 24-48 hours with occasional stirring. This process protonates the alkaloids, forming their water-soluble salts.

  • Filter the mixture and collect the acidic aqueous extract. Repeat the extraction on the plant residue to ensure complete recovery of the alkaloids.

  • Basification: Combine the acidic aqueous extracts and slowly add a 10% solution of NH₄OH or NaOH with constant stirring until the pH is alkaline (pH > 9). This deprotonates the alkaloid salts, converting them to their free base form.

  • Liquid-Liquid Extraction: Transfer the alkaline aqueous solution to a separatory funnel and extract multiple times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.

Protocol 2: this compound Purification by pH-Zone-Refining CCC

This protocol is adapted from established methods for the separation of Picralima nitida alkaloids.

Instrumentation:

  • High-Speed Countercurrent Chromatography (HSCCC) instrument equipped with a preparative coil.

  • Solvent delivery pumps.

  • UV-Vis detector.

  • Fraction collector.

  • pH meter.

Solvent System Preparation:

  • Prepare a biphasic solvent system of methyl tert-butyl ether (MTBE), acetonitrile, and water in a 2:2:3 (v/v/v) ratio.

  • Thoroughly equilibrate the solvent mixture in a separatory funnel and allow the layers to separate completely.

  • Stationary Phase: To the upper organic phase, add triethylamine (B128534) (TEA) to a final concentration of 10 mM. This will serve as the retainer.

  • Mobile Phase: To the lower aqueous phase, add hydrochloric acid (HCl) to a final concentration of 8 mM. This will serve as the eluter.

Chromatographic Procedure:

  • Column Preparation: Fill the entire column with the stationary phase (upper organic phase containing TEA).

  • Equilibration: Set the desired revolution speed (e.g., 800-1000 rpm) and pump the mobile phase (lower aqueous phase containing HCl) through the column at a flow rate of approximately 2-3 mL/min until the mobile phase emerges from the outlet and hydrodynamic equilibrium is established.

  • Sample Preparation: Dissolve the crude alkaloid extract (from Protocol 1) in a minimal volume of a mixture of the stationary and mobile phases.

  • Sample Injection: Inject the prepared sample into the column.

  • Elution and Fraction Collection: Continue pumping the mobile phase. Monitor the effluent with a UV detector at 254 nm and 280 nm. Collect fractions of a suitable volume (e.g., 7.5 mL).

  • pH Monitoring: Measure the pH of each collected fraction. The elution of different alkaloids will correspond to distinct pH zones. This compound is expected to elute in a specific pH range.

  • Fraction Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC) to identify the fractions containing pure this compound.

  • Post-Purification: Combine the fractions containing pure this compound and concentrate them under reduced pressure. If co-elution with other alkaloids is observed, a secondary purification step using silica gel flash chromatography may be necessary.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the purification process.

experimental_workflow cluster_extraction Crude Alkaloid Extraction cluster_purification Purification plant_material Picralima nitida Seeds defatting Defatting with Hexane plant_material->defatting acid_extraction Acidic Extraction (1% HCl) defatting->acid_extraction basification Basification (pH > 9) acid_extraction->basification l_l_extraction Liquid-Liquid Extraction (DCM) basification->l_l_extraction crude_extract Crude Alkaloid Extract l_l_extraction->crude_extract ph_ccc pH-Zone-Refining CCC crude_extract->ph_ccc fraction_analysis Fraction Analysis (TLC/HPLC) ph_ccc->fraction_analysis pure_this compound Pure this compound fraction_analysis->pure_this compound mixed_fractions Mixed Fractions fraction_analysis->mixed_fractions flash_chrom Flash Chromatography mixed_fractions->flash_chrom flash_chrom->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

logical_relationship start Crude Extract (Mixture of Alkaloids) ccc pH-Zone-Refining CCC (Primary Separation) start->ccc fractions Collected Fractions ccc->fractions analysis Purity Analysis (TLC/HPLC) fractions->analysis pure High-Purity this compound analysis->pure Meets Purity Criteria impure Impure/Mixed Fractions analysis->impure Does Not Meet Purity Criteria secondary_purification Secondary Purification (e.g., Flash Chromatography) impure->secondary_purification secondary_purification->pure

Caption: Logical steps in the purification and analysis of this compound.

References

Application Note: Quantification of Akuammicine in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Akuammicine is a prominent indole (B1671886) alkaloid found in the seeds of Picralima nitida, a plant traditionally used in West Africa for its medicinal properties, including analgesic effects.[1] The pharmacological interest in this compound and related alkaloids necessitates accurate and reliable analytical methods for their quantification in plant materials and derived products.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the separation and quantification of such active pharmaceutical ingredients.[2] This application note provides a detailed protocol for the quantification of this compound in plant extracts using a validated reverse-phase HPLC (RP-HPLC) method.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC method used for the quantification of this compound.

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 100 mm, 2.7 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient Elution 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 15 minutes
Standard Concentration Range 1 µg/mL to 100 µg/mL

Experimental Protocols

1. Reagents and Standards

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • Anhydrous sodium sulfate

2. Standard Solution Preparation

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol.[2] Working standard solutions are then prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[2] These standards are used to generate a calibration curve for quantification.

3. Plant Material Preparation

  • Drying and Grinding : The seeds of Picralima nitida should be thoroughly dried to a constant weight to prevent degradation and facilitate grinding.[3] The dried seeds are then ground into a coarse powder to increase the surface area for efficient extraction.[3]

4. Sample Extraction: Acid-Base Extraction

This method is effective for selectively extracting alkaloids.

  • Defatting : The powdered plant material is first defatted by macerating with a non-polar solvent like petroleum ether. The mixture is filtered, and the plant material is air-dried.[3] This step removes lipids that can interfere with the extraction.

  • Acidic Extraction : The defatted powder is macerated in an acidic aqueous solution (e.g., 0.1% to 1% hydrochloric acid) for 24-48 hours with occasional stirring.[3] This process protonates the alkaloids, converting them into their water-soluble salts. The mixture is then filtered to separate the acidic extract.[3]

  • Basification and Extraction : The acidic aqueous extracts are combined and basified to a pH of 9-10 using a base like ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents. The free alkaloids are then extracted with an immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate. The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkaloid mixture.[3]

5. Sample Clean-up: Solid-Phase Extraction (SPE)

For cleaner samples and to reduce matrix effects, a solid-phase extraction step is recommended.

  • Cartridge Conditioning : A C18 SPE cartridge is conditioned by passing 5 mL of methanol followed by 5 mL of water.[2]

  • Sample Loading : The crude alkaloid extract is reconstituted in a suitable solvent and 1 mL is loaded onto the conditioned SPE cartridge.[2]

  • Washing : The cartridge is washed with 5 mL of 20% methanol in water to remove polar interferences.[2]

  • Elution : this compound is eluted from the cartridge with 5 mL of methanol.[2]

  • Drying and Reconstitution : The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in 1 mL of the mobile phase for HPLC analysis.[2]

6. HPLC Analysis

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector is used.[2]

  • Chromatographic Conditions : The HPLC parameters are set as detailed in the quantitative data table above.

  • Injection : 10 µL of the prepared standard solutions and sample solutions are injected into the HPLC system.

  • Quantification : A calibration curve is generated by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the plant extract samples is then determined from this calibration curve.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material (Picralima nitida seeds) drying_grinding Drying & Grinding plant_material->drying_grinding acid_base_extraction Acid-Base Extraction drying_grinding->acid_base_extraction spe_cleanup Solid-Phase Extraction (SPE) acid_base_extraction->spe_cleanup final_sample Final Sample in Mobile Phase spe_cleanup->final_sample hplc_injection HPLC Injection final_sample->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation uv_detection UV Detection (280 nm) chromatographic_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification method_development_logic cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) col_selection Column Selection (e.g., C18) mp_optimization Mobile Phase Optimization (Aqueous & Organic Composition, pH) col_selection->mp_optimization detection_wl Detection Wavelength Selection (UV Spectrum of this compound) mp_optimization->detection_wl flow_rate_temp Flow Rate & Temperature Optimization detection_wl->flow_rate_temp specificity Specificity flow_rate_temp->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

References

Application Notes and Protocols for the Total Synthesis of (±)-Akuammicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of the Strychnos alkaloid, (±)-akuammicine. The methodology highlighted herein is based on the concise six-operation synthesis developed by Sirasani and Andrade, offering an efficient route to this complex natural product.

Introduction

(±)-Akuammicine is a monoterpene indole (B1671886) alkaloid that has garnered interest from the synthetic community due to its structural relationship to the notoriously complex molecule, strychnine.[1] Its pentacyclic framework presents a significant synthetic challenge. The methodology detailed below outlines a highly efficient approach, commencing from readily available starting materials and employing key transformations to construct the intricate architecture of the target molecule.

Synthetic Strategy

The total synthesis of (±)-akuammicine was achieved in a concise sequence of six operations. The key strategic elements of this synthesis are:

  • Vinylogous Mannich Reaction: To initiate the synthesis and construct a key piperidine (B6355638) ring precursor.

  • One-Pot Spirocyclization/Intramolecular Aza-Baylis-Hillman Reaction: A novel cascade reaction to rapidly assemble the core tetracyclic framework of the molecule.

  • Heck Cyclization: To forge the final C-C bond and complete the pentacyclic structure of (±)-akuammicine.

Visualized Synthetic Pathway

The following diagram illustrates the logical flow of the total synthesis of (±)-akuammicine.

total_synthesis_akuammicine start Tryptamine (B22526) Derivative + Acrolein Derivative intermediate1 Vinylogous Mannich Reaction Product start->intermediate1 Vinylogous Mannich Reaction intermediate2 Tetracyclic Intermediate intermediate1->intermediate2 One-pot Spirocyclization / aza-Baylis-Hillman intermediate3 Heck Precursor intermediate2->intermediate3 Functional Group Manipulation This compound (±)-Akuammicine intermediate3->this compound Heck Cyclization

Caption: Synthetic route to (±)-akuammicine.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of (±)-akuammicine.

Step No.Reaction NameProduct NumberYield (%)
1Vinylogous Mannich Reaction12 75
2Spirocyclization/aza-Baylis-Hillman13 65
3Mesylation14 95
4Triflate Formation18 80
5Methoxycarbonylation19 80
6Heck Cyclization(±)-2 60
- Overall Yield - ~14%

Experimental Protocols

Step 1: Vinylogous Mannich Reaction

To a solution of the tryptamine derivative (1 equivalent) in dichloromethane (B109758) (DCM) at 0 °C is added trifluoroacetic acid (TFA) (1.1 equivalents). The resulting mixture is stirred for 10 minutes, followed by the addition of the acrolein derivative (1.2 equivalents). The reaction is stirred for 4 hours at room temperature. The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the vinylogous Mannich reaction product 12 .

Step 2: One-Pot Spirocyclization/Intramolecular Aza-Baylis-Hillman Reaction

To a solution of the vinylogous Mannich product 12 (1 equivalent) in acetonitrile (B52724) at room temperature is added 3-quinuclidinone (1.5 equivalents) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.2 equivalents). The reaction mixture is stirred for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to yield the tetracyclic intermediate 13 .

Step 3: Mesylation

The tetracyclic intermediate 13 (1 equivalent) is dissolved in DCM and cooled to 0 °C. Triethylamine (B128534) (1.5 equivalents) and methanesulfonyl chloride (1.2 equivalents) are added sequentially. The reaction is stirred at 0 °C for 1 hour. The reaction is quenched with water and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the mesylate 14 , which is used in the next step without further purification.

Step 4: Triflate Formation

To a solution of the mesylate 14 (1 equivalent) in tetrahydrofuran (B95107) (THF) at -78 °C is added a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF. The mixture is stirred for 30 minutes, followed by the addition of N-phenyl-bis(trifluoromethanesulfonimide) (1.2 equivalents). The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with ethyl acetate (B1210297). The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the enol triflate 18 .

Step 5: Methoxycarbonylation

A solution of the enol triflate 18 (1 equivalent), palladium(II) acetate (0.1 equivalents), 1,3-bis(diphenylphosphino)propane (B126693) (dppp) (0.15 equivalents), and triethylamine (2.0 equivalents) in a mixture of dimethylformamide (DMF) and methanol (B129727) (1:1) is purged with carbon monoxide for 15 minutes. The reaction mixture is then heated to 70 °C under a carbon monoxide atmosphere (balloon) for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to give the methoxycarbonylated product 19 .

Step 6: Heck Cyclization

To a solution of the methoxycarbonylated precursor 19 (1 equivalent) in DMF are added palladium(II) acetate (0.1 equivalents), triphenylphosphine (B44618) (0.2 equivalents), and triethylamine (2.0 equivalents). The reaction mixture is heated to 100 °C for 6 hours. The mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford (±)-akuammicine (±)-2 .

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Vinylogous Mannich Reaction cluster_step2 Step 2: Spirocyclization/aza-Baylis-Hillman cluster_step6 Step 6: Heck Cyclization s1_start Tryptamine Derivative + Acrolein Derivative in DCM s1_reagents Add TFA, stir, add acrolein derivative s1_start->s1_reagents s1_rxn Stir at RT for 4h s1_reagents->s1_rxn s1_workup Quench with NaHCO3, extract with DCM s1_rxn->s1_workup s1_purify Purify by column chromatography s1_workup->s1_purify s2_start Product from Step 1 in Acetonitrile s2_reagents Add 3-quinuclidinone and TMSOTf s2_start->s2_reagents s2_rxn Stir at RT for 12h s2_reagents->s2_rxn s2_purify Purify by column chromatography s2_rxn->s2_purify s6_start Precursor from Step 5 in DMF s6_reagents Add Pd(OAc)2, PPh3, and Et3N s6_start->s6_reagents s6_rxn Heat to 100°C for 6h s6_reagents->s6_rxn s6_workup Cool, dilute with water, extract with EtOAc s6_rxn->s6_workup s6_purify Purify by column chromatography to yield (±)-Akuammicine s6_workup->s6_purify

References

Application Notes and Protocols for the Semi-synthesis of Akuammicine Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammicine, a monoterpenoid indole (B1671886) alkaloid isolated from the seeds of the West African tree Picralima nitida, has emerged as a promising scaffold for the development of novel analgesics.[1] It acts as an agonist at the kappa opioid receptor (KOR), a target for pain relief that may offer a safer alternative to traditional mu opioid receptor (MOR) agonists, which are associated with side effects like addiction, tolerance, and respiratory depression.[1] Preliminary studies have shown that this compound possesses submicromolar affinity and potency at the KOR.[1]

This document provides detailed protocols for the semi-synthesis of this compound derivatives and the subsequent evaluation of their structure-activity relationships (SAR). The focus is on late-stage derivatization, a strategy that allows for the rapid generation of analogues from the natural product core to probe ligand-receptor interactions.[1] Recent research has demonstrated that modifications, particularly at the C10 position of the this compound aromatic ring, can lead to a more than 200-fold increase in KOR potency and high selectivity over other central nervous system receptors.[2][3]

These application notes are designed to guide researchers in synthesizing novel this compound analogues, evaluating their biological activity, and understanding the key structural features that govern their potency and selectivity at the KOR.

Data Presentation: Structure-Activity Relationship of this compound Derivatives at Opioid Receptors

The following table summarizes the in vitro activity of semi-synthesized this compound derivatives at the kappa opioid receptor (KOR) and mu opioid receptor (µOR). The data is presented as EC50 (half-maximal effective concentration) and Emax (% maximal efficacy relative to a standard agonist).

CompoundR Group (at C10)KOR EC50 (nM)KOR Emax (%)µOR EC50 (nM)µOR Emax (%)
This compound (1) -H240100>10,000-
2 -Br1598>10,000-
3 -I12102>10,000-
4 -Phenyl15105>10,000-
5 -3'-Furanyl1.1108>10,000-
6 -3'-Thienyl1.8103>10,000-

Data sourced from Hennessy et al., J. Med. Chem. 2024.[2][3]

Experimental Protocols

General Protocol for the Semi-synthesis of C10-Aryl this compound Derivatives via Suzuki-Miyaura Coupling

This protocol describes a two-step process for the derivatization of the C10 position of this compound, beginning with halogenation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Step 1: Halogenation of this compound (e.g., Bromination)

  • Preparation: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 10 minutes.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 10-bromo-akuammicine.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a Schlenk flask, combine 10-bromo-akuammicine (1 equivalent), the desired arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl2 (0.05-0.1 equivalents), and a base like cesium carbonate (2.5 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane (B91453) or toluene) and water (e.g., 4:1 ratio).

  • Degassing: Sparge the mixture with an inert gas (argon) for 10-15 minutes.

  • Heating: Seal the flask and heat the reaction mixture to 85-100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cooling and Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting residue by flash column chromatography to obtain the C10-aryl this compound derivative.

Protocol for In Vitro KOR Activation Assay (cAMP Inhibition)

This protocol outlines a method to determine the potency (EC50) and efficacy (Emax) of this compound derivatives at the KOR using a functional cell-based assay that measures the inhibition of cyclic adenosine (B11128) monophosphate (cAMP).

  • Cell Culture: Culture CHO-K1 cells stably expressing the human kappa opioid receptor (CHO-hKOR) in appropriate media and conditions.

  • Cell Plating: Seed the CHO-hKOR cells into 384-well plates and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound derivatives) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

  • Assay Procedure: a. Remove the culture medium from the cells. b. Add the diluted test compounds to the wells. c. Add a solution of forskolin (B1673556) (a cAMP-stimulating agent) to all wells to induce cAMP production. d. Incubate the plate at 37 °C for a specified time (e.g., 10-30 minutes).

  • Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit, following the manufacturer's instructions.

  • Data Analysis: a. Convert the raw data to percent inhibition of the forskolin-induced cAMP signal. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (maximum efficacy) values for each derivative.

Visualizations

Semi_Synthesis_Workflow cluster_reagents Key Reagents This compound This compound (from P. nitida) Halogenated C10-Halogenated This compound This compound->Halogenated Halogenation (e.g., NBS, NIS) Derivative C10-Substituted This compound Derivative Halogenated->Derivative Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) NBS NBS / NIS BoronicAcid Ar-B(OH)2 PdCatalyst Pd Catalyst + Base

Caption: Semi-synthetic workflow for C10 derivatization of this compound.

Caption: Key modification sites on the this compound scaffold for SAR studies.

KOR_Signaling_Pathway Ligand This compound Derivative (Agonist) KOR Kappa Opioid Receptor (KOR) Ligand->KOR Binds to G_Protein Gαi/o Protein KOR->G_Protein Activates BetaArrestin β-Arrestin 2 KOR->BetaArrestin Recruits AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP ↓ cAMP Production AC->cAMP Analgesia Therapeutic Effects (e.g., Analgesia) cAMP->Analgesia SideEffects Potential Side Effects (e.g., Dysphoria) BetaArrestin->SideEffects

Caption: Simplified KOR signaling pathway for biased agonism studies.

References

Application Notes and Protocols: Developing a Kappa-Opioid Receptor Binding Assay for Akuammicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR), is a significant target in the development of therapeutics for pain, addiction, and mood disorders.[1][2][3] Akuammicine, a monoterpene indole (B1671886) alkaloid derived from the seeds of Picralima nitida, has been identified as an agonist of the KOR.[4][5] Preliminary studies indicate that this compound exhibits a submicromolar affinity for the KOR, making it a compound of interest for further investigation and development.[4][6]

These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound and its analogs for the human kappa-opioid receptor (hKOR). Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and its receptor, providing essential data for structure-activity relationship (SAR) studies and drug candidate profiling.[7][8] This document outlines the necessary reagents, experimental procedures, and data analysis methods to establish a robust and reproducible KOR binding assay.

Principle of the Assay

The assay is based on the principle of competitive binding. A radiolabeled ligand with known high affinity and selectivity for the KOR (the "radioligand") is incubated with a source of the receptor (e.g., cell membranes expressing hKOR). In the presence of a competing unlabeled ligand, such as this compound, the binding of the radioligand to the receptor will be inhibited in a concentration-dependent manner. By measuring the amount of radioligand bound at various concentrations of the unlabeled test compound, the inhibitory constant (Ki) of the test compound can be determined. A lower Ki value indicates a higher binding affinity.[9]

Materials and Reagents

Reagent Supplier Catalogue # Comments
hKOR expressing cell membranesVariouse.g., PerkinElmer, MilliporeMembranes from CHO or HEK293 cells are commonly used.[9][10]
[³H]U-69,593PerkinElmerNET983001MCA selective KOR radioligand.
U-50,488Tocris Bioscience0439A selective KOR agonist, used as a positive control.[1]
NaloxoneSigma-AldrichN7758A non-selective opioid antagonist, used to determine non-specific binding.
This compoundCayman Chemical14339Test compound.
Assay Buffer (50 mM Tris-HCl, pH 7.4)---------
Wash Buffer (50 mM Tris-HCl, pH 7.4, ice-cold)---------
Scintillation CocktailVarious---For use with a liquid scintillation counter.
96-well microplatesVarious------
Glass fiber filters (GF/C)Whatman1822-915For separating bound from free radioligand.

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: Prepare a solution of 50 mM Tris-HCl and adjust the pH to 7.4 at room temperature.

  • Wash Buffer: Prepare a solution of 50 mM Tris-HCl, pH 7.4, and keep it on ice.

  • Radioligand Solution: Dilute [³H]U-69,593 in assay buffer to the desired final concentration (typically 0.5-2.0 nM). The optimal concentration should be close to the Kd of the radioligand for the KOR.

  • Test Compound (this compound) Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., from 0.1 nM to 10 µM).

  • Control Compound Dilutions: Prepare serial dilutions of the positive control (U-50,488) and the compound for non-specific binding (Naloxone) in assay buffer. A high concentration of Naloxone (e.g., 10 µM) is used to determine non-specific binding.

Assay Procedure
  • Assay Setup: In a 96-well microplate, add the following components in triplicate for each condition:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]U-69,593 solution, and 100 µL of hKOR membrane suspension.

    • Non-specific Binding (NSB): 50 µL of 10 µM Naloxone, 50 µL of [³H]U-69,593 solution, and 100 µL of hKOR membrane suspension.

    • Test Compound (this compound) Competition: 50 µL of this compound dilution, 50 µL of [³H]U-69,593 solution, and 100 µL of hKOR membrane suspension.

    • Positive Control (U-50,488) Competition: 50 µL of U-50,488 dilution, 50 µL of [³H]U-69,593 solution, and 100 µL of hKOR membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[10]

  • Filtration: Terminate the incubation by rapid filtration through GF/C glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate for at least 4 hours.

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound or U-50,488). The percentage of specific binding is calculated as: (CPM in presence of competitor - NSB) / (Total Specific Binding - NSB) * 100

  • Determine IC₅₀:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate Ki:

    • The inhibitory constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Compound IC₅₀ (nM) Ki (nM) n
This compound[Insert experimental value][Insert calculated value][Insert number of replicates]
U-50,488 (Control)[Insert experimental value][Insert calculated value][Insert number of replicates]

Preliminary studies have reported a Ki value of approximately 89 nM for this compound at the KOR.[4][6]

Visualizations

Kappa-Opioid Receptor Signaling Pathway

Activation of the KOR by an agonist like this compound primarily couples to inhibitory G-proteins (Gαi/o).[1] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and modulation of ion channels.[1] The receptor can also signal through a β-arrestin pathway, which may be associated with some of the undesirable side effects of KOR agonists.[11][12][13]

KOR_Signaling cluster_membrane Cell Membrane KOR KOR G_protein Gαi/oβγ KOR->G_protein Activates beta_Arrestin β-Arrestin KOR->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts This compound This compound (Agonist) This compound->KOR Binds to ATP ATP ATP->AC Downstream Downstream Signaling beta_Arrestin->Downstream

Kappa-Opioid Receptor Signaling Cascade.

Experimental Workflow for KOR Binding Assay

The following diagram outlines the key steps in the competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.

KOR_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffers, Ligands, Membranes) Serial_Dilutions Perform Serial Dilutions (this compound, Controls) Reagents->Serial_Dilutions Plate_Setup Set up 96-well Plate (Total, NSB, Competition) Serial_Dilutions->Plate_Setup Incubation Incubate to Reach Equilibrium Plate_Setup->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting (CPM) Washing->Scintillation_Counting Calculate_SB Calculate Specific Binding Scintillation_Counting->Calculate_SB Plot_Curve Plot Competition Curve Calculate_SB->Plot_Curve Determine_IC50_Ki Determine IC₅₀ and Ki Plot_Curve->Determine_IC50_Ki

Workflow for the KOR Competitive Binding Assay.

Principle of Competitive Binding

This diagram illustrates the competitive interaction between the radioligand and the unlabeled test compound (this compound) for the kappa-opioid receptor.

Competitive_Binding_Principle cluster_total Total Binding cluster_competition Competitive Binding cluster_nsb Non-Specific Binding Receptor_T KOR Radioligand_T [³H]U-69,593 Receptor_T->Radioligand_T Binds Receptor_C KOR Radioligand_C [³H]U-69,593 Receptor_C->Radioligand_C Competes for Binding This compound This compound Receptor_C->this compound Receptor_N KOR Excess_Unlabeled Excess Naloxone Receptor_N->Excess_Unlabeled Blocked Radioligand_N [³H]U-69,593

References

Application Notes and Protocols for In Vivo Analgesic Testing of Akuammicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A Note on the Current State of Research: While Akuammicine, an indole (B1671886) alkaloid from the seeds of Picralima nitida, has been identified as a kappa-opioid receptor (KOR) agonist, there is a notable scarcity of publicly available in vivo data specifically quantifying its analgesic effects in established animal models.[1][2][3][4] The protocols and data presented herein are based on established methodologies for assessing opioid analgesia and available data for the closely related alkaloid, pseudoakuammigine, and extracts from Picralima nitida. These should serve as a guide for designing and conducting in vivo studies to elucidate the analgesic potential of isolated this compound.

Mechanism of Action

This compound exerts its effects primarily through the activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[5] KOR agonists are known to produce analgesia, particularly for visceral and inflammatory pain, with a potentially lower risk of the adverse effects associated with mu-opioid receptor (MOR) agonists, such as respiratory depression and dependence.[6] Upon binding to the KOR, this compound is thought to initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels. This ultimately results in hyperpolarization of neuronal membranes and a reduction in the transmission of pain signals.

Kappa-Opioid Receptor Signaling Pathway cluster_0 Presynaptic Neuron This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR binds G_protein Gi/o Protein KOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel (Inhibition) G_protein->Ca_channel inhibits K_channel K+ Channel (Activation) G_protein->K_channel activates cAMP ↓ cAMP AC->cAMP Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle prevents fusion Pain_Signal_Out Reduced Pain Signal Vesicle->Pain_Signal_Out reduces release Pain_Signal_In Pain Signal Transmission

Caption: Kappa-Opioid Receptor Signaling Pathway for Analgesia.

Experimental Protocols for Analgesic Evaluation

The following are standard in vivo models suitable for assessing the analgesic effects of this compound.

Hot Plate Test

This model is used to evaluate centrally mediated analgesia by measuring the response latency to a thermal stimulus.

Principle: The latency to a behavioral response, such as paw licking or jumping, when an animal is placed on a heated surface is an indicator of the analgesic effect.

Protocol:

  • Apparatus: A commercially available hot plate apparatus with precise temperature control.

  • Animal Model: Male or female mice (e.g., Swiss albino, C57BL/6) weighing 20-30g or rats (e.g., Wistar, Sprague-Dawley) weighing 180-220g.

  • Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Determine the baseline reaction time for each animal by placing it on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The latency is the time taken to lick a hind paw or jump. A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.

  • Drug Administration: Administer this compound (intraperitoneally, orally, or subcutaneously) at various doses. A vehicle control group and a positive control group (e.g., morphine) should be included.

  • Post-Treatment Latency: Measure the reaction time at specific intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage of Maximal Possible Effect (%MPE) can be calculated using the formula: %MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100

Tail-Flick Test

This is another common method for assessing centrally acting analgesics.

Principle: This test measures the time it takes for an animal to withdraw its tail from a noxious thermal stimulus, typically a focused beam of light.

Protocol:

  • Apparatus: A tail-flick analgesiometer.

  • Animal Model: Mice or rats as described for the hot plate test.

  • Acclimatization and Restraint: Acclimate the animals to the testing environment. Gently restrain the animal in a suitable holder, allowing the tail to be exposed.

  • Baseline Latency: Apply the heat source to a specific point on the ventral surface of the tail and record the time taken for the animal to flick its tail away from the heat. A cut-off time (typically 10-15 seconds) is essential to prevent tissue injury.

  • Drug Administration: Administer this compound and control substances as described above.

  • Post-Treatment Latency: Measure the tail-flick latency at predetermined time points after administration.

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral and, to some extent, central analgesic activity by inducing visceral pain.

Principle: The intraperitoneal injection of a dilute acetic acid solution causes abdominal constrictions (writhes). A reduction in the number of writhes indicates an analgesic effect.

Protocol:

  • Animal Model: Typically mice.

  • Acclimatization: Allow animals to acclimate to the testing environment.

  • Drug Administration: Administer this compound or control substances (vehicle, positive control like indomethacin (B1671933) or morphine) at various doses, typically 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: Inject a 0.6-1.0% solution of acetic acid intraperitoneally (e.g., 10 mL/kg body weight).

  • Observation: Immediately after the injection, place the animal in an individual observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a specific period (e.g., 20-30 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for each dose group compared to the vehicle control group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100

Quantitative Data for Related Compounds

As previously stated, specific in vivo analgesic data for isolated this compound is limited. The following tables summarize available data for the related alkaloid pseudoakuammigine and extracts of Picralima nitida. This information can be used to estimate a suitable dose range for initial studies with this compound.

Table 1: Analgesic Activity of Pseudo-akuammigine in Rats

AssaySpeciesRoute of AdministrationDose (mg/kg)Observed EffectReference
Tail-Flick TestRatOral1.0, 5.0, 50Dose-dependent increase in analgesia. ED₅₀ of 10 µM.[7]
Carrageenan-induced Paw EdemaRatOral1.0, 5.0, 50Dose-dependent inhibition of paw swelling.[7]

Note: The ED₅₀ value for pseudoakuammigine in the tail-flick test was found to be 3.5 times less potent than morphine.[7]

Table 2: Analgesic Activity of Picralima nitida Extracts

Extract TypeAnimal ModelAssayDose (mg/kg)% Inhibition/Effect
Methanolic (Fruit)RatCarrageenan-induced paw edema30072.2% inhibition
Aqueous-EthanolicRatCarrageenan-induced paw edema100-400Dose-dependent anti-inflammatory effect

Experimental Workflow

The following diagram outlines a general workflow for evaluating the in vivo analgesic effects of a test compound like this compound.

Analgesic Testing Workflow cluster_workflow Experimental Workflow A Animal Acclimatization (e.g., 1 week) B Baseline Nociceptive Testing (Hot Plate, Tail-Flick) A->B C Randomization into Treatment Groups B->C D Drug Administration (Vehicle, this compound, Positive Control) C->D E Analgesic Assays (Hot Plate, Tail-Flick, Writhing Test) D->E F Data Collection (Latency, Writhing Counts) E->F G Statistical Analysis (%MPE, % Inhibition, ED₅₀ Calculation) F->G H Interpretation and Comparison of Analgesic Efficacy G->H

Caption: General workflow for in vivo analgesic testing.

Conclusion

The protocols and data provided offer a solid foundation for initiating in vivo investigations into the analgesic properties of this compound. Given its mechanism as a KOR agonist, it is plausible that this compound will demonstrate analgesic activity in the models described. However, empirical determination of its potency, efficacy, and dose-response relationship is essential. Researchers are encouraged to perform dose-ranging studies and include appropriate controls to validate their findings. Further studies could also explore the role of specific KOR antagonists to confirm the mechanism of action.

References

Determining the Potency of Akuammicine: Detailed Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the monoterpenoid indole (B1671886) alkaloid Akuammicine has emerged as a compound of significant interest, primarily for its activity as a kappa opioid receptor (KOR) agonist. To facilitate further research and drug development efforts, this document provides a comprehensive set of detailed application notes and protocols for a suite of cell-based assays designed to determine the potency of this compound. These protocols are intended for researchers, scientists, and drug development professionals.

This application note outlines methodologies for assessing this compound's cytotoxic effects, its potential to induce apoptosis, and its functional activity at the kappa opioid receptor through signaling pathway analysis.

Data Presentation

The following tables summarize key quantitative data related to this compound's biological activity.

Table 1: Functional Potency of this compound at the Kappa Opioid Receptor

Assay TypeCell LineParameterValueReference
cAMP Inhibition AssayCHO-K1Ki89 nM[1]
cAMP Inhibition AssayCHO-K1EC50240 nM[1]

Table 2: Cytotoxicity of this compound

No specific IC50 values for purified this compound on cancer cell lines were identified in the reviewed literature. Studies on the extracts of Picralima nitida, the plant from which this compound is derived, have shown cytotoxic effects on various cell lines, but data for the isolated compound is lacking.

Table 3: Apoptosis Induction by this compound

Quantitative data on the percentage of apoptotic cells induced by purified this compound was not available in the reviewed literature. Further studies are required to quantify the pro-apoptotic potential of this compound.

Experimental Protocols

Detailed methodologies for the key experimental assays are provided below.

Cytotoxicity Assessment: MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound, providing a measure of its cytotoxic or anti-proliferative effects.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Human cancer cell lines (e.g., SH-SY5Y neuroblastoma, Jurkat T-lymphocytes)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • This compound stock solution (in DMSO)

  • Human cancer cell line (e.g., Jurkat)

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells (including floating cells) and wash them twice with cold PBS by centrifugation (300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • FITC signal (FL1) for Annexin V binding.

    • PI signal (FL2 or FL3) for membrane permeability.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Apoptosis Confirmation: Caspase-3/7 Activity Assay

This assay quantifies the activity of effector caspases-3 and -7, which are key executioners of apoptosis.

Principle: This homogeneous, luminescent assay utilizes a pro-luminescent caspase-3/7 substrate. Upon cleavage by active caspase-3 or -7, a substrate for luciferase is released, resulting in a luminescent signal that is proportional to the amount of caspase activity.

Materials:

  • This compound stock solution (in DMSO)

  • Human cancer cell line (e.g., Jurkat)

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay Kit (Promega or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: After the desired treatment period, add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as fold-change in caspase activity compared to the vehicle-treated control.

Functional Potency at Kappa Opioid Receptor: cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following stimulation of adenylyl cyclase, a hallmark of Gi-coupled GPCR activation.

Principle: The kappa opioid receptor is a Gi-coupled receptor. Agonist binding inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay uses Homogeneous Time-Resolved Fluorescence (HTRF) to quantify cAMP levels in a competitive immunoassay format.

Materials:

  • This compound stock solution (in DMSO)

  • CHO-K1 or HEK293 cell line stably expressing the human kappa opioid receptor.[2][3]

  • Complete cell culture medium

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • HTRF cAMP Assay Kit (e.g., from Cisbio)

  • HTRF-compatible microplate reader

Procedure:

  • Cell Preparation: Culture the KOR-expressing cells to confluence. On the day of the assay, harvest and resuspend the cells in assay buffer.

  • Compound Addition: In a 384-well plate, add a small volume of this compound at various concentrations.

  • Cell Addition and Stimulation: Add the cell suspension to the wells. Then, add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the wells.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Signal Reading: Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of this compound concentration to determine the EC50 value.

Functional Potency at Kappa Opioid Receptor: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated kappa opioid receptor, a key event in receptor desensitization and G-protein independent signaling.

Principle: The PathHunter® β-Arrestin assay is based on enzyme fragment complementation (EFC). The kappa opioid receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two fragments combine to form an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Materials:

  • This compound stock solution (in DMSO)

  • U2OS, CHO-K1, or HEK293 cell line engineered for the PathHunter® β-Arrestin assay expressing the human kappa opioid receptor.[4][5][6][7]

  • PathHunter® Cell Plating Reagent

  • PathHunter® Detection Reagents

  • White-walled 384-well plates

  • Luminometer

Procedure:

  • Cell Plating: Thaw and plate the PathHunter® KOR cells in a white-walled 384-well plate according to the manufacturer's protocol and incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer and add them to the cell plate.

  • Incubation: Incubate the plate for 90-180 minutes at 37°C.

  • Detection: Prepare the PathHunter® Detection Reagent mixture and add it to each well.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Luminescence Measurement: Read the chemiluminescence using a plate luminometer.

  • Data Analysis: Plot the relative light units (RLU) against the logarithm of this compound concentration and determine the EC50 value using non-linear regression.

Visualizations

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis cluster_signaling KOR Signaling A Seed Cancer Cells (e.g., SH-SY5Y, Jurkat) B Treat with this compound (Serial Dilutions) A->B C Incubate (24-72h) B->C D MTT Assay C->D E Measure Absorbance D->E F Calculate IC50 E->F G Seed Cancer Cells (e.g., Jurkat) H Treat with this compound G->H I Incubate (24-48h) H->I J Annexin V/PI Staining I->J M Caspase-3/7 Assay I->M K Flow Cytometry J->K L Quantify Apoptotic Cells K->L N Measure Luminescence M->N O Determine Caspase Activity N->O P Use KOR-expressing cells (CHO-K1, HEK293) Q Treat with this compound P->Q R cAMP Inhibition Assay (HTRF) Q->R S β-Arrestin Recruitment Assay Q->S T Measure Signal R->T S->T U Calculate EC50 T->U

Caption: Experimental workflow for assessing this compound potency.

KOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular KOR Kappa Opioid Receptor (KOR) Gi Gi Protein KOR->Gi Activates BetaArrestin β-Arrestin KOR->BetaArrestin Recruits This compound This compound (Agonist) This compound->KOR Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling (e.g., MAPK) BetaArrestin->Downstream Desensitization Receptor Desensitization & Internalization BetaArrestin->Desensitization

Caption: this compound's action on the KOR signaling pathway.

References

Application Notes and Protocols: Methods for Assessing the Blood-Brain Barrier Permeability of Akuammicine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Akuammicine is a monoterpene indole (B1671886) alkaloid found in plants of the Apocynaceae family, such as Picralima nitida and Catharanthus roseus.[1][2] It has garnered research interest for its potential pharmacological activities, including its effects on glucose uptake and its action as a κ- and μ-opioid receptor agonist.[1][3] For any compound to exert a therapeutic effect on the central nervous system (CNS), it must first cross the highly selective blood-brain barrier (BBB). The BBB is a dynamic interface that protects the brain from harmful substances while facilitating the transport of essential nutrients.[4] Therefore, assessing the BBB permeability of this compound is a critical step in evaluating its potential as a CNS-active therapeutic agent.[4]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the BBB permeability of this compound using a tiered approach, including in silico, in vitro, and in vivo methods.

I. In Silico Prediction of BBB Permeability

In silico models offer a rapid and cost-effective initial screening of a compound's potential to cross the BBB based on its physicochemical properties.[5][6][7] These computational tools are valuable for prioritizing compounds for further experimental testing.[8]

Key Physicochemical Properties:

Several molecular descriptors are known to influence BBB permeability. While specific experimental data for this compound's BBB permeability is not widely available, its known physicochemical properties can be used for an initial in silico assessment.[4][9][10]

Table 1: Physicochemical Properties of this compound and their Implications for BBB Permeability

PropertyValueImplication for BBB Permeability
Molecular Weight ( g/mol )322.4Favorable (<400-500 Da)[4]
Lipophilicity (logP)~2.4Within the optimal range for BBB penetration[4]
Topological Polar Surface Area (TPSA)41.6 ŲFavorable (<60-90 Ų)[4]
Hydrogen Bond Donors1Favorable
Hydrogen Bond Acceptors4Favorable

Note: Values are computationally predicted or obtained from public databases.[9]

Protocol 1: In Silico BBB Permeability Prediction

  • Obtain the SMILES string or chemical structure of this compound.

  • Utilize computational software or web-based tools (e.g., SwissADME, QSAR models) to calculate the physicochemical properties listed in Table 1.[5][11]

  • Employ predictive models that use these properties to estimate BBB permeability, often expressed as logBB (the logarithm of the brain-to-plasma concentration ratio).[6][11]

  • Analyze the results to classify this compound as having high or low predicted BBB permeability. A logBB value > 0.3 is often considered indicative of good brain penetration.[11]

G cluster_input Input cluster_analysis Analysis cluster_output Output start This compound Structure (SMILES) calc Calculate Physicochemical Properties (MW, logP, TPSA) start->calc predict Apply Predictive QSAR Models calc->predict output Predicted BBB Permeability (logBB) predict->output G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Culture MDCK-MDR1 cells on Transwell inserts verify Verify monolayer integrity (TEER) culture->verify transport_ab A to B Transport verify->transport_ab transport_ba B to A Transport verify->transport_ba quantify Quantify this compound (LC-MS/MS) transport_ab->quantify transport_ba->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate G cluster_prep Preparation cluster_perfusion Perfusion cluster_analysis Analysis anesthetize Anesthetize Rodent surgery Surgically Expose Carotid Artery anesthetize->surgery perfuse Infuse this compound Solution into Carotid Artery surgery->perfuse collect Collect Brain Tissue perfuse->collect quantify Quantify this compound in Brain collect->quantify calculate Calculate Brain Uptake Clearance (Kin) quantify->calculate

References

Application Notes and Protocols for the Scale-Up of Akuammicine Extraction for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammicine, a monoterpene indole (B1671886) alkaloid found in the seeds of Picralima nitida, has garnered significant interest for its potential therapeutic properties. As research progresses towards preclinical evaluation, a robust and scalable method for the extraction and purification of this compound is paramount. These application notes provide a detailed framework for the scale-up of this compound production, from initial extraction to high-purity isolation, suitable for supplying preclinical toxicology studies. The protocols outlined below are designed to be adaptable for pilot-scale operations, with a focus on efficiency, purity, and scalability.

Overview of the Scale-Up Workflow

The overall process for obtaining preclinical-grade this compound involves a multi-step approach, beginning with the large-scale extraction of total alkaloids from Picralima nitida seeds, followed by a highly selective purification method to isolate this compound.

Scale-up_Workflow Raw_Material Raw Material (Picralima nitida Seeds) Extraction Pilot-Scale Extraction (Acid-Base Method) Raw_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Purification Large-Scale Purification (pHZR-CCC) Crude_Extract->Purification Pure_this compound High-Purity this compound (>95%) Purification->Pure_this compound Preclinical_Studies Preclinical Toxicology Studies Pure_this compound->Preclinical_Studies

Caption: High-level workflow for the scale-up of this compound production.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the scale-up process. These values are derived from literature and are intended as a starting point for process optimization.[1][2][3]

Table 1: Pilot-Scale Extraction Parameters

ParameterValueUnitNotes
Starting Material (Dried Seed Powder)10 - 50kgSourced from reputable suppliers with proper botanical identification.
Defatting SolventPetroleum Ether-To remove oils and lipids that can interfere with extraction.
Solvent-to-Solid Ratio (Defatting)5:1L/kg
Extraction SolventMethanol (B129727) or Ethanol-
Solvent-to-Solid Ratio (Extraction)10:1L/kgThis ratio may be optimized based on extraction efficiency.[4]
Acidification AgentHydrochloric Acid (HCl)-For acid-base partitioning.
Basification AgentAmmonium Hydroxide (B78521) (NH₄OH)-To liberate free alkaloids.
Final Extraction SolventDichloromethane (DCM)-
Expected Yield of Crude Alkaloid Extract5 - 10% (w/w) of starting material
Expected this compound Content in Crude Extract0.1 - 0.5% (w/w)Varies depending on the plant source and extraction efficiency.

Table 2: Large-Scale Purification Parameters (pH-Zone-Refining Countercurrent Chromatography - pHZR-CCC)

ParameterValueUnitNotes
InstrumentPilot-Scale pHZR-CCC-Column volume in the range of 1-5 L.
Two-Phase Solvent Systemtert-Butyl methyl ether/Acetonitrile/Water(2:2:3, v/v/v)A common system for separating P. nitida alkaloids.[5]
Retainer (in Stationary Phase)Triethylamine (TEA)10-20mM
Eluter (in Mobile Phase)Hydrochloric Acid (HCl)5-15mM
Sample Loading10 - 100g of crude extractPer run, depending on column capacity.
Flow Rate50 - 200mL/minTo be optimized for resolution and run time.
Rotational Speed800 - 1200rpm
Expected Purity of this compound> 95%
Expected Recovery of this compound70 - 90%From the crude extract.

Table 3: Estimated Quantity of this compound for Preclinical Studies

Study TypeSpeciesEstimated Quantity per StudyNotes
Dose Range Finding (Acute Toxicity)Rodent (Rat) & Non-rodent (Dog)1 - 5 gTo determine the maximum tolerated dose (MTD).[6]
Repeated-Dose Toxicity (28-day)Rodent (Rat) & Non-rodent (Dog)10 - 50 gDose levels will be based on the MTD.
Genotoxicity (Ames, Mouse Lymphoma, Micronucleus)-1 - 2 g
Safety PharmacologyRodent (Rat)2 - 5 g
Total Estimated Quantity 14 - 62 g This is an estimate and the final amount will depend on the specific study designs and dose levels selected.

Experimental Protocols

Protocol for Pilot-Scale Extraction of Total Alkaloids

This protocol describes an acid-base extraction method for obtaining a crude alkaloid extract from Picralima nitida seeds on a pilot scale.

Materials and Equipment:

  • Dried and powdered Picralima nitida seeds

  • Petroleum ether

  • Methanol or Ethanol

  • Hydrochloric acid (HCl), 2M

  • Ammonium hydroxide (NH₄OH), concentrated

  • Dichloromethane (DCM)

  • Large-scale maceration tank with stirrer

  • Filtration system (e.g., filter press)

  • Large-capacity rotary evaporator

  • Large separatory funnels or liquid-liquid extraction unit

Procedure:

  • Defatting:

    • Place 10 kg of powdered P. nitida seeds into the maceration tank.

    • Add 50 L of petroleum ether and stir for 12-24 hours at room temperature.

    • Filter the mixture and discard the petroleum ether.

    • Air-dry the defatted seed powder.

  • Alkaloid Extraction:

    • Return the defatted seed powder to the maceration tank.

    • Add 100 L of methanol and stir for 24-48 hours at room temperature.

    • Filter the mixture and collect the methanol extract.

    • Repeat the extraction process on the seed residue with another 50 L of methanol to ensure complete extraction.

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude gummy extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 20 L of 2M HCl.

    • Wash the acidic solution with 3 x 10 L of DCM to remove neutral and acidic impurities. Discard the DCM layers.

    • Slowly basify the aqueous layer to pH 9-10 with concentrated NH₄OH while stirring and cooling in an ice bath.

    • Extract the basified aqueous solution with 4 x 10 L of DCM.

    • Combine the DCM extracts and wash with 2 x 5 L of distilled water.

    • Dry the DCM extract over anhydrous sodium sulfate.

    • Concentrate the dried DCM extract under reduced pressure to yield the crude alkaloid extract.

Protocol for Large-Scale Purification of this compound by pHZR-CCC

This protocol outlines the purification of this compound from the crude alkaloid extract using pilot-scale pH-zone-refining countercurrent chromatography.

Materials and Equipment:

  • Crude alkaloid extract from P. nitida

  • tert-Butyl methyl ether (tBME)

  • Acetonitrile (ACN)

  • Deionized water

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl)

  • Pilot-scale pHZR-CCC instrument

  • Fraction collector

  • HPLC system for fraction analysis

Procedure:

  • Solvent System Preparation:

    • Prepare the two-phase solvent system by mixing tBME, ACN, and water in a 2:2:3 (v/v/v) ratio.

    • Separate the upper (organic) and lower (aqueous) phases.

    • Add TEA to the upper organic phase to a final concentration of 15 mM. This will be the stationary phase.

    • Add HCl to the lower aqueous phase to a final concentration of 10 mM. This will be the mobile phase.

  • Sample Preparation:

    • Dissolve 50 g of the crude alkaloid extract in a minimal volume of the stationary phase.

  • pHZR-CCC Operation:

    • Fill the CCC column with the stationary phase.

    • Set the rotational speed to 1000 rpm.

    • Inject the prepared sample into the column.

    • Pump the mobile phase through the column at a flow rate of 100 mL/min.

    • Monitor the effluent using a UV detector at 254 nm and 280 nm.

    • Collect fractions based on the UV chromatogram. This compound is expected to elute in a specific pH range.[2]

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by HPLC to determine the purity of this compound.

    • Pool the fractions containing this compound with a purity of >95%.

    • Combine and concentrate the pure fractions under reduced pressure to obtain purified this compound.

    • Lyophilize the final product to obtain a stable powder.

Signaling Pathways and Logical Relationships

The extraction and purification process is based on the physicochemical properties of alkaloids, particularly their basicity.

Acid_Base_Extraction cluster_extraction Extraction and Partitioning Logic Alkaloid_in_Plant Alkaloid (Base) in Plant Matrix Acidic_Solution Acidic Solution (e.g., HCl) Alkaloid_in_Plant->Acidic_Solution + Non_Alkaloidal_Impurities Non-Alkaloidal Impurities Alkaloid_in_Plant->Non_Alkaloidal_Impurities Alkaloid_Salt Alkaloid Salt (Water Soluble) Acidic_Solution->Alkaloid_Salt Basification Basification (e.g., NH4OH) Alkaloid_Salt->Basification + Free_Alkaloid Free Alkaloid (Organic Soluble) Basification->Free_Alkaloid Organic_Solvent Organic Solvent (e.g., DCM) Free_Alkaloid->Organic_Solvent + Crude_Extract_Final Crude Alkaloid Extract Organic_Solvent->Crude_Extract_Final

Caption: Logic of the acid-base extraction for alkaloid enrichment.

The purification by pHZR-CCC relies on the differential partitioning of alkaloids between two immiscible liquid phases based on their pKa values.

pHZR_CCC_Principle cluster_purification pHZR-CCC Purification Principle Crude_Alkaloids Crude Alkaloid Mixture Stationary_Phase Stationary Phase (Organic, Basic Retainer) Crude_Alkaloids->Stationary_Phase Retention Mobile_Phase Mobile Phase (Aqueous, Acidic Eluter) Stationary_Phase->Mobile_Phase Elution Separation Differential Partitioning (based on pKa) Mobile_Phase->Separation Akuammicine_Fraction Purified this compound Separation->Akuammicine_Fraction Other_Alkaloids Other Alkaloid Fractions Separation->Other_Alkaloids

Caption: Principle of this compound purification by pHZR-CCC.

Conclusion

The successful scale-up of this compound extraction and purification is a critical step in advancing its development as a potential therapeutic agent. The protocols and data presented here provide a comprehensive guide for producing the high-purity material required for preclinical studies. It is essential to emphasize that these protocols should be considered as a starting point, and optimization of each step will be necessary to achieve the desired yield, purity, and cost-effectiveness for larger-scale production. Adherence to Good Laboratory Practices (GLP) is mandatory for the production of material intended for preclinical toxicology studies.[7]

References

Application Notes and Protocols: Radiolabeling of Akuammicine for Kappa-Opioid Receptor Occupancy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammicine, an indole (B1671886) alkaloid derived from the seeds of Picralima nitida, has garnered significant interest as a selective agonist for the kappa-opioid receptor (κOR). Understanding the in vivo behavior of this compound and its derivatives, particularly their engagement with the κOR, is crucial for the development of novel therapeutics for pain, addiction, and mood disorders. Receptor occupancy (RO) studies, which quantify the fraction of receptors occupied by a drug, are a cornerstone of this research. A critical tool for conducting these studies is a radiolabeled version of the ligand of interest. This document provides detailed application notes and protocols for the radiolabeling of this compound and its subsequent use in κOR occupancy studies.

Radiolabeling Strategies for this compound

Direct radiolabeling of a complex natural product like this compound requires careful consideration of the available functional groups, the desired radioisotope, and the need to maintain biological activity. The two most common isotopes for this purpose are tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C).

1. Tritium (³H) Labeling via Catalytic Hydrogen Isotope Exchange

Tritium labeling is often preferred for receptor binding studies due to the high specific activity that can be achieved. Catalytic hydrogen isotope exchange is a powerful technique for introducing tritium into a molecule at a late stage of synthesis.

Protocol 1: Catalytic Tritium Gas Exchange Labeling of this compound

This protocol is a generalized approach and may require optimization for this compound.

Materials:

  • This compound

  • Tritium gas (T₂)

  • Palladium on carbon (Pd/C) or other suitable catalyst (e.g., Crabtree's catalyst)

  • Anhydrous solvent (e.g., ethyl acetate, dioxane)

  • Vacuum manifold for handling tritium gas

  • HPLC system for purification

  • Liquid scintillation counter

Procedure:

  • Preparation: In a reaction vial suitable for handling tritium, dissolve a known quantity of this compound in the chosen anhydrous solvent.

  • Catalyst Addition: Add the catalyst (e.g., 10% Pd/C, 10-20% by weight of this compound) to the solution.

  • Tritiation: Connect the reaction vial to a tritium manifold. Freeze-pump-thaw the mixture to remove dissolved gases. Introduce tritium gas to the desired pressure and stir the reaction at room temperature for a specified time (e.g., 2-24 hours). The reaction time and pressure will need to be optimized.

  • Quenching and Filtration: After the reaction, carefully remove the excess tritium gas according to safety protocols. Quench the reaction with a protic solvent like methanol. Filter the reaction mixture through a syringe filter to remove the catalyst.

  • Purification: Purify the crude [³H]-akuammicine using reverse-phase HPLC. Collect fractions and analyze for radioactivity and chemical purity.

  • Specific Activity Determination: Determine the specific activity (Ci/mmol) of the purified [³H]-akuammicine using a combination of UV-Vis spectrophotometry (to determine concentration) and liquid scintillation counting (to determine radioactivity).

2. Carbon-14 (¹⁴C) Labeling

Carbon-14 labeling provides a metabolically stable label, ideal for pharmacokinetic and metabolism studies. This typically involves a multi-step synthesis starting from a ¹⁴C-labeled precursor.

Protocol 2: Conceptual Synthesis of [¹⁴C]-Akuammicine

A plausible synthetic route would involve the incorporation of a ¹⁴C-labeled synthon at a late stage. For instance, if a synthetic route to this compound involves a key intermediate with a methyl ester, a [¹⁴C]-methylating agent could be used.

Example Precursor: [¹⁴C]-Methyl iodide (¹⁴CH₃I)

Conceptual Steps:

  • Synthesis of a Desmethyl-Akuammicine Precursor: Synthesize or isolate a precursor of this compound lacking a key methyl group that can be readily introduced.

  • Radiolabeling Reaction: React the desmethyl precursor with a stoichiometric amount of [¹⁴C]-methyl iodide in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

  • Purification: Purify the resulting [¹⁴C]-akuammicine using chromatographic techniques (e.g., column chromatography followed by HPLC).

  • Characterization and Specific Activity: Confirm the identity and radiochemical purity of the product using analytical techniques such as mass spectrometry and radio-HPLC. Determine the specific activity.

Kappa-Opioid Receptor Occupancy Studies

Once a radiolabeled version of this compound is available, it can be used in receptor occupancy studies. Alternatively, a competitive binding approach using a commercially available radiolabeled κOR ligand can be employed to determine the receptor occupancy of unlabeled this compound.

Commonly Used κOR Radioligands:

RadioligandReceptor SpecificityIsotope
[³H]-U69,593κOR Agonist³H
[³H]-DiprenorphineNon-selective Opioid Antagonist³H
[¹¹C]-GR103545κOR Antagonist¹¹C (for PET)

Protocol 3: Ex Vivo Receptor Autoradiography for κOR Occupancy

This protocol describes how to determine the in vivo receptor occupancy of unlabeled this compound by measuring the displacement of a radiolabeled κOR ligand in brain tissue sections.

Materials:

  • Experimental animals (e.g., rats or mice)

  • Unlabeled this compound

  • Radiolabeled κOR ligand (e.g., [³H]-U69,593)

  • Cryostat

  • Microscope slides

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Phosphor imaging screens or autoradiography film

  • Image analysis software

Procedure:

  • Animal Dosing: Administer various doses of unlabeled this compound to different groups of animals. A vehicle control group should also be included.

  • Tissue Collection: At the time of expected peak brain concentration of this compound, euthanize the animals and rapidly dissect the brains. Freeze the brains immediately in isopentane (B150273) cooled with dry ice.

  • Cryosectioning: Cut thin coronal brain sections (e.g., 20 µm) using a cryostat and thaw-mount them onto microscope slides.

  • Radioligand Incubation: Incubate the brain sections with a saturating concentration of the radiolabeled κOR ligand (e.g., 1-2 nM [³H]-U69,593) in incubation buffer for a specific time (e.g., 60 minutes) at room temperature. To determine non-specific binding, incubate a separate set of sections with the radioligand in the presence of a high concentration of a non-radiolabeled κOR ligand (e.g., 10 µM unlabeled U69,593).

  • Washing: Wash the slides in ice-cold wash buffer to remove unbound radioligand.

  • Drying and Exposure: Dry the slides and expose them to a phosphor imaging screen or autoradiography film.

  • Image Analysis: Quantify the optical density of the autoradiograms in specific brain regions known to have high κOR density (e.g., striatum, cortex).

  • Data Analysis: Calculate the percentage of receptor occupancy for each dose of this compound using the following formula:

    % Occupancy = (1 - (Specific binding in treated animal / Specific binding in vehicle control)) * 100

Quantitative Data Summary

Dose of this compound (mg/kg)Specific Binding (DPM/mg tissue)% Receptor Occupancy
Vehicle1500 ± 1200%
11050 ± 9530%
3600 ± 7060%
10150 ± 3090%

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Radiolabeling_Workflow cluster_synthesis Radiolabeling Synthesis cluster_purification Purification & QC This compound This compound Precursor This compound Precursor This compound->Precursor Chemical Modification (if necessary) Radiolabeled_this compound [³H]-Akuammicine or [¹⁴C]-Akuammicine Precursor->Radiolabeled_this compound Radioisotope Radioisotope (³H₂ or ¹⁴CH₃I) Radioisotope->Radiolabeled_this compound HPLC HPLC Purification Radiolabeled_this compound->HPLC QC Quality Control (Purity, Specific Activity) HPLC->QC Receptor_Occupancy_Workflow cluster_animal In Vivo cluster_exvivo Ex Vivo cluster_analysis Data Analysis Dosing Dose Animal with Unlabeled this compound Tissue_Collection Collect Brain Tissue Dosing->Tissue_Collection Sectioning Cryosectioning Tissue_Collection->Sectioning Incubation Incubate with Radiolabeled κOR Ligand Sectioning->Incubation Washing Wash to Remove Unbound Ligand Incubation->Washing Imaging Autoradiography Washing->Imaging Quantification Quantify Signal Imaging->Quantification Calculation Calculate % Occupancy Quantification->Calculation KOR_Signaling cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway This compound This compound (Agonist) KOR Kappa-Opioid Receptor (κOR) This compound->KOR Binds to G_protein Gi/o Protein Activation KOR->G_protein GRK GRK Phosphorylation KOR->GRK AC Adenylyl Cyclase Inhibition G_protein->AC Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP b_Arrestin β-Arrestin Recruitment GRK->b_Arrestin Internalization Receptor Internalization b_Arrestin->Internalization MAPK MAPK Signaling b_Arrestin->MAPK

Application of Akuammicine as a Molecular Probe for Kappa-Opioid Receptor (KOR) Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammicine, a naturally occurring indole (B1671886) alkaloid isolated from the seeds of the West African tree Picralima nitida, has emerged as a significant molecular probe for investigating the pharmacology of the kappa-opioid receptor (KOR).[1][2] As a KOR agonist, this compound and its semi-synthetic derivatives provide a unique chemical scaffold, distinct from classical opioid ligands, for exploring KOR structure-activity relationships, signaling pathways, and in vivo physiological effects.[3][4] This document provides detailed application notes and protocols for utilizing this compound and its analogs in KOR research, facilitating the discovery of novel therapeutics with potentially improved side-effect profiles compared to traditional mu-opioid receptor (MOR) agonists.[1][2]

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound and its key derivatives, highlighting their utility as molecular probes for KOR.

Table 1: Receptor Binding Affinities (Kᵢ) of this compound and Derivatives

CompoundReceptorKᵢ (nM)Selectivity (KOR vs. MOR)Source
This compoundKOR89~42x[1][3][5]
MOR3729[3]
10-Bromo-akuammicineKOR5.1>700x[3][6]
MOR~3600[3]
10-Iodo-akuammicineKOR2.4>2200x[3][6]
MOR~5500[3]

Table 2: In Vitro Functional Potency (EC₅₀) of this compound and Derivatives

CompoundAssayEC₅₀ (nM)Source
This compoundKOR Activation (cAMP Inhibition)240[1][5]
10-Bromo-akuammicineKOR Activation (cAMP Inhibition)1.1[3]
10-Iodo-akuammicineKOR Activation (cAMP Inhibition)0.88[3]

Table 3: In Vivo Pharmacological Activity (ED₅₀) of this compound Derivatives

CompoundAssayED₅₀ (mg/kg, s.c.)SpeciesSource
10-Bromo-akuammicineAnti-scratch (Compound 48/80-induced)3.0Mice[6]
10-Iodo-akuammicineAnti-scratch (Compound 48/80-induced)1.3Mice[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the KOR signaling cascade upon activation by this compound and the general workflows for key experimental protocols.

KOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-protein (αβγ) KOR KOR G_alpha Gαi/o KOR->G_alpha activates G_betagamma Gβγ KOR->G_betagamma dissociates beta_Arrestin β-Arrestin-2 KOR->beta_Arrestin recruits AC Adenylyl Cyclase G_alpha->AC inhibits GIRK GIRK Channels G_betagamma->GIRK activates Ca_channel Ca²⁺ Channels G_betagamma->Ca_channel inhibits This compound This compound This compound->KOR binds & activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Internalization Receptor Internalization beta_Arrestin->Internalization promotes p38_MAPK p38 MAPK beta_Arrestin->p38_MAPK activates

Caption: KOR Signaling Pathway Activated by this compound.

Radioligand_Binding_Workflow A Prepare KOR-expressing cell membranes B Incubate membranes with radioligand (e.g., [³H]-diprenorphine) and varying concentrations of This compound derivative A->B C Separate bound and free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Analyze data to determine IC₅₀ and calculate Kᵢ D->E

Caption: Radioligand Binding Assay Workflow.

Functional_Assay_Workflow A Culture cells expressing KOR B Stimulate cells with forskolin (B1673556) (to induce cAMP production) A->B C Treat cells with varying concentrations of this compound derivative B->C D Measure intracellular cAMP levels (e.g., using a GloSensor assay) C->D E Analyze data to determine EC₅₀ for cAMP inhibition D->E

Caption: cAMP Inhibition Functional Assay Workflow.

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of this compound and its derivatives with KOR are provided below.

Protocol 1: Radioligand Binding Assay for KOR Affinity

Objective: To determine the binding affinity (Kᵢ) of an this compound derivative for the kappa-opioid receptor.[7]

Materials:

  • Cell membranes expressing human KOR

  • Radioligand (e.g., [³H]-diprenorphine)

  • Test compound (this compound or derivative)

  • Naloxone (B1662785) (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the this compound test compound.

  • In a 96-well plate, combine KOR-expressing cell membranes (typically 10-20 µg protein), [³H]-diprenorphine (at a concentration near its Kₑ, e.g., 1 nM), and either:

    • Binding buffer (for total binding)

    • Unlabeled naloxone (10 µM final concentration, for non-specific binding)

    • Test compound at various concentrations.

  • Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[7]

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.[7]

  • Place the filters into scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: cAMP Inhibition Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of an this compound derivative as a KOR agonist.[3][5]

Materials:

  • HEK-293 or CHO cells stably expressing human KOR and a cAMP-responsive reporter system (e.g., GloSensor™)

  • Cell culture medium and supplements

  • Forskolin

  • Test compound (this compound or derivative)

  • Assay buffer (e.g., HBSS)

  • Luminometer

Procedure:

  • Plate the KOR-expressing cells in a white, clear-bottom 96-well plate and grow to confluence.

  • On the day of the assay, replace the culture medium with the assay buffer containing the GloSensor™ cAMP reagent and incubate according to the manufacturer's instructions.

  • Prepare serial dilutions of the this compound test compound.

  • Add the test compound to the wells and pre-incubate for 15-20 minutes at room temperature.

  • Stimulate the cells with a concentration of forskolin that produces approximately 80% of the maximal response (e.g., 1-3 µM) to induce cAMP production.

  • Incubate for an additional 15-20 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The inhibition of the forskolin-induced cAMP signal by the test compound is plotted against the log of the compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC₅₀ (the concentration of agonist that produces 50% of its maximal effect) and the maximal inhibition (Eₘₐₓ).

Protocol 3: In Vivo Anti-Pruritic Activity Assay

Objective: To evaluate the in vivo efficacy of an this compound derivative in reducing scratching behavior in mice.[6]

Materials:

  • Male C57BL/6 mice (or other suitable strain)

  • Test compound (this compound derivative)

  • Vehicle (e.g., saline, DMSO/Tween 80/saline mixture)

  • Compound 48/80 (pruritogen)

  • Observation chambers

Procedure:

  • Acclimatize mice to the experimental room and observation chambers for at least 60 minutes before testing.

  • Administer the test compound or vehicle via the desired route (e.g., subcutaneous, s.c.).

  • After a pre-treatment period (e.g., 30 minutes), induce scratching behavior by intradermal injection of Compound 48/80 (e.g., 50 µg in 50 µL saline) into the rostral back of the mice.

  • Immediately after injection, place the mice individually into the observation chambers and video record their behavior for a set period (e.g., 30 minutes).

  • A trained observer, blind to the treatment conditions, will later score the videos for the total number of scratches directed at the injection site.

  • Data Analysis: The total number of scratches for each treatment group is compared to the vehicle-treated control group. The dose that produces a 50% reduction in scratching behavior (ED₅₀) can be calculated using regression analysis. Statistical significance is typically determined using a one-way ANOVA followed by a post-hoc test.

References

Application Notes and Protocols for the In Vivo Administration of Akuammicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and in vivo administration of Akuammicine, a monoterpene indole (B1671886) alkaloid of interest for its pharmacological activity, primarily as a kappa-opioid receptor (KOR) agonist.[1][2] Due to its poor aqueous solubility, careful formulation is critical for achieving accurate and reproducible results in preclinical studies. The following sections detail the physicochemical properties of this compound, recommended formulation strategies, and detailed protocols for in vivo administration and assessment.

Physicochemical and Pharmacological Data

A summary of the known physicochemical and pharmacological properties of this compound is presented in Table 1. This data is essential for designing appropriate formulation and experimental protocols.

PropertyValueSource
Molecular Formula C₂₀H₂₂N₂O₂[3]
Molecular Weight 322.4 g/mol [3]
Appearance Solid powder[4]
Solubility Soluble in DMSO[4]
Storage Dry, dark at 0-4°C (short-term) or -20°C (long-term)[4]
Primary Target Kappa-Opioid Receptor (KOR) Agonist[1][2]
Binding Affinity (Ki) for KOR 0.2 µM[1]
EC₅₀ at KOR (cAMP inhibition) 240 nM[2]

Table 1: Physicochemical and Pharmacological Properties of this compound.

Formulation Strategies for In Vivo Administration

The low aqueous solubility of this compound presents a significant challenge for in vivo administration.[5] The following are recommended formulation strategies to enhance its bioavailability.

Co-Solvent-Based Formulation (For Parenteral Administration)

This approach utilizes a mixture of solvents to dissolve this compound for immediate use in parenteral injections (e.g., intravenous, intraperitoneal, subcutaneous).

Recommended Vehicle: A common vehicle for poorly soluble compounds is a mixture of Dimethyl sulfoxide (B87167) (DMSO), a surfactant like Tween 80, and saline.[3]

Protocol 1: Preparation of a Co-Solvent-Based Formulation

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the this compound in a minimal amount of anhydrous, sterile-filtered DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Gentle vortexing or sonication can aid dissolution.

  • Vehicle Preparation:

    • In a sterile tube, prepare the final vehicle by mixing the components in the desired ratio. A common starting ratio is 5% DMSO, 5% Tween 80, and 90% sterile saline (0.9% NaCl).

  • Final Formulation:

    • Slowly add the this compound stock solution to the vehicle while vortexing to ensure a homogenous solution.

    • Visually inspect the final formulation for any precipitation. If precipitation occurs, the concentration of this compound may need to be lowered, or the ratio of co-solvents adjusted.

    • The final concentration of DMSO should ideally be kept below 10% to minimize potential toxicity.[6]

  • Administration:

    • Administer the freshly prepared formulation to the animals via the desired parenteral route (e.g., intraperitoneal or subcutaneous injection).

Suspension-Based Formulation (For Oral Gavage)

For oral administration, a suspension of this compound in an aqueous vehicle is often suitable.

Recommended Vehicle: A 0.5% to 1% solution of methyl cellulose (B213188) (or carboxymethylcellulose - CMC) in sterile water is a standard vehicle for oral gavage suspensions.[6][7]

Protocol 2: Preparation of a Suspension for Oral Gavage

  • Vehicle Preparation (0.5% Methyl Cellulose):

    • Heat approximately one-third of the required volume of sterile water to 80-90°C.

    • Slowly add the methyl cellulose powder to the hot water while stirring vigorously to ensure it is wetted.

    • Once dispersed, add the remaining two-thirds of the volume as cold sterile water and continue stirring until the methyl cellulose is fully dissolved and the solution is clear and viscous.

    • Allow the solution to cool to room temperature before use.[7]

  • Suspension Preparation:

    • Weigh the calculated amount of this compound powder.

    • Triturate the powder in a mortar and pestle to ensure a fine, uniform particle size.

    • Transfer the powder to a suitable container and add a small volume of the 0.5% methyl cellulose vehicle to create a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring to achieve the final desired concentration and volume. Homogenization can improve suspension stability.[7]

  • Administration:

    • Administer the suspension via oral gavage using an appropriately sized gavage needle. Ensure the suspension is well-mixed before each administration.

Experimental Protocols

The following are detailed protocols for common in vivo experiments involving this compound.

Hot-Plate Test for Analgesic Activity

This protocol is adapted from a general procedure for evaluating centrally-mediated antinociceptive activity of related akuammiline (B1256633) alkaloids.[3]

Objective: To determine the antinociceptive effect of this compound in a rodent model.

Materials:

  • This compound formulation

  • Vehicle control

  • Positive control (e.g., Morphine sulfate, 10 mg/kg)

  • Hot-plate analgesiometer set to a constant temperature (e.g., 55 ± 0.5°C)

  • Animal scale

  • Syringes and needles for administration

  • Male or female mice (e.g., Swiss Webster or C57BL/6), 20-30 grams[3]

Procedure:

  • Acclimation: Acclimate animals to the housing facility for at least one week and to the testing room for at least 30 minutes on the day of the experiment.[3]

  • Baseline Latency: Gently place each mouse on the hot plate and start a stopwatch. Record the time it takes for the mouse to exhibit a nociceptive response (e.g., paw licking, jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue damage.[3]

  • Grouping and Administration: Randomly assign animals to treatment groups (vehicle, positive control, and various doses of this compound). Administer the substances via the desired route (e.g., intraperitoneal or oral).[3]

  • Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), measure the response latency on the hot plate as described in step 2.[3]

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Analysis acclimation Animal Acclimation baseline Baseline Latency Measurement (Hot-Plate Test) acclimation->baseline grouping Randomize into Treatment Groups baseline->grouping admin Administer this compound, Vehicle, or Positive Control grouping->admin post_treatment Post-Treatment Latency Measurement (Multiple Time Points) admin->post_treatment data_analysis Calculate %MPE and Compare Groups post_treatment->data_analysis

Workflow for the Hot-Plate Test
Pharmacokinetic Study

This is a general protocol for determining the pharmacokinetic profile of this compound in rodents.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) of this compound.

Materials:

  • This compound formulations for intravenous (IV) and oral (PO) administration

  • Male or female mice or rats

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Animal Dosing:

    • Divide animals into two main groups for IV and PO administration.

    • For each route, further divide animals into subgroups for each time point.

    • Administer a single dose of this compound.

  • Blood Sampling:

    • At specified time points (e.g., 5, 15, 30, 60, 120, 240, 360 minutes), collect blood samples.[8][9]

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Data Analysis:

    • Plot plasma concentration versus time curves.

    • Calculate pharmacokinetic parameters using appropriate software.

    • Calculate absolute oral bioavailability using the formula: F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.[5]

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis cluster_3 Pharmacokinetic Analysis iv_dose Intravenous (IV) Dosing blood_sampling Blood Sampling at Multiple Time Points iv_dose->blood_sampling po_dose Oral (PO) Dosing po_dose->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) lcms_analysis->pk_parameters bioavailability Calculate Oral Bioavailability pk_parameters->bioavailability

Workflow for a Pharmacokinetic Study

Signaling Pathway of this compound

This compound acts as a kappa-opioid receptor (KOR) agonist.[1][2] KORs are G protein-coupled receptors (GPCRs) that, upon activation, initiate downstream signaling cascades.[10][11] The primary pathway involves the activation of Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[12] Additionally, KOR activation can lead to the recruitment of β-arrestin2, which can mediate distinct signaling events and is often associated with the adverse effects of KOR agonists, such as dysphoria.[10] The G-protein pathway is generally linked to the therapeutic effects, like analgesia.[10]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling KOR KOR G_protein Gαi/o Activation KOR->G_protein beta_arrestin β-Arrestin2 Recruitment KOR->beta_arrestin This compound This compound This compound->KOR Agonist Binding adenylyl_cyclase Adenylyl Cyclase Inhibition G_protein->adenylyl_cyclase cAMP ↓ cAMP adenylyl_cyclase->cAMP Therapeutic_Effects Therapeutic Effects (e.g., Analgesia) cAMP->Therapeutic_Effects Adverse_Effects Adverse Effects (e.g., Dysphoria) beta_arrestin->Adverse_Effects

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Akuammicine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of akuammicine from its co-eluting alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this promising indole (B1671886) alkaloid from its natural source, Picralima nitida.

Frequently Asked Questions (FAQs)

Q1: What are the primary alkaloids that co-elute with this compound?

A1: this compound is typically found in Picralima nitida seeds alongside several other structurally similar indole alkaloids. The most common co-eluting alkaloids include akuammine, pseudo-akuammigine, akuammiline (B1256633), and picraline .[1][2] Their similar polarities and structural features make their separation a significant challenge.

Q2: What is the recommended overall strategy for isolating and purifying this compound?

A2: A multi-step approach is generally most effective. This typically involves:

  • Crude Extraction: An initial acid-base extraction of the powdered plant material to obtain a crude alkaloid mixture.[3]

  • Primary Separation: pH-zone-refining countercurrent chromatography (pHZR-CCC) is a powerful technique for the initial separation of the major alkaloids from the crude extract.[1][4]

  • Secondary Polishing: Fractions containing mixtures of alkaloids, such as the common co-eluting pair of akuammiline and picraline, can be further purified using silica (B1680970) gel flash chromatography.[5][6]

Q3: Can this compound or its related alkaloids degrade during the purification process?

A3: Yes, indole alkaloids can be sensitive to certain conditions. It is advisable to avoid prolonged exposure to strong acids or bases, high temperatures, and excessive light, as these can lead to degradation.[5] Proper storage of purified compounds is crucial, preferably in a cool, dark environment under an inert atmosphere.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Co-elution of this compound with Other Alkaloids in Preparative Chromatography

Q: My pHZR-CCC separation is not fully resolving this compound from other alkaloids. How can I improve this?

A: Co-elution is a common challenge due to the similar physicochemical properties of these alkaloids. Here are some troubleshooting steps:

  • Optimize the Solvent System: The choice of the biphasic solvent system is critical. A commonly used system for Picralima alkaloids is tert-butyl methyl ether (MTBE)/acetonitrile/water (2:2:3, v/v).[4] Experimenting with the ratios of these solvents can alter the partition coefficients of the alkaloids and improve separation.

  • Adjust pH Gradient: The separation in pHZR-CCC is driven by the pKa values of the alkaloids. Fine-tuning the concentration of the retainer base (e.g., triethylamine (B128534) - TEA) in the stationary phase and the eluter acid (e.g., hydrochloric acid - HCl) in the mobile phase can sharpen the pH gradient and enhance resolution.[5][7]

  • Fraction Collection Volume: Reducing the volume of the collected fractions can significantly increase the purity of the isolated alkaloids.[6] For instance, reducing fraction volumes from 15 mL to 7.5 mL has been shown to improve purity.[6]

Issue 2: Poor Peak Shape and Resolution in HPLC Analysis

Q: I am observing significant peak tailing and poor resolution for this compound and other alkaloids on my C18 HPLC column. What are the likely causes and solutions?

A: Peak tailing and poor resolution for basic compounds like alkaloids are often due to interactions with the stationary phase and suboptimal mobile phase conditions. Consider the following:

  • Mobile Phase pH: The pH of the mobile phase is a critical factor. For basic alkaloids, using a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) can protonate the alkaloids and reduce their interaction with residual silanol (B1196071) groups on the silica-based stationary phase, leading to sharper peaks.[8]

  • Use of Additives: Adding a small amount of a basic modifier, such as triethylamine (TEA) at a concentration of around 0.1%, to the mobile phase can help to mask the acidic silanol groups on the stationary phase, thereby improving peak symmetry.[5][9]

  • Column Chemistry: Not all C18 columns are the same. Consider using an end-capped or a base-deactivated column specifically designed for the analysis of basic compounds. These columns have fewer exposed silanol groups, which minimizes secondary interactions.[5]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase. Injecting in a stronger solvent can lead to peak distortion.[10]

Quantitative Data

The following table summarizes typical yields obtained from the purification of Picralima nitida alkaloids. Note that resolution values and retention times are highly dependent on the specific chromatographic system and conditions used.

AlkaloidPurification MethodPurityYield (from 1.2 g DCM extract)Reference
Pseudo-akuammiginepHZR-CCCHigh130 mg[6]
This compoundpHZR-CCCHigh145 mg[6]
AkuammilineFlash Chromatography (after co-elution in pHZR-CCC)High61 mg[6]
PicralineFlash Chromatography (after co-elution in pHZR-CCC)High90 mg[6]

Further research is needed to establish standardized retention times and resolution values under specific, validated HPLC conditions.

Experimental Protocols

Protocol 1: Crude Alkaloid Extraction from Picralima nitida Seeds
  • Defatting: The powdered seeds are first defatted by extraction with a non-polar solvent like petroleum ether or hexanes to remove lipids and waxes.[3]

  • Acidic Extraction: The defatted material is then macerated in an acidic aqueous solution (e.g., 0.1 M HCl) to protonate the alkaloids and bring them into the aqueous phase.[3]

  • Basification: The acidic extract is filtered, and the pH is adjusted to >9 with a base (e.g., NH4OH) to deprotonate the alkaloids.[3]

  • Organic Extraction: The free-base alkaloids are then extracted from the basified aqueous solution using an organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297).[3]

  • Concentration: The organic extract is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude alkaloid mixture.[3]

Protocol 2: pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)
  • Solvent System Preparation: A biphasic solvent system of tert-butyl methyl ether (MTBE)/acetonitrile/water (2:2:3, v/v) is prepared and equilibrated in a separatory funnel.[4]

  • Phase Preparation: The upper organic phase is made basic by adding triethylamine (TEA) to a final concentration of 10 mM to act as the stationary phase and retainer. The lower aqueous phase is acidified with hydrochloric acid (HCl) to a concentration of 8 mM to serve as the mobile phase and eluter.[5]

  • Sample Preparation: The crude alkaloid extract is dissolved in a minimal amount of the stationary phase.

  • Chromatography: The stationary phase is loaded into the CCC coil. The sample is then injected, and the mobile phase is pumped through the system at a defined flow rate (e.g., 2.0 mL/min).[4]

  • Fraction Collection: Fractions are collected and the pH of each fraction is monitored. The fractions are then analyzed by TLC or HPLC to identify the separated alkaloids.[5]

Protocol 3: Silica Gel Flash Chromatography
  • Column Packing: A silica gel column is packed using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: The fraction mixture (e.g., co-eluted akuammiline and picraline) is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane), adsorbed onto a small amount of silica gel, and dried. The dried silica with the adsorbed sample is then carefully loaded onto the top of the packed column.[5]

  • Elution: The separation is performed using a gradient elution, starting with a non-polar solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). For basic compounds like alkaloids, adding 0.1% triethylamine to the mobile phase can improve peak shape and resolution.[5]

  • Fraction Collection and Analysis: Fractions are collected and monitored by TLC or HPLC to isolate the pure compounds.[5]

Visualizations

experimental_workflow cluster_extraction Crude Alkaloid Extraction cluster_separation Purification start Powdered Picralima nitida Seeds defat Defatting with Hexane start->defat acid_ext Acidic Extraction (0.1 M HCl) defat->acid_ext basify Basification (NH4OH, pH > 9) acid_ext->basify org_ext Organic Extraction (DCM) basify->org_ext crude_alk Crude Alkaloid Mixture org_ext->crude_alk phzr_ccc pH-Zone-Refining CCC crude_alk->phzr_ccc analysis1 Analyze Fractions (TLC/HPLC) phzr_ccc->analysis1 pure_this compound Pure this compound analysis1->pure_this compound pure_pseudo Pure Pseudo-akuammigine analysis1->pure_pseudo mixed_fraction Mixed Fraction (Akuammiline/Picraline) analysis1->mixed_fraction flash_chrom Silica Gel Flash Chromatography mixed_fraction->flash_chrom analysis2 Analyze Fractions (TLC/HPLC) flash_chrom->analysis2 pure_akuammiline Pure Akuammiline analysis2->pure_akuammiline pure_picraline Pure Picraline analysis2->pure_picraline

Caption: Experimental workflow for the isolation and purification of this compound and co-eluting alkaloids.

troubleshooting_workflow start Poor HPLC Peak Shape (Tailing/Broadening) check_ph Is Mobile Phase pH Optimized for Basic Alkaloids? start->check_ph adjust_ph Adjust pH to < 4 with 0.1% Formic or Acetic Acid check_ph->adjust_ph No check_additive Is a Basic Additive Used? check_ph->check_additive Yes adjust_ph->check_additive add_additive Add 0.1% Triethylamine (TEA) to Mobile Phase check_additive->add_additive No check_column Is an End-Capped/Base-Deactivated Column in Use? check_additive->check_column Yes add_additive->check_column change_column Switch to a Base-Deactivated Column check_column->change_column No check_sample_solvent Is Sample Solvent Weaker Than Mobile Phase? check_column->check_sample_solvent Yes change_column->check_sample_solvent change_sample_solvent Dissolve Sample in Initial Mobile Phase check_sample_solvent->change_sample_solvent No resolved Peak Shape Improved check_sample_solvent->resolved Yes change_sample_solvent->resolved

Caption: Troubleshooting workflow for poor HPLC peak shape in alkaloid analysis.

References

optimizing yield of Akuammicine during natural product extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of Akuammicine during its extraction from natural sources, primarily the seeds of Picralima nitida.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when extracting this compound?

A1: The primary challenges include the co-extraction of structurally similar alkaloids such as akuammine, akuammidine, and pseudo-akuammigine, which can complicate purification[1]. Other issues include the potential for irreversible adsorption of alkaloids onto the stationary phase during chromatography, leading to yield loss, and the inherent variability of alkaloid content in the raw plant material[1].

Q2: Which solvents are most effective for extractions of this compound?

A2: Methanol and ethanol (B145695) are commonly used for the initial extraction of crude alkaloids from Picralima nitida seeds[2][3]. Dichloromethane (B109758) has also been effectively used in Soxhlet extraction and for partitioning in acid-base extractions[4][5]. The choice of solvent will influence the profile of co-extracted compounds and the overall yield.

Q3: What is the expected yield of this compound from Picralima nitida seeds?

A3: The yield of this compound can vary significantly based on the plant material, extraction method, and purification strategy. For instance, one study reported obtaining 145 mg of pure this compound from a 1.2 g dichloromethane fraction of the initial extract[1]. Another study reported a 12.44% yield for a crude 70% ethanol extract from the seeds, which would then require further purification to isolate this compound[3].

Q4: How can I minimize the degradation of this compound during extraction and purification?

A4: Indole alkaloids like this compound can be sensitive to heat and pH extremes. It is advisable to avoid prolonged exposure to high temperatures. During acid-base extraction, care should be taken to control the pH. Concentration of extracts should ideally be performed under reduced pressure at moderate temperatures (e.g., 40-60°C)[3][6].

Q5: What analytical techniques are recommended for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of this compound. A C18 reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Alkaloid Extract 1. Incomplete extraction from plant material.2. Inefficient solvent penetration.3. Suboptimal solvent-to-solid ratio.1. Increase extraction time or perform multiple extraction cycles.2. Ensure the plant material is finely powdered to increase surface area.3. Optimize the solvent volume. A common starting point is a 10:1 solvent-to-solid ratio (v/w).
Co-elution of this compound with Other Alkaloids Structurally similar alkaloids often have comparable polarities and chromatographic behavior.1. Employ advanced separation techniques like pH-zone-refining countercurrent chromatography (pHZR-CCC), which separates compounds based on their pKa values and partition coefficients[1].2. Optimize the mobile phase in column chromatography. Adding a small amount of a basic modifier like triethylamine (B128534) can improve the separation of basic alkaloids.
Irreversible Adsorption of Alkaloids to Silica (B1680970) Gel The basic nitrogen atom in alkaloids can interact strongly with the acidic silanol (B1196071) groups on the silica surface.1. Deactivate the silica gel by adding a small percentage of a base (e.g., triethylamine) to the solvent system.2. Consider using a different stationary phase, such as alumina (B75360) or a reversed-phase material.
Presence of Fats and Oils in the Extract Picralima nitida seeds contain lipids that can be co-extracted with the alkaloids, interfering with subsequent purification steps.1. Perform a preliminary defatting step by extracting the powdered seeds with a non-polar solvent like petroleum ether or hexanes before the main alkaloid extraction[5].

Data Presentation

The yield of this compound is highly dependent on the chosen extraction and purification methodology. The following tables provide a summary of reported yields from various studies to facilitate comparison.

Table 1: Crude Extract Yield from Picralima nitida Seeds

Solvent System Extraction Method Crude Extract Yield (%) Reference
70% EthanolCold Maceration (2 x 72h)12.44[3]
Aqueous SolutionNot specified27.25[2]
EthanolNot specified4.85 (from 2.0 kg seeds yielding 97 g residue)[7]

Note: The crude extract contains a mixture of all soluble compounds, not just this compound.

Table 2: Isolated this compound Yield

Starting Material Purification Method Final Yield of this compound Reference
1.2 g Dichloromethane FractionpH-Zone-Refining Countercurrent Chromatography145 mg[1]
Alkaloid-containing portion from ethanolic extractColumn Chromatography over Silica Gel, followed by recrystallization33 mg[7]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Total Alkaloids from Picralima nitida Seeds

This protocol describes a common method for the selective extraction of alkaloids.

  • Preparation of Plant Material:

    • Dry the Picralima nitida seeds at 40-50°C to a constant weight.

    • Grind the dried seeds into a fine powder.

  • Defatting (Optional but Recommended):

    • Macerate the powdered seeds in petroleum ether or hexanes for 24-48 hours to remove lipids.

    • Filter the mixture and discard the solvent. Air-dry the defatted seed powder.

  • Acidic Extraction:

    • Macerate the defatted powder in an acidic aqueous solution (e.g., 1% HCl) for 24 hours with occasional stirring. This process protonates the alkaloids, forming their water-soluble salts.

    • Filter the mixture to separate the acidic extract from the plant residue. Repeat the extraction on the residue to ensure complete recovery.

  • Basification and Extraction of Free Alkaloids:

    • Combine the acidic aqueous extracts.

    • Slowly add a base (e.g., ammonium (B1175870) hydroxide) to the acidic extract with constant stirring until the pH is alkaline (pH 9-10). This deprotonates the alkaloid salts, converting them to their free base form.

    • Extract the alkaline solution multiple times with an organic solvent such as dichloromethane or chloroform. The free base alkaloids will partition into the organic layer.

  • Concentration:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Concentrate the organic extract under reduced pressure to obtain the crude alkaloid mixture.

Protocol 2: Purification of this compound using pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

This advanced chromatographic technique is highly effective for separating alkaloids with similar polarities[1].

  • Solvent System Preparation:

    • Prepare a two-phase solvent system, for example, tert-butyl methyl ether/acetonitrile/water (2:2:3, v/v).

    • Add a retainer base (e.g., triethylamine) to the organic stationary phase and an eluter acid (e.g., HCl) to the aqueous mobile phase.

  • Instrumentation and Separation:

    • Perform the separation on a pH-zone-refining countercurrent chromatograph.

    • The crude alkaloid extract is dissolved in a mixture of the stationary and mobile phases and injected into the system.

    • The alkaloids are separated based on their pKa values and partition coefficients as the mobile phase moves through the column.

  • Fraction Collection and Analysis:

    • Collect fractions as they elute from the column.

    • Analyze the fractions using Thin-Layer Chromatography (TLC) or HPLC to identify those containing pure this compound.

Mandatory Visualizations

experimental_workflow start Picralima nitida Seeds powder Grinding start->powder defat Defatting with Hexane powder->defat acid_ext Acidic Extraction (1% HCl) defat->acid_ext filter1 Filtration acid_ext->filter1 residue1 Plant Residue filter1->residue1 acid_extract Acidic Aqueous Extract filter1->acid_extract basify Basification (NH4OH to pH 9-10) acid_extract->basify lleq Liquid-Liquid Extraction (Dichloromethane) basify->lleq aq_phase Aqueous Phase lleq->aq_phase org_phase Organic Phase (Crude Alkaloids) lleq->org_phase dry Drying (Na2SO4) org_phase->dry concentrate Concentration dry->concentrate crude_alkaloids Crude Alkaloid Extract concentrate->crude_alkaloids purification Purification (e.g., pHZR-CCC) crude_alkaloids->purification pure_aku Pure this compound purification->pure_aku

Workflow for this compound Extraction and Purification.

biosynthesis_pathway tryptophan Tryptophan strictosidine Strictosidine tryptophan->strictosidine Multiple Enzymatic Steps prethis compound Prethis compound strictosidine->prethis compound Enzymatic Conversion This compound This compound prethis compound->this compound Deformylation

Simplified Biosynthetic Pathway of this compound.

signaling_pathway This compound This compound kor Kappa-Opioid Receptor (KOR) This compound->kor Agonist Binding gi_go Gi/Go Protein Activation kor->gi_go adenylyl_cyclase Inhibition of Adenylyl Cyclase gi_go->adenylyl_cyclase ion_channel Modulation of Ion Channels gi_go->ion_channel camp Decreased cAMP adenylyl_cyclase->camp cellular_response Altered Cellular Response (e.g., Analgesia) camp->cellular_response k_channel Activation of K+ Channels ion_channel->k_channel ca_channel Inhibition of Ca2+ Channels ion_channel->ca_channel k_channel->cellular_response ca_channel->cellular_response

This compound Signaling Pathway via the Kappa-Opioid Receptor.

References

troubleshooting low yields in the total synthesis of Akuammicine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Akuammicine. The content addresses common challenges and offers solutions to improve reaction yields and outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies employed for the total synthesis of this compound?

A1: The total synthesis of this compound, a complex Strychnos alkaloid, has been achieved through various innovative strategies. Key approaches often involve the construction of the intricate pentacyclic core using cascade reactions. Notable strategies include a vinylogous Mannich reaction followed by a sequential one-pot spirocyclization/intramolecular aza-Baylis-Hillman reaction and a final Heck cyclization.[1][2] Other successful routes have utilized a gold-mediated cyclization to form the [3.3.1]-azabicyclic core, followed by a reductive interrupted Fischer indolization to create the C7 quaternary stereocenter.[3]

Q2: Which steps in the total synthesis of this compound are most prone to low yields?

A2: Several steps in the synthesis of this compound are particularly challenging and can result in low yields. The construction of the congested polycyclic framework often involves complex cascade reactions that are sensitive to reaction conditions. For instance, the intramolecular Heck cyclization for the formation of the D-ring can be low-yielding if not optimized.[4][5] Additionally, late-stage transformations on the complex scaffold require careful execution to avoid decomposition and side product formation.[3]

Q3: Are there any known side reactions to be aware of during the key bond-forming steps?

A3: Yes, several side reactions can occur. During the Fischer indole (B1671886) synthesis, a common method for forming the indole nucleus, potential side products include regioisomers and tars, especially under harsh acidic conditions. In palladium-catalyzed cross-coupling reactions like the Heck cyclization, side reactions such as hydrodehalogenation and homocoupling can reduce the yield of the desired product. Careful control of reaction parameters is crucial to minimize these undesired pathways.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in the Vinylogous Mannich/Aza-Baylis-Hillman Cascade

Question: My one-pot spirocyclization/intramolecular aza-Baylis-Hillman reaction is resulting in a low yield of the tetracyclic core. What are the potential causes and solutions?

Possible Causes:

  • Decomposition of the iminium ion intermediate: The iminium ion generated in the vinylogous Mannich reaction can be unstable.

  • Suboptimal reaction conditions for the cascade: The one-pot nature of this reaction requires a delicate balance of conditions to favor both the initial spirocyclization and the subsequent aza-Baylis-Hillman reaction.

  • Steric hindrance: Bulky substituents on the reactants can impede the cyclization steps.

Solutions and Recommendations:

  • Control of Reaction Temperature: Gradually increase the temperature to find the optimal balance between reaction rate and stability of intermediates.

  • Choice of Base: The choice of base is critical for the aza-Baylis-Hillman step. Experiment with different organic and inorganic bases to optimize the reaction.

  • Slow Addition of Reagents: Slow addition of the dienophile can help to control the concentration of reactive intermediates and minimize side reactions.

Issue 2: Inefficient Intramolecular Heck Cyclization

Question: The intramolecular Heck cyclization to form the D-ring of this compound is proceeding with low conversion. How can I improve the yield?

Possible Causes:

  • Catalyst deactivation: The palladium catalyst can be sensitive to impurities and may deactivate over the course of the reaction.

  • Unfavorable ring strain: The formation of the polycyclic system can be energetically demanding, leading to a slow reaction.

  • Ligand choice: The ligand used can significantly influence the efficiency of the Heck reaction.

Solutions and Recommendations:

  • Ligand Screening: Experiment with a variety of phosphine (B1218219) ligands to identify one that promotes the desired cyclization. Electron-rich and bulky ligands are often effective.

  • Additive Effects: The addition of certain salts, such as silver salts, can sometimes improve the efficiency of Heck reactions by acting as halide scavengers.

  • Solvent Choice: The polarity of the solvent can impact the reaction rate. A screen of different aprotic solvents may be beneficial.

Quantitative Data Summary

The following table summarizes yields for key steps in a representative total synthesis of (±)-Akuammicine.

StepReagents and ConditionsYield (%)Reference
Vinylogous Mannich ReactionTryptamine derivative, aldehyde, acid catalyst70-85[1]
Spirocyclization/Intramolecular Aza-Baylis-Hillman Reaction (One-Pot)Intermediate from previous step, base (e.g., DBU), heat50-65[1]
Intramolecular Heck CyclizationTetracyclic intermediate, Pd catalyst (e.g., Pd(OAc)2), phosphine ligand, base, heat40-60[1]
DeprotectionFinal intermediate, deprotection agent (e.g., TBAF)85-95[1]

Experimental Protocols

Protocol 1: One-Pot Spirocyclization/Intramolecular Aza-Baylis-Hillman Reaction

This protocol is adapted from the total synthesis of (±)-Akuammicine by Sirasani et al.[2]

  • To a solution of the vinylogous Mannich reaction product (1.0 equiv) in a suitable solvent (e.g., toluene) is added a catalytic amount of a strong non-nucleophilic base (e.g., DBU, 0.2 equiv).

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the tetracyclic core.

Protocol 2: Intramolecular Heck Cyclization

This protocol is a general procedure based on Heck cyclizations used in Strychnos alkaloid syntheses.[4]

  • To a degassed solution of the tetracyclic precursor (1.0 equiv) in an appropriate solvent (e.g., DMF or acetonitrile) is added the palladium catalyst (e.g., Pd(OAc)2, 0.1 equiv), a phosphine ligand (e.g., PPh3, 0.2 equiv), and a base (e.g., K2CO3, 2.0 equiv).

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC.

  • The reaction is cooled, filtered through a pad of celite, and the solvent is evaporated.

  • The residue is purified by flash chromatography to yield the pentacyclic this compound core.

Visualizations

troubleshooting_workflow start Low Yield in a Key Step check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents optimize_conditions Systematically Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK change_catalyst Screen Different Catalysts/Ligands optimize_conditions->change_catalyst No Improvement success Improved Yield optimize_conditions->success Yield Improved change_solvent Evaluate Alternative Solvents change_catalyst->change_solvent No Improvement change_catalyst->success Yield Improved side_reactions Identify and Mitigate Side Reactions (TLC, NMR, MS) change_solvent->side_reactions No Improvement change_solvent->success Yield Improved side_reactions->optimize_conditions Side Reaction Identified side_reactions->success Yield Improved akuammicine_synthesis_pathway tryptamine Tryptamine Derivative mannich_product Vinylogous Mannich Adduct tryptamine->mannich_product Vinylogous Mannich Reaction tetracycle Tetracyclic Core mannich_product->tetracycle Spirocyclization/Aza-Baylis-Hillman akuammicine_core Pentacyclic Core tetracycle->akuammicine_core Heck Cyclization This compound This compound akuammicine_core->this compound Deprotection/Final Steps

References

stability of Akuammicine in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of akuammicine in various solvent systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: Like many indole (B1671886) alkaloids, the stability of this compound in solution is primarily influenced by several key factors:

  • pH: Extreme pH values, both acidic and alkaline, can catalyze degradation reactions such as hydrolysis. Indole alkaloids are often susceptible to degradation in acidic conditions.

  • Temperature: Elevated temperatures can significantly accelerate the rate of degradation.

  • Light: Exposure to ultraviolet (UV) or even ambient light may lead to photodecomposition. It is advisable to store solutions in amber vials or otherwise protect them from light.

  • Oxygen: The presence of dissolved oxygen can result in the oxidation of the indole nucleus.

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: To ensure the integrity of your this compound stock solution, follow these general steps:

  • Solvent Selection: Begin by dissolving a small quantity of this compound in a high-purity organic solvent. Common choices include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or methanol (B129727). The choice of solvent can impact stability, so consulting any available literature for specific applications is recommended. Most alkaloids exhibit good solubility in organic solvents.

  • Use of Inert Atmosphere: To minimize oxidation, it is best practice to handle the solid compound and the resulting solution under an inert atmosphere, such as nitrogen or argon.

  • Storage: Store stock solutions at low temperatures, typically -20°C or -80°C, to slow down potential degradation. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and moisture absorption.

Q3: Are there any known degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, indole alkaloids, in general, can undergo several types of degradation reactions. These include oxidation of the indole ring, hydrolysis of ester groups (this compound is a methyl ester), and rearrangements of the complex ring structure under acidic or basic conditions. Forced degradation studies are typically required to identify the specific degradation products and pathways for a particular compound like this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound solutions.

Problem 1: Rapid degradation of this compound solution is observed.

Possible Cause Troubleshooting Step
Inappropriate pH Adjust the pH of your solution to be closer to neutral (pH 7), if your experimental conditions allow. Avoid strongly acidic or alkaline conditions.
High Temperature Store solutions at reduced temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Light Exposure Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Oxidation Prepare solutions using de-gassed solvents. If possible, handle the solution under an inert gas (e.g., nitrogen or argon).

Problem 2: this compound is not dissolving in the chosen solvent.

Possible Cause Troubleshooting Step
Incorrect Solvent Test the solubility of a small amount of this compound in a range of solvents to find the most suitable one. Common solvents for alkaloids include DMSO, DMF, ethanol, and methanol.
Low Temperature Gently warm the solution to aid dissolution, but be mindful of potential temperature-induced degradation. Sonication can also be used to facilitate dissolution.
Concentration Too High Try preparing a more dilute solution. Check any available literature for reported solubility limits.

Data Presentation

Currently, there is a lack of specific, publicly available quantitative data on the stability of this compound in different solvent systems, such as degradation rates or half-lives. General observations indicate that as a monoterpenoid indole alkaloid, it is susceptible to degradation under harsh conditions. Researchers are encouraged to perform their own stability studies for their specific experimental setups.

Table 1: General Stability Profile of this compound in Solution (Qualitative)

Condition Stability Concern Recommendation
Acidic pH (e.g., < 4) Potential for rapid degradation (hydrolysis, rearrangement).Buffer solutions to a pH as close to neutral as the experiment permits.
Alkaline pH (e.g., > 9) Potential for degradation.Buffer solutions to a pH as close to neutral as the experiment permits.
Elevated Temperature (> 25°C) Accelerated degradation.Prepare and store solutions at low temperatures. Minimize time at room temperature.
Exposure to Light Photodegradation.Use light-protective containers (e.g., amber vials) and store in the dark.
Presence of Oxygen Oxidation.Use de-gassed solvents and consider handling under an inert atmosphere.

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to the working concentration.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C) for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%). Keep the mixture at room temperature for a defined period. At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at a high temperature (e.g., 105°C) for a defined period. Also, incubate a solution of this compound at a high temperature (e.g., 60°C). At each time point, withdraw a sample and dilute as necessary.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period. A control sample should be kept in the dark under the same conditions. At each time point, withdraw a sample and dilute as necessary.

3. Sample Analysis:

  • Analyze the stressed samples at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • The HPLC method should be capable of separating the intact this compound from its degradation products. A typical method might use a C18 column with a gradient elution of acetonitrile (B52724) and water (with a modifier like formic acid or ammonium (B1175870) acetate).

4. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point under each stress condition.

  • Identify and, if possible, characterize the major degradation products.

Mandatory Visualizations

G Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare this compound Stock Solution prep_samples Prepare Samples for Stress Conditions prep_stock->prep_samples acid Acid Hydrolysis prep_samples->acid base Base Hydrolysis prep_samples->base oxidation Oxidation prep_samples->oxidation thermal Thermal Stress prep_samples->thermal photo Photolytic Stress prep_samples->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Acquisition hplc->data quantify Quantify Degradation data->quantify identify Identify Degradants quantify->identify pathway Propose Degradation Pathway identify->pathway

Caption: Workflow for assessing the stability of this compound.

G Troubleshooting this compound Solution Instability start Instability Observed (e.g., precipitation, color change, loss of activity) check_storage Check Storage Conditions start->check_storage improper_storage Improper Storage (e.g., room temp, light exposure) check_storage->improper_storage Yes proper_storage Proper Storage (e.g., -20°C, dark) check_storage->proper_storage No action_storage Action: Store at -20°C or lower in amber vials. improper_storage->action_storage check_solvent Check Solvent/pH proper_storage->check_solvent retest Prepare Fresh Solution & Retest action_storage->retest extreme_ph Extreme pH? check_solvent->extreme_ph pH solvent_issue Solvent Quality? check_solvent->solvent_issue Solvent action_ph Action: Use buffered solution closer to neutral pH. extreme_ph->action_ph action_solvent Action: Use high-purity, de-gassed solvent. Consider inert atmosphere. solvent_issue->action_solvent action_ph->retest action_solvent->retest

Caption: Troubleshooting decision tree for this compound instability.

Technical Support Center: Overcoming Poor Solubility of Akuammicine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Akuammicine in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a monoterpenoid indole (B1671886) alkaloid with the chemical formula C₂₀H₂₂N₂O₂.[1] It is investigated for its biological activities, notably as a selective agonist of the kappa-opioid receptor (κOR) and its activity at the mu-opioid receptor.[2][3] Like many indole alkaloids, this compound is poorly soluble in aqueous solutions, which are the basis for most in vitro assay systems, including cell culture media. This poor solubility can lead to precipitation of the compound, resulting in inaccurate dosing and unreliable experimental outcomes.

Q2: What are the recommended solvents for dissolving this compound?

Q3: What is the recommended final concentration of DMSO in my in vitro assay?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by many cell lines for up to 72 hours.[6][7] However, sensitive cell lines may be affected by concentrations as low as 0.05%.[8] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control (media with the same final DMSO concentration as your experimental samples) and assessing cell viability.

Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What can I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue known as "solvent shock." This occurs due to the rapid change in solvent polarity. The troubleshooting section below provides detailed strategies to mitigate this, including performing serial dilutions and optimizing the final DMSO concentration.

Q5: At what concentrations is this compound biologically active?

The biological activity of this compound at opioid receptors has been observed in the sub-micromolar to micromolar range. For instance, it has a reported binding affinity (Ki) of 0.2 µM at kappa-opioid binding sites.[3] Therefore, achieving solubility and stability at these concentrations is critical for obtaining meaningful data in functional assays.

Solubility and Solvent Data

The following table summarizes key information regarding the solubility and handling of this compound.

ParameterInformationCitations
Molecular Formula C₂₀H₂₂N₂O₂[1]
Molecular Weight 322.41 g/mol [9]
Appearance Solid powder[4]
pKa 7.45[2]
Primary Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)[4]
Other Potential Solvents Ethanol, Chloroform, Dichloromethane, Acetone[5]
Recommended Final DMSO Concentration in Cell Culture < 0.5% (ideally ≤ 0.1%)[6][7][10]
Storage of Stock Solution -20°C for long-term storage (months to years)[4][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: Determine the mass of this compound powder needed to prepare the desired volume and concentration of the stock solution (e.g., for a 10 mM stock solution, use the molecular weight of 322.41 g/mol ).

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile DMSO to the tube.

  • Mixing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary, but the stability of this compound under these conditions should be considered.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.[9]

Protocol 2: Dilution of this compound Stock Solution into Aqueous Media

This protocol provides a method for diluting the concentrated this compound DMSO stock solution into cell culture media while minimizing precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical or microcentrifuge tubes

Procedure:

  • Intermediate Dilution (Recommended): To avoid "solvent shock," perform one or more intermediate dilution steps.

    • For a final concentration in the low micromolar range, first, dilute the 10 mM stock solution in DMSO to a 100X or 1000X intermediate stock.

    • Then, dilute this intermediate stock into pre-warmed cell culture medium to achieve the final desired concentration.

  • Final Dilution:

    • Add the required volume of the intermediate this compound solution to the final volume of pre-warmed complete cell culture medium.

    • Mix gently by pipetting or inverting the tube.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture is below the cytotoxic level for your specific cell line (ideally ≤ 0.1%).[6][7]

  • Visual Inspection: Before adding the final solution to your cells, visually inspect the medium for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

Troubleshooting Guides

Issue 1: this compound Powder Does Not Dissolve in DMSO
  • Possible Cause: Insufficient solvent volume or low temperature.

  • Troubleshooting Steps:

    • Ensure the correct volume of DMSO has been added for the desired concentration.

    • Vortex the solution for a longer period.

    • Gently warm the solution to 37°C in a water bath.

    • Briefly sonicate the solution.

Issue 2: Precipitate Forms Upon Dilution into Aqueous Media
  • Possible Cause: "Solvent shock" due to a rapid change in solvent polarity.

  • Troubleshooting Steps:

    • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions. This gradual change in solvent composition can help maintain solubility.

    • Reduce Final Concentration: If possible, lower the final concentration of this compound in the assay.

    • Optimize Final DMSO Concentration: While keeping the final DMSO concentration low is important for cell health, a slightly higher (but still non-toxic) concentration may be necessary to maintain solubility. Test a range of final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%) to find the optimal balance between solubility and cytotoxicity.

    • pH Adjustment: Given this compound's pKa of 7.45, its solubility is likely pH-dependent.[2] As an alkaloid, its solubility may increase in slightly acidic conditions. Consider if the pH of your culture medium can be slightly adjusted without negatively impacting your cells.

Issue 3: Inconsistent or Unexpected Assay Results
  • Possible Cause: Degradation of this compound or off-target effects of the solvent.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment.

    • Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing.

    • Include Proper Controls: Always include a vehicle control (medium with the same final DMSO concentration as the highest concentration of this compound tested) to account for any effects of the solvent on the cells.[7]

    • Assess Stock Solution Stability: If you suspect degradation, the stability of the stock solution can be assessed by analytical methods such as HPLC.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dilution Dilution Series cluster_assay In Vitro Assay akuammicine_powder This compound Powder stock_solution 10 mM Stock Solution in DMSO akuammicine_powder->stock_solution Dissolve dmso 100% DMSO dmso->stock_solution intermediate_dilution Intermediate Dilution (e.g., 1 mM in DMSO) stock_solution->intermediate_dilution Dilute in DMSO final_dilution Final Working Solution in Cell Culture Medium intermediate_dilution->final_dilution Dilute in Medium cell_culture Cell Culture Plate final_dilution->cell_culture Add to Cells incubation Incubation cell_culture->incubation data_analysis Data Analysis incubation->data_analysis

Caption: Workflow for Preparing this compound for In Vitro Assays.

troubleshooting_precipitation cluster_solutions Troubleshooting Strategies start Precipitation Observed upon Dilution? serial_dilution Perform Serial Dilutions in Medium start->serial_dilution Yes end_node Proceed with Assay start->end_node No optimize_dmso Optimize Final DMSO Concentration (<0.5%) serial_dilution->optimize_dmso check_ph Consider pH of Medium optimize_dmso->check_ph lower_concentration Lower Final this compound Concentration check_ph->lower_concentration lower_concentration->end_node

Caption: Decision Tree for Troubleshooting this compound Precipitation.

signaling_pathway This compound This compound kor Kappa-Opioid Receptor (κOR) This compound->kor Agonist g_protein G-protein Activation kor->g_protein beta_arrestin β-Arrestin-2 Recruitment kor->beta_arrestin camp_inhibition cAMP Inhibition g_protein->camp_inhibition cellular_response Cellular Response (e.g., Analgesia) camp_inhibition->cellular_response beta_arrestin->cellular_response

Caption: Simplified Signaling Pathway of this compound at the κOR.

References

Technical Support Center: Managing the Degradation of Akuammicine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the degradation of Akuammicine during storage. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a monoterpenoid indole (B1671886) alkaloid found in plants of the Apocynaceae family, such as Picralima nitida and Catharanthus roseus.[1][2] Its stability is crucial because degradation can lead to a loss of biological activity, the formation of potentially toxic byproducts, and inaccurate experimental results.[3][4] Understanding and controlling its degradation is essential for reliable research and development.

Q2: What are the optimal storage conditions for solid this compound?

A2: For solid this compound, it is recommended to store it in a dry, dark environment.[1] For short-term storage (days to weeks), a temperature of 0-4°C is suitable. For long-term storage (months to years), it is best to keep it at -20°C.[1]

Q3: How should I store this compound in solution?

A3: The stability of this compound in solution is dependent on the solvent, pH, temperature, and light exposure.[4][5] It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or lower in a tightly sealed, amber vial to protect it from light. The choice of solvent can also impact stability; for example, decomposition has been reported in methanol (B129727).[6]

Q4: What are the visible signs of this compound degradation?

A4: Visible signs of degradation in solid this compound can include a change in color or the formation of clumps. In solution, degradation may be indicated by a color change, precipitation, or the appearance of a haze. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for confirmation.

Q5: Which analytical techniques are best suited to detect this compound degradation?

A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for detecting and quantifying this compound and its degradation products.[3][7][8] These methods can separate the parent compound from any impurities or degradants, allowing for accurate assessment of stability.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS chromatogram Degradation of this compound due to improper storage or handling.1. Prepare a fresh solution of this compound from a solid sample stored under recommended conditions and re-analyze. 2. If the extra peaks persist, your solid sample may be degraded. 3. Review your sample preparation and storage procedures. Ensure solutions are protected from light and stored at the correct temperature.
Loss of this compound concentration over time Chemical instability in the chosen solvent or storage conditions.1. Perform a time-course stability study in the specific solvent and at the storage temperature you are using. 2. Consider using a different solvent or adjusting the pH of the solution. 3. If possible, prepare solutions immediately before use.
Changes in the physical appearance of the sample (color, solubility) Significant degradation has likely occurred.1. Discard the sample. 2. Obtain a fresh batch of this compound and store it under the recommended long-term conditions. 3. Re-evaluate your handling and storage protocols to prevent future degradation.
Inconsistent experimental results Variable degradation of this compound between experiments.1. Standardize your sample preparation and handling procedures. 2. Always use freshly prepared solutions or solutions that have been stored for a consistent, validated period. 3. Implement routine analytical checks to monitor the purity of your this compound stock.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.[9][10]

Objective: To identify potential degradation pathways and degradation products of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or LC-MS system

  • Photostability chamber

  • Oven

Methodology:

  • Acid Hydrolysis:

    • Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in methanol and add 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place solid this compound in an oven at 80°C for 48 hours.

    • Dissolve the heat-stressed sample in methanol for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in methanol to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the sample after exposure.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (this compound in methanol, stored at -20°C), by a stability-indicating HPLC or LC-MS method.

Protocol 2: HPLC Method for this compound Quantification

This protocol provides a general method for the quantification of this compound.[7]

Instrumentation:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 100 mm, 2.7 µm particle size)[11]

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[11]

  • Water (HPLC grade)[11]

  • Formic acid (LC-MS grade)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient can be optimized, for example, starting with 20% B, increasing to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or an optimized wavelength for this compound)

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.[7]

  • Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Prepare samples for analysis by dissolving them in the mobile phase and filtering through a 0.22 µm syringe filter.

  • Inject the standards and samples into the HPLC system.

  • Construct a calibration curve from the peak areas of the standards and determine the concentration of this compound in the samples.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Condition Duration Notes
Solid 0-4°C, dry, dark[1]Short-term (days to weeks)Protect from moisture and light.
Solid -20°C, dry, dark[1]Long-term (months to years)Ensure the container is tightly sealed.
Solution ≤ -20°C, in amber vialsShort-term (days)Prepare fresh whenever possible. Avoid repeated freeze-thaw cycles.

Table 2: Potential Degradation Pathways of this compound under Forced Degradation

Stress Condition Potential Degradation Pathway Expected Outcome
Acidic (HCl) Hydrolysis of the methyl ester groupFormation of the corresponding carboxylic acid.
Basic (NaOH) Hydrolysis of the methyl ester groupFormation of the corresponding carboxylate salt.
Oxidative (H₂O₂) Oxidation of the indole ring and/or the tertiary amineFormation of N-oxides and other oxidative products.
Thermal General decompositionA complex mixture of degradants may form.
Photolytic Photochemical reactions of the indole nucleusFormation of various photoproducts.

Visualizations

cluster_storage This compound Storage cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (Oxygen, Peroxides) This compound->Oxidation Photodegradation Photodegradation (Light) This compound->Photodegradation CarboxylicAcid Akuammicinic Acid Hydrolysis->CarboxylicAcid OxidizedProducts N-oxides, etc. Oxidation->OxidizedProducts Photoproducts Various Photoproducts Photodegradation->Photoproducts

Caption: Putative degradation pathways of this compound.

cluster_workflow Stability Study Workflow Start Define Storage Conditions (Temperature, Light, pH) SamplePrep Prepare this compound Samples and Controls Start->SamplePrep Store Store Samples under Defined Conditions SamplePrep->Store Analyze Analyze Samples at Specific Time Points (e.g., T=0, 1, 3, 6 months) Store->Analyze Data Quantify this compound and Degradation Products (HPLC/LC-MS) Analyze->Data Report Assess Stability and Determine Shelf-Life Data->Report

Caption: Experimental workflow for an this compound stability study.

References

Technical Support Center: Stereoselective Akuammicine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of Akuammicine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high stereoselectivity in the synthesis of this compound and its analogues?

A1: The key strategies for establishing stereocenters in this compound synthesis include:

  • Asymmetric Catalysis: Utilizing chiral catalysts, such as those based on silver (Ag(I)) or palladium (Pd), to induce enantioselectivity in key bond-forming reactions.[1][2]

  • Chiral Auxiliaries: Employing a chiral molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed.

  • Substrate Control: Designing substrates with inherent stereochemical information that biases the formation of a particular stereoisomer in subsequent reactions.

  • Enzyme-Catalyzed Reactions: Using enzymes, which are inherently chiral, to catalyze reactions with high stereospecificity.

  • Diastereoselective Crystallization: In some cases, the desired diastereomer can be selectively crystallized from a mixture.[3]

Q2: What is a particularly effective modern method for constructing the chiral core of Akuammiline (B1256633) alkaloids?

A2: A highly effective and modular method involves a Silver(I)-catalyzed enantioselective dearomative cyclization cascade.[1][2] This approach allows for the rapid assembly of the complex tetracyclic core of Akuammiline alkaloids from simple, commercially available indole (B1671886) derivatives with high yields and excellent enantiomeric excess (ee).[1][2]

Q3: How is the critical C7 all-carbon quaternary stereocenter often established?

A3: The C7 quaternary stereocenter is a significant challenge in this compound synthesis. One successful method is the reductive interrupted Fischer indolization reaction, which can introduce this quaternary center with a high degree of stereochemical control.[4][5] Another approach involves a Friedel-Crafts cyclization to form the D-ring and simultaneously create the C7 quaternary center.[6]

Q4: Are there any biocatalytic methods relevant to this compound synthesis?

A4: While total synthesis often relies on chemical catalysis, understanding the biosynthesis of this compound can provide insights. The biosynthesis involves cytochrome P450 monooxygenases that perform stereospecific cyclizations.[7] In a broader synthetic context, engineered enzymes like reductive aminases can be used to improve stereocontrol in the synthesis of chiral amines, which can be key intermediates.[8]

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee) in the Asymmetric Dearomative Cyclization Step

Potential Cause Suggested Solution
Inactive or Impure Chiral Catalyst/Ligand • Ensure the catalyst and ligand are of high purity and handled under inert conditions to prevent degradation. • Consider synthesizing or purchasing a fresh batch of the catalyst/ligand.
Suboptimal Solvent • Perform a solvent screen. The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. • Ensure the solvent is anhydrous, as water can interfere with the catalyst.
Incorrect Reaction Temperature • Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity, although the reaction rate may decrease.
Non-Ideal Substrate • The electronic and steric properties of the substituents on the indole and ynone moieties can influence stereoselectivity. • If modular synthesis is being used, consider modifying the precursor modules.[1][2]
Presence of Racemizing Side Reactions • Analyze the crude reaction mixture by chiral HPLC to identify any side products that may indicate competing reaction pathways. • Adjust reaction conditions (e.g., temperature, concentration) to minimize side reactions.

Problem 2: Poor Diastereoselectivity in Reactions Establishing Multiple Stereocenters

Potential Cause Suggested Solution
Inappropriate Reagent or Catalyst • The choice of reagent or catalyst can have a profound effect on diastereoselectivity. For instance, in a reduction step, the steric bulk of the hydride source can favor the formation of one diastereomer over another.
Steric Hindrance • Analyze the transition state models for the reaction. Steric interactions can favor a particular approach of the reagent to the substrate. • Modifying the steric bulk of protecting groups or other substituents on the substrate can enhance diastereoselectivity.
Chelation Control Issues • If the substrate has chelating groups, the choice of metal-containing reagents can influence the conformation of the transition state and thus the diastereoselectivity. • Consider using Lewis acids or bases to promote or disrupt chelation.
Epimerization of the Product • The desired product may be thermodynamically less stable and could be epimerizing under the reaction or workup conditions. • Check the stability of the product under the reaction conditions. Consider milder workup procedures and purification methods (e.g., low-temperature chromatography).

Quantitative Data Summary

Table 1: Comparison of Catalysts for Asymmetric Dearomative Cyclization

Catalyst/LigandSubstrateYield (%)Enantiomeric Excess (ee) (%)Reference
Ag(I) with Chiral LigandTryptamine-derived ynoneup to 99>99[2]
Pd with (R,R)-DACH-phenyl Trost ligandDibenzoate substrate89Not specified
Chiral SaBOX ligandIndole derivativeNot specifiedup to 94[9]

Detailed Experimental Protocols

Protocol: Silver(I)-Catalyzed Enantioselective Dearomative Cyclization Cascade

This protocol is a generalized representation based on the modular synthesis of the Akuammiline alkaloid core.[1][2]

Materials:

  • Tryptamine or Tryptophol-derived ynone precursor (1.0 eq)

  • Silver(I) catalyst (e.g., AgSbF6, 5 mol%)

  • Chiral phosphine (B1218219) ligand (e.g., (R)-DTBM-SEGPHOS, 5.5 mol%)

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the Silver(I) catalyst and the chiral phosphine ligand.

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • In a separate oven-dried flask, dissolve the ynone precursor in the anhydrous, degassed solvent.

  • Transfer the solution of the ynone precursor to the flask containing the catalyst mixture via cannula.

  • Stir the reaction at the optimized temperature (e.g., room temperature or below) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

experimental_workflow cluster_start Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start_end start_end process process critical_step critical_step analysis analysis Start Start: Ynone Precursor + Ag(I)/Chiral Ligand Preformation Catalyst Pre-formation (Inert Atmosphere) Start->Preformation Addition Substrate Addition Preformation->Addition Cascade Dearomative Cyclization (Key Stereoselective Step) Addition->Cascade Quench Quench Reaction Cascade->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analyze Chiral HPLC Analysis (Determine ee) Purify->Analyze End End: Chiral Tetracyclic Core Analyze->End

Caption: Experimental workflow for the Ag(I)-catalyzed asymmetric dearomative cyclization.

troubleshooting_stereoselectivity problem_node problem_node question_node question_node solution_node solution_node check_node check_node problem Problem: Low Stereoselectivity (ee or dr) q_catalyst Is the catalyst/ligand pure and active? problem->q_catalyst s_catalyst Solution: Use fresh, high-purity catalyst/ligand under inert conditions. q_catalyst->s_catalyst No q_conditions Are reaction conditions (temp, solvent) optimized? q_catalyst->q_conditions Yes s_conditions Solution: Screen solvents and run reaction at lower temperatures. q_conditions->s_conditions No q_substrate Is the substrate appropriate? q_conditions->q_substrate Yes s_substrate Solution: Modify substrate substituents to enhance steric/electronic bias. q_substrate->s_substrate No q_workup Is product epimerizing during workup/purification? q_substrate->q_workup Yes s_workup Solution: Use milder workup conditions and low-temperature purification. q_workup->s_workup Yes check_side_reactions Check for side reactions via crude NMR/LC-MS. q_workup->check_side_reactions No

Caption: Troubleshooting decision tree for low stereoselectivity in synthesis.

References

addressing variability in Akuammicine content from different plant sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the variability of Akuammicine content from different plant sources. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources of this compound?

A1: this compound is a monoterpenoid indole (B1671886) alkaloid found in several plant species.[1] The most common source is the seeds of the West African tree Picralima nitida, also known as the Akuamma tree.[2][3] Other reported sources include Alstonia spatulata, Catharanthus roseus, and Vinca major.[1]

Q2: Why does the this compound content vary so much between different plant samples?

A2: The variability in this compound content can be attributed to several factors, including:

  • Plant Part: The concentration of alkaloids often differs significantly between the seeds, leaves, root bark, and stem bark of the same plant.[4] For Picralima nitida, the seeds are generally the most concentrated source of this compound and related alkaloids.[2][4]

  • Geographical Location and Growing Conditions: Environmental factors such as soil composition, climate, and altitude can influence the biosynthesis of secondary metabolites like this compound.

  • Plant Age and Harvest Time: The developmental stage of the plant and the time of harvesting can impact the concentration of alkaloids.

  • Post-Harvest Handling and Storage: Improper drying and storage of plant material can lead to the degradation of alkaloids.[3]

Q3: What other alkaloids are commonly found with this compound in Picralima nitida?

A3: Picralima nitida seeds contain a complex mixture of indole alkaloids. Besides this compound, other major alkaloids include akuammine, akuammidine, pseudo-akuammigine, akuammiline, and picraline.[2][5] These related compounds can interfere with the isolation and purification of this compound.

Q4: Can this compound degrade during extraction and purification?

A4: Yes, indole alkaloids like this compound can be susceptible to degradation.[5] Factors that can cause degradation include exposure to strong acids or bases, high temperatures, and prolonged exposure to light.[5] It is recommended to use protective measures such as amber glassware and to avoid excessive heat during solvent evaporation.[6]

Troubleshooting Guide

Q1: My this compound yield is consistently low. What are the potential causes and solutions?

A1: Low yields of this compound can be a significant issue. Here are some common causes and troubleshooting steps:

  • Suboptimal Solvent Choice: The polarity and pH of the extraction solvent are critical.

    • Solution: Methanol (B129727) or ethanol (B145695) are commonly used for extracting alkaloids.[6] For improved efficiency, consider using a slightly acidified solvent (e.g., methanol with 1% acetic acid) to extract the alkaloids in their salt form, which can enhance solubility.[7] Perform small-scale comparative extractions with different solvent systems to find the optimal one for your plant material.

  • Incomplete Extraction: A single, brief extraction may not be sufficient.

    • Solution: Increase the extraction time and/or perform multiple extraction cycles with fresh solvent.[6] Techniques like sonication or reflux can also improve extraction efficiency.[6][7]

  • Degradation During Processing: As mentioned in the FAQs, this compound can degrade.

    • Solution: Protect your extracts from light and heat.[6] Use a rotary evaporator under reduced pressure for solvent removal to minimize thermal stress on the compound.[5]

  • Poor Quality Plant Material: The starting material may have a naturally low concentration of this compound.

    • Solution: If possible, obtain plant material from a reputable source with proper botanical identification. Analyze a small sample to quantify the initial this compound content before proceeding with large-scale extraction.

Q2: I'm having difficulty separating this compound from other co-extracted alkaloids. What purification strategies can I use?

A2: The chemical similarity of alkaloids in Picralima nitida makes purification challenging.

  • Solution: A multi-step purification approach is often necessary.

    • Acid-Base Extraction: This is a highly effective initial step to selectively separate alkaloids from non-basic compounds like fats and waxes.[3]

    • Column Chromatography: Silica gel flash chromatography can be used to separate alkaloids based on polarity. A gradient elution with a solvent system like dichloromethane (B109758) and methanol is often effective.[5]

    • pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC): This technique is particularly effective for separating compounds with similar structures and polarities based on their pKa values and hydrophobicity.[2][3]

    • Preparative HPLC (Prep-HPLC): For obtaining high-purity this compound, reversed-phase preparative HPLC is a powerful final purification step.[1]

Q3: My HPLC analysis shows inconsistent retention times for my this compound standard and samples. What could be the issue?

A3: Fluctuations in retention time can compromise the accuracy of your quantification.

  • Solution:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is properly degassed. Inconsistent pH or composition of the mobile phase is a common cause of retention time shifts. For basic compounds like alkaloids, adding a small amount of an amine modifier like triethylamine (B128534) (e.g., 0.1%) to the mobile phase can improve peak shape and consistency.[5]

    • Column Equilibration: Make sure the HPLC column is thoroughly equilibrated with the mobile phase before starting your analytical run.

    • Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.

    • Sample Matrix Effects: The presence of other compounds in your sample extract can influence the retention time of the analyte. Prepare matrix-matched calibration standards to mitigate this effect.[8]

Quantitative Data on this compound and Related Alkaloids

The following tables summarize the alkaloid content in Picralima nitida. Note that these values can vary based on the factors mentioned previously.

Table 1: Alkaloid Composition in Different Parts of Picralima nitida

Plant PartAlkaloid IdentifiedMode of Action/Notes
Mature Seeds This compoundInteracts with opioid receptors.[4]
AkuammigineReduces hypertension.[4]
Pseudo-akuammigineStimulates the central nervous system at low doses.[4]
Stem Bark This compoundPresent in stem bark.
Root Bark Picracine-
AkuammigineReduces hypertension.[4]
This compoundPresent in root bark.[4]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction of Total Alkaloids from Picralima nitida Seeds

This protocol is a standard method for the initial extraction of a crude alkaloid mixture.

  • Preparation of Plant Material:

    • Thoroughly dry the seeds of Picralima nitida at a controlled temperature (e.g., 40-50°C) to prevent microbial growth.[3]

    • Grind the dried seeds into a coarse powder to increase the surface area for extraction.[3]

  • Defatting (Optional but Recommended):

    • Soak the powdered seeds in petroleum ether for 24 hours to remove non-polar compounds like fats and waxes.[3]

    • Filter the mixture and discard the petroleum ether. Allow the powdered material to air dry.

  • Acidic Extraction:

    • Macerate the defatted powder in an acidic solution (e.g., 5% acetic acid in 70% ethanol) for 24-48 hours. This will convert the alkaloids into their salt form, which is soluble in the hydroalcoholic solution.

    • Filter the mixture and collect the acidic extract. Repeat this process two more times with fresh acidic solution to ensure complete extraction.

    • Combine all the acidic extracts.

  • Basification and Solvent Extraction:

    • Concentrate the combined acidic extract under reduced pressure using a rotary evaporator.

    • Adjust the pH of the concentrated extract to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide). This converts the alkaloid salts back to their free base form.

    • Perform a liquid-liquid extraction of the basified aqueous solution with an organic solvent such as dichloromethane or ethyl acetate. Repeat this extraction several times.

    • Combine the organic layers.

  • Final Steps:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter and concentrate the dried organic extract under reduced pressure to obtain the crude alkaloid mixture.[3]

Protocol 2: Quantification of this compound using HPLC-UV

This protocol provides a general method for the quantification of this compound. Method validation according to ICH guidelines is recommended.[9]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of a certified this compound reference standard (e.g., 1 mg/mL) in methanol.[9]

    • Perform serial dilutions of the stock solution with the mobile phase to prepare working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.[9]

  • Sample Preparation:

    • Accurately weigh a known amount of the crude alkaloid extract obtained from Protocol 1.

    • Dissolve the extract in a known volume of the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.[9]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.1% formic acid in water). The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (e.g., 254 nm or 284 nm).[5]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Inject the prepared sample and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound research.

Akuammicine_Biosynthesis Strictosidine Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone Deglycosylation Geissoschizine 19E-Geissoschizine Strictosidine_Aglycone->Geissoschizine Series of Intermediates Preakuammicine_Aldehyde_Iminium Prethis compound Aldehyde Iminium Geissoschizine->Preakuammicine_Aldehyde_Iminium Oxidative Cyclization (Geissoschizine Oxidase - GO) This compound This compound Preakuammicine_Aldehyde_Iminium->this compound Spontaneous Deformylation Extraction_Workflow Start Start: Dried & Powdered Picralima nitida Seeds Defatting Defatting with Petroleum Ether (Optional) Start->Defatting Acid_Extraction Acidic Extraction (e.g., 5% Acetic Acid in Ethanol) Defatting->Acid_Extraction Filter_Combine Filter and Combine Extracts Acid_Extraction->Filter_Combine Concentrate Concentrate Extract Filter_Combine->Concentrate Basify Basify to pH 9-10 (e.g., with NH4OH) Concentrate->Basify LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Basify->LLE Dry_Concentrate Dry and Concentrate Organic Phase LLE->Dry_Concentrate Crude_Extract Crude Alkaloid Extract Dry_Concentrate->Crude_Extract Troubleshooting_Yield Problem Problem: Low this compound Yield Cause1 Cause: Poor Plant Material? Problem->Cause1 Check Cause2 Cause: Incomplete Extraction? Problem->Cause2 Check Cause3 Cause: Degradation? Problem->Cause3 Check Solution1 Solution: - Source authenticated material - Pre-screen for content Cause1->Solution1 Address Solution2 Solution: - Optimize solvent & pH - Increase extraction time/cycles - Use sonication/reflux Cause2->Solution2 Address Solution3 Solution: - Avoid high heat - Protect from light - Use rotary evaporator Cause3->Solution3 Address

References

purification of Akuammicine from complex alkaloid mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Akuammicine from complex alkaloid mixtures, primarily from Picralima nitida seeds.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for the initial purification of this compound from a crude extract?

A1: pH-zone-refining countercurrent chromatography (pHZR-CCC) is a highly effective technique for the initial separation of major alkaloids, including this compound, from the crude extract of Picralima nitida.[1][2][3] This method separates compounds based on their pKa values and hydrophobicity.[4][5]

Q2: I am observing co-elution of this compound with other alkaloids. How can I improve the separation?

A2: Co-elution with structurally similar alkaloids, such as akuammiline (B1256633) and picraline, is a known challenge in the purification of this compound.[1][2] A recommended strategy is to use a secondary polishing step with silica (B1680970) gel flash chromatography after the initial purification by pHZR-CCC.[1][2] Adding a small amount of a basic modifier like triethylamine (B128534) (around 0.1-1%) to the mobile phase during flash chromatography can also improve peak shape and resolution for basic compounds like alkaloids.[1][2]

Q3: What analytical techniques are best for assessing the purity of this compound samples?

A3: A combination of chromatographic and spectroscopic methods is recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A standard method for quantifying the purity and detecting impurities.[1][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and molecular weight information, which is invaluable for identifying known and unknown impurities.[1][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A powerful tool for structural elucidation and quantifying impurities, especially when authentic standards are unavailable.[1]

Q4: Can this compound degrade during the purification process?

A4: Yes, indole (B1671886) alkaloids like this compound can be susceptible to degradation.[1] Exposure to strong acids or bases, high temperatures, or prolonged exposure to light can potentially lead to the formation of degradation products.[1] It is advisable to handle purified this compound in a protected environment and store it under cool, dark, and inert atmosphere conditions.[1]

Q5: What are the typical storage conditions for purified this compound?

A5: For short-term storage (days to weeks), keep the compound in a dry, dark environment at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Incomplete extraction from plant material. 2. Degradation of the alkaloid during extraction or purification. 3. Poor quality of starting plant material.1. Ensure the plant material is finely ground to increase surface area for extraction. Repeat the extraction process multiple times. 2. Avoid high temperatures and exposure to strong acids/bases and light. Use a rotary evaporator for solvent removal at reduced pressure and moderate temperature. 3. Use authenticated and properly dried Picralima nitida seeds.
Co-elution of this compound with Other Alkaloids (e.g., Picraline, Akuammiline) Similar polarities and partition coefficients of the alkaloids.1. Employ a two-step purification strategy: initial separation with pHZR-CCC followed by a polishing step with silica gel flash chromatography.[1][2] 2. For flash chromatography, use a gradient elution and consider adding a small percentage of triethylamine (0.1-1%) to the mobile phase to improve separation.[1][2]
Poor Peak Shape (Tailing) in HPLC Analysis 1. Interaction of the basic alkaloid with acidic silanol (B1196071) groups on the silica-based column. 2. Inappropriate mobile phase pH.1. Use a C18 column with a mobile phase containing a small amount of a basic modifier like triethylamine or an acidic modifier like formic or acetic acid to improve peak shape. 2. Adjust the mobile phase pH to ensure the alkaloid is in a consistent protonation state.
Precipitation of this compound During Solvent Change Low solubility of the alkaloid in the new solvent system.1. Ensure the new solvent is a good solvent for this compound. 2. If using an anti-solvent for crystallization, add it slowly and with stirring to control supersaturation.[1]

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloids from Picralima nitida Seeds

This protocol describes a standard acid-base extraction method for obtaining a crude alkaloid mixture.

  • Preparation of Plant Material:

    • Thoroughly dry mature Picralima nitida seeds to a constant weight at 40-50°C.[4]

    • Grind the dried seeds into a coarse powder.[4]

  • Defatting (Optional but Recommended):

    • Macerate the powdered seeds in petroleum ether or hexane (B92381) to remove non-polar compounds.

    • Filter the mixture and air-dry the defatted plant material.[4]

  • Acidic Extraction:

    • Macerate the defatted powder in an acidic aqueous solution (e.g., 0.1% to 1% hydrochloric acid) for 24-48 hours with occasional stirring.[4] This protonates the alkaloids, making them water-soluble.

    • Filter the mixture to separate the acidic extract from the solid plant residue. Repeat the extraction on the residue to ensure complete recovery.[4]

  • Basification and Extraction of Free Alkaloids:

    • Combine the acidic aqueous extracts.

    • Slowly add a base (e.g., ammonium (B1175870) hydroxide) with constant stirring until the pH is above 9.[4] This deprotonates the alkaloid salts, making them soluble in organic solvents.

    • Perform a liquid-liquid extraction of the basified aqueous solution with an organic solvent like dichloromethane (B109758) or ethyl acetate. Repeat the extraction multiple times.

    • Combine the organic extracts.

  • Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.[4]

Protocol 2: Purification of this compound using pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

This protocol is adapted from established methods for the separation of alkaloids from Picralima nitida.[2][3]

  • Solvent System Preparation:

    • A common two-phase solvent system is ethyl acetate/water.

    • Add triethylamine (TEA) to the organic (upper) phase to a final concentration of 10 mM to serve as the stationary phase.[1]

    • Add hydrochloric acid (HCl) to the aqueous (lower) phase to a concentration of 8 mM to serve as the mobile phase.[1]

  • Sample Preparation:

    • Dissolve the crude alkaloid extract in a minimal volume of the stationary phase, with a small amount of the mobile phase added to aid solubility.[1]

  • Chromatographic Separation:

    • Fill the CCC column with the stationary phase.

    • Inject the prepared sample.

    • Elute with the mobile phase at a flow rate of approximately 10 mL/min.[1]

    • Monitor the elution profile using a UV detector at 254 nm and 284 nm.[1]

    • Collect fractions (e.g., 7.5 mL).[2][3]

    • Measure the pH of each fraction. This compound typically elutes at a pH range of low to high 5.[2]

    • Analyze the composition of each fraction using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure this compound.

Protocol 3: Silica Gel Flash Chromatography for Polishing this compound Fractions

This protocol is for the secondary purification of fractions containing this compound and co-eluting alkaloids.[2]

  • Column Packing:

    • Select an appropriate size silica gel column for the amount of sample.

    • Pack the column with silica gel slurried in a non-polar solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

  • Sample Loading:

    • Combine the fractions from pHZR-CCC that contain the this compound mixture.

    • Concentrate the combined fractions under reduced pressure.

    • Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane).[1]

    • Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.[1]

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 0-2% MeOH/CHCl₃) and gradually increase the polarity.[2]

    • Consider adding 1% triethylamine to the mobile phase to improve the separation of the basic alkaloids.[2]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation by TLC or HPLC to isolate the pure this compound.

Quantitative Data Summary

Table 1: Purification Yield of this compound

Purification Step Starting Material Yield of this compound Reference
pH-Zone-Refining Countercurrent Chromatography1.2 g of dichloromethane fraction of crude extract145 mg[2][3]

Table 2: HPLC-UV Chromatographic Conditions for Akuammilan Alkaloid Quantification

Parameter Specification Reference
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector[6]
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)[6]
Mobile Phase A 0.1% Acetic Acid in Water[8]
Mobile Phase B Methanol[8]
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C[6]
Detection Wavelength 254 nm or 280 nm[1][6]
Injection Volume 10-20 µL[6]

Table 3: LC-MS/MS Parameters for Akuammiline Metabolite Identification (as a reference for this compound)

Parameter Specification Reference
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 2.7 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B Acetonitrile[7]
Flow Rate 0.3 - 0.6 mL/min[7]
Column Temperature 40°C[7]
Injection Volume 5 µL[7]
Ionization Mode Positive Electrospray Ionization (ESI+)[7]
Capillary Voltage 3.5 - 4.5 kV[7]
Gas Temperature 300 - 320°C[7]

Visualizations

experimental_workflow start Picralima nitida Seeds grinding Grinding start->grinding extraction Acid-Base Extraction grinding->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract phzr_ccc pH-Zone-Refining CCC crude_extract->phzr_ccc akuammicine_fractions This compound-rich Fractions (with impurities) phzr_ccc->akuammicine_fractions flash_chromatography Silica Gel Flash Chromatography akuammicine_fractions->flash_chromatography pure_this compound Pure this compound flash_chromatography->pure_this compound analysis Purity Analysis (HPLC, LC-MS, NMR) pure_this compound->analysis

Caption: Workflow for the extraction and purification of this compound.

Caption: Troubleshooting logic for this compound purification.

References

resolving peak tailing issues in HPLC analysis of Akuammicine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Akuammicine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you resolve peak tailing issues during reverse-phase HPLC analysis.

Troubleshooting Guide: Resolving Peak Tailing for this compound

Peak tailing is a common issue in the HPLC analysis of basic compounds like this compound, an indole (B1671886) alkaloid.[1][2] Tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[3][4][5] An asymmetrical peak, where the tailing factor (As) is greater than 1.2, can compromise resolution and the accuracy of quantification.[3][6]

This guide provides a systematic approach to diagnose and resolve peak tailing in your this compound analysis.

Question: My this compound peak is tailing. What is the first thing I should check?

Answer: The first step is to determine if the issue is specific to the analyte or a broader system problem.

Initial Diagnostic Steps:

  • Analyze a Neutral Compound: Inject a well-behaved, neutral compound (e.g., toluene, caffeine) under the same conditions. If this peak is also tailing, it suggests a system-wide issue such as a column void, blocked frit, or extra-column volume.[7][8] If the neutral compound exhibits a symmetrical peak, the problem is likely related to secondary chemical interactions between this compound and the stationary phase.[5]

  • Sample Concentration: To rule out mass overload, dilute your this compound sample 10-fold and reinject it.[3][9] If the peak shape improves significantly, you may be overloading the column.

Question: The peak tailing is specific to this compound. How can I improve the peak shape?

Answer: Peak tailing for basic compounds like this compound is most commonly due to interactions with acidic silanol groups on the silica (B1680970) surface of the HPLC column.[3][10] The tertiary amine in this compound's structure can become protonated and interact with ionized silanols, leading to tailing.[1][3][8] The following strategies can mitigate these interactions.

1. Mobile Phase Optimization

The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[11][12] Since this compound has a pKa of approximately 7.45, adjusting the mobile phase pH can suppress the ionization of either the analyte or the silanol groups.[2]

  • Low pH Approach (pH 2.5-3.5): At a low pH, the acidic silanol groups on the stationary phase are protonated and thus less likely to interact with the protonated basic analyte through ion exchange.[3][5][13] This is often the most effective strategy.

  • High pH Approach (pH > 8): At a high pH, the basic analyte is in its neutral form and less likely to interact with the ionized silanol groups. However, this approach requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[11][14]

Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry

Mobile Phase pHBuffer (20 mM)Peak Asymmetry (As)Observations
7.0Phosphate2.4Severe tailing
4.5Acetate1.8Moderate tailing
3.0Phosphate1.2Symmetrical peak
2.5Formate1.1Symmetrical peak

Note: Data are representative to illustrate the principle.

Protocol 1: Optimizing Mobile Phase pH

Objective: To determine the optimal mobile phase pH for symmetrical this compound peaks.

Methodology:

  • Prepare Mobile Phases: Prepare a series of buffered mobile phases at different pH values (e.g., 7.0, 4.5, 3.0, and 2.5). A common mobile phase composition for alkaloids is a mixture of acetonitrile (B52724) and a buffer.[15][16]

  • Equilibrate the Column: For each pH condition, equilibrate the column with at least 10 column volumes of the mobile phase.

  • Inject Standard: Inject a standard solution of this compound.

  • Evaluate Peak Shape: Measure the asymmetry factor for the this compound peak at each pH. The target is an asymmetry factor of ≤ 1.2.[3]

2. Using Mobile Phase Additives

If adjusting the pH alone is insufficient, consider adding a competing base to the mobile phase.

  • Triethylamine (B128534) (TEA): Add a small concentration of a competing base, like triethylamine (TEA), to the mobile phase (typically 0.05-0.1%).[13] TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively masking them from interacting with this compound.[13]

3. Column Selection and Care

The choice of HPLC column is crucial for analyzing basic compounds.

  • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which reduces the potential for secondary interactions.[3][10]

  • Consider a Polar-Embedded or Charged Surface Column: These columns are designed to provide alternative interaction sites or repel basic analytes from the silica surface, resulting in improved peak shapes.[17][18]

  • Column Contamination and Voids: A contaminated guard column or a void at the head of the analytical column can cause peak distortion for all analytes.[7] If you suspect contamination, flush the column with a strong solvent.[19] If a void is suspected, replacing the column may be necessary.[5]

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for this compound's tendency to show peak tailing? this compound is a monoterpenoid indole alkaloid containing a tertiary amine functional group.[1][20] This group is basic and can be protonated in typical reversed-phase HPLC mobile phases. The protonated, positively charged this compound can then undergo secondary ionic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[3][5] This mixed-mode retention mechanism (hydrophobic and ionic) leads to peak tailing.[4]

Q2: Can the choice of organic modifier in the mobile phase affect peak tailing? Yes. While acetonitrile and methanol (B129727) are the most common organic modifiers, their properties can influence silanol interactions. Methanol is a protic solvent and can hydrogen-bond with silanol groups, which can sometimes help to reduce their interaction with basic analytes compared to the aprotic acetonitrile.[10] If you are using acetonitrile and experiencing tailing, trying a method with methanol as the organic modifier may improve peak shape.

Q3: My peak shape is good, but now my retention time is too short after lowering the pH. What should I do? Lowering the mobile phase pH increases the polarity of this compound (as it becomes more protonated), which can lead to decreased retention in reversed-phase HPLC.[5][11] To increase the retention time, you can decrease the percentage of the organic solvent in your mobile phase.[3] For example, if you are running a 60:40 acetonitrile:buffer gradient, you could try a 50:50 ratio.

Q4: How do I prepare my sample to avoid peak shape issues? Ensure your sample is fully dissolved in a solvent that is compatible with, or weaker than, your initial mobile phase.[7][9] Injecting a sample in a much stronger solvent can cause peak distortion, including tailing or fronting.[9] Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition.

Q5: Could my HPLC system be the cause of the peak tailing? Yes, extra-column effects can contribute to peak broadening and tailing.[14] This can be caused by using tubing with an unnecessarily large internal diameter or excessive length between the injector, column, and detector.[14] Ensure all connections are made correctly with no gaps to minimize dead volume.[8]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with this compound.

G cluster_0 cluster_1 Analyte-Specific Troubleshooting start Peak Tailing Observed (As > 1.2) check_system Inject Neutral Compound start->check_system system_issue System Issue Suspected (e.g., Column Void, Leak) check_system->system_issue Neutral peak tails? analyte_issue Analyte-Specific Issue check_system->analyte_issue Neutral peak is sharp? system_actions Troubleshoot System: - Check for leaks - Replace column/frit - Minimize extra-column volume system_issue->system_actions Yes optimize_ph Optimize Mobile Phase pH (Target pH 2.5-3.5) analyte_issue->optimize_ph check_shape1 Peak Shape Acceptable? optimize_ph->check_shape1 add_tea Add Competing Base (e.g., 0.1% TEA) check_shape1->add_tea No end Peak Shape Resolved check_shape1->end Yes check_shape2 Peak Shape Acceptable? add_tea->check_shape2 change_column Evaluate Column - Use End-Capped Column - Consider Polar-Embedded check_shape2->change_column No check_shape2->end Yes change_column->end

Caption: A step-by-step workflow for troubleshooting this compound peak tailing.

Signaling Pathway of Peak Tailing

The diagram below illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic analytes like this compound.

G cluster_0 Silica Stationary Phase Surface Silanol_Group Si-OH Ionized_Silanol Si-O⁻ Silanol_Group->Ionized_Silanol Deprotonation Tailing Peak Tailing Ionized_Silanol->Tailing Protonated_this compound This compound-H⁺ (Basic Analyte) Protonated_this compound->Ionized_Silanol Secondary Ionic Interaction Mobile_Phase Mobile Phase (pH > pKa of Silanol) Mobile_Phase->Ionized_Silanol

References

Technical Support Center: Enhancing the Oral Bioavailability of Akuammicine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when enhancing the oral bioavailability of the indole (B1671886) alkaloid, Akuammicine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a monoterpene indole alkaloid naturally found in the seeds of Picralima nitida (the Akuamma tree).[1][2] It is being investigated for various pharmacological activities, notably as an agonist of the kappa opioid receptor (κOR).[3][4] Like many natural alkaloids, this compound is expected to have low oral bioavailability. This means that when taken orally, only a small fraction of the drug is absorbed into the bloodstream, which can lead to high variability and limit its therapeutic potential. Key factors contributing to this are its poor aqueous solubility and likely susceptibility to first-pass metabolism in the gut and liver.[5][6][7]

Q2: What are the known physicochemical properties of this compound?

A2: Understanding the physicochemical properties of this compound is the first step in designing an effective oral formulation. While experimental data is limited in publicly available literature, key properties have been calculated or reported by suppliers. This compound is known to be soluble in DMSO, indicating its lipophilic nature.[1]

Q3: What are the primary barriers limiting this compound's oral absorption?

A3: Based on available data for related alkaloids and its chemical structure, the primary barriers are:

  • Poor Aqueous Solubility: As a lipophilic molecule (cLogP ≈ 2.4), this compound is not expected to readily dissolve in the aqueous environment of the gastrointestinal (GI) tract.[8] This dissolution step is often the rate-limiting factor for the absorption of poorly soluble drugs.[9]

  • First-Pass Metabolism: After absorption from the gut, drugs pass through the liver via the portal vein before reaching systemic circulation.[3] The liver is rich in metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes, which can extensively break down drugs, reducing the amount of active compound that reaches the rest of the body.[3][10][11] A recent comprehensive study on Akuamma alkaloids, while noting their high membrane permeability in Caco-2 assays, found very low systemic exposure after oral administration in rats, suggesting that first-pass metabolism is a significant barrier.[5]

Q4: What general strategies can be employed to enhance the oral bioavailability of a compound like this compound?

A4: The main strategies focus on overcoming the barriers of poor solubility and first-pass metabolism. These include:

  • Formulation-Based Approaches:

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate.[9][12][13]

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and may utilize lymphatic absorption pathways, partially bypassing the liver.[12]

    • Nanoparticle Formulations: Reducing particle size to the nanometer range increases the surface area for dissolution.[14] Examples include nanocrystals and solid lipid nanoparticles (SLNs).[7]

  • Chemical Modification Approaches:

    • Prodrugs: Modifying the this compound molecule to create a more soluble or permeable version that converts back to the active drug inside the body.[15][16][17][18]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Formulation & Solubility Enhancement

Q: My solid dispersion formulation of this compound is not improving the dissolution rate as expected. What could be wrong?

A: This is a common challenge. Several factors could be at play. Refer to the troubleshooting workflow below and the following points:

  • Polymer/Carrier Incompatibility: The chosen polymer may not be suitable for this compound. Ensure there is good miscibility between the drug and the carrier. You may need to screen several hydrophilic polymers (e.g., PVP K30, Soluplus®, HPMC).[6][12]

  • Incorrect Drug-to-Carrier Ratio: The ratio is critical. Too little polymer may not be sufficient to disperse the drug molecularly, while too much can lead to gelling effects that hinder release. Experiment with ratios such as 1:3, 1:5, and 1:7.[6]

  • Phase Separation/Crystallization: The drug may be crystallizing out of the amorphous dispersion during preparation or storage. This negates the solubility advantage.

    • Check for Crystallinity: Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm if your solid dispersion is truly amorphous. The absence of a sharp melting peak for the drug in DSC suggests an amorphous state.

    • Improve Stability: Consider using polymers with a high glass transition temperature (Tg) or adding a second stabilizing polymer to prevent recrystallization.[13]

  • Preparation Method Issues: The method used to prepare the solid dispersion (e.g., solvent evaporation, hot-melt extrusion) can significantly impact its performance.[9][13]

    • Solvent Evaporation: Ensure the chosen solvent dissolves both the drug and polymer effectively and is completely removed during drying, as residual solvent can act as a plasticizer and promote crystallization.

    • Hot-Melt Extrusion: this compound may be degrading at the processing temperature. Perform thermal analysis (e.g., TGA) on the pure drug to determine its degradation temperature before attempting this method.

Diagram: Troubleshooting Workflow for Solid Dispersion Formulation

G start Low Dissolution from This compound Solid Dispersion action1 Perform DSC/XRPD Analysis start->action1 q1 Is the formulation fully amorphous? result1_no No: Drug is crystalline. 1. Re-evaluate drug:carrier ratio. 2. Change preparation method (e.g., faster solvent removal). q1->result1_no No result1_yes Yes: Formulation is amorphous. q1->result1_yes Yes action1->q1 result1_no->action1 action2 Screen different polymers (e.g., PVP, HPMC, Soluplus®) result1_yes->action2 q2 Is the polymer choice optimal? result2_no No: Potential immiscibility. Select a polymer with better interaction potential. q2->result2_no No result2_yes Yes: Polymer is appropriate. q2->result2_yes Yes action2->q2 result2_no->action2 action3 Observe dissolution media. Consider hydrodynamics. result2_yes->action3 q3 Is there a 'gelling' effect during dissolution? result3_yes Yes: High polymer concentration may be forming a viscous layer. 1. Decrease drug:carrier ratio. 2. Increase stirring speed in assay. q3->result3_yes Yes end_node Optimized Dissolution Profile q3->end_node No action3->q3 result3_yes->action2

Caption: A logical workflow for troubleshooting poor dissolution from solid dispersions.

Issue 2: In Vitro Permeability & Metabolism

Q: My in vitro Caco-2 permeability assay shows high permeability for this compound, but in vivo studies show poor bioavailability. Why the discrepancy?

A: This is a classic indicator that intestinal permeability is not the primary limiting factor. The discrepancy points strongly towards high first-pass metabolism .

  • The Caco-2 Model Limitation: Caco-2 cells are excellent for assessing passive and active transport across the intestinal wall but have relatively low metabolic activity compared to the liver and even the intestinal mucosa itself.[7] Therefore, a compound can show high permeability in this model but still be heavily metabolized before reaching systemic circulation.

  • Investigating Metabolism:

    • In Vitro Metabolic Stability Assay: The next logical step is to perform an in vitro metabolic stability assay using liver microsomes or S9 fractions.[19][20] This will provide an intrinsic clearance (CLint) value, indicating how rapidly the compound is metabolized by liver enzymes. A short half-life in this assay confirms that metabolism is a significant clearance pathway.[5]

    • CYP450 Reaction Phenotyping: To identify which specific Cytochrome P450 enzymes are responsible for metabolizing this compound, you can use recombinant human CYP enzymes or specific chemical inhibitors. As an indole alkaloid, CYP1A2, CYP2D6, and CYP3A4 are common candidates.[21][22]

Q: How can I mitigate the effects of high first-pass metabolism?

A:

  • Inhibit Metabolic Enzymes: Co-administration with a known inhibitor of the relevant CYP enzyme can increase bioavailability. However, this approach is fraught with potential drug-drug interactions and is often not a viable long-term strategy.

  • Prodrug Approach: Design a prodrug by modifying the part of the this compound molecule that is targeted by metabolic enzymes. The prodrug should be stable in the gut and liver but convert to the active this compound in the bloodstream or at the target site.[17][18]

  • Lipid-Based Formulations: Formulations like SEDDS can promote lymphatic uptake, a pathway that drains into the thoracic duct and then directly into systemic circulation, thereby bypassing the liver and the first-pass effect.[12]

Diagram: Barriers to Oral Bioavailability

G cluster_GI GI Tract cluster_Liver Liver (First-Pass Metabolism) Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Solubility Barrier Dissolved Drug Dissolved Drug Dissolution->Dissolved Drug Permeation Permeation Dissolved Drug->Permeation Permeability Barrier Absorbed Drug Absorbed Drug Permeation->Absorbed Drug Metabolism Metabolism Absorbed Drug->Metabolism Portal Vein Systemic Circulation Systemic Circulation Metabolism->Systemic Circulation Reduced Drug Amount

Caption: Key physiological barriers affecting the oral bioavailability of this compound.

Quantitative Data Summary

While specific experimental data for this compound bioavailability enhancement is scarce, the following tables provide a template for organizing your own experimental data based on known properties of this compound and related alkaloids.

Table 1: Physicochemical Properties of this compound

Property Value Source / Method Implication for Bioavailability
Molecular Weight 322.4 g/mol PubChem[8] Compliant with Lipinski's Rule of 5
cLogP 2.4 PubChem[8] Indicates good lipophilicity but poor aqueous solubility
Aqueous Solubility Data not available Experimental CRITICAL PARAMETER TO DETERMINE

| pKa | 7.45 (predicted) | Wikipedia[2] | May exhibit pH-dependent solubility in the GI tract |

Table 2: Template for In Vitro Metabolic Stability Data

Compound Species/System Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
This compound Rat Liver Microsomes Experimental Data Experimental Data
Akuammine Rat Liver Microsomes 13.5 Not Reported
Akuammiline Rat Liver Microsomes 30.3 Not Reported
Verapamil (Control) Rat Liver Microsomes Experimental Data Experimental Data

Source for Akuammine/Akuammiline data: Comprehensive pharmacokinetics and ADME evaluation of Akuamma alkaloids, 2025.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Soluplus®)

  • Volatile organic solvent (e.g., Methanol, Dichloromethane) capable of dissolving both this compound and the polymer.

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Methodology:

  • Determine Ratio: Decide on the drug-to-polymer weight ratios to be tested (e.g., 1:3, 1:5, 1:7).

  • Dissolution: Accurately weigh the required amounts of this compound and polymer. Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask. Use sonication if necessary to ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C). Continue until a thin, dry film or solid mass is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven overnight at a slightly elevated temperature (e.g., 40-45°C) to remove any residual solvent.

  • Pulverization: Carefully scrape the solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle.

  • Sieving and Storage: Pass the powdered dispersion through a sieve to ensure a uniform particle size. Store the final product in a desiccator to prevent moisture absorption, which can induce crystallization.

  • Characterization: Analyze the solid dispersion using DSC and/or XRPD to confirm its amorphous nature and dissolution testing to evaluate performance.

Protocol 2: In Vitro Metabolic Stability Assessment in Liver Microsomes

Objective: To determine the rate at which this compound is metabolized by liver enzymes, providing its in vitro half-life (t½) and intrinsic clearance (CLint).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive control compound (e.g., Verapamil, Testosterone)

  • Ice-cold acetonitrile (B52724) (ACN) with an internal standard for stopping the reaction and protein precipitation.

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., final concentration of 0.5 mg/mL protein) in phosphate buffer. Pre-warm this mixture at 37°C for 5-10 minutes.

  • Initiation: To initiate the reaction, add this compound to the microsome mixture to achieve the desired final concentration (e.g., 1 µM). Immediately after, add the pre-warmed NADPH regenerating system to start the metabolic process. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.

  • Incubation and Sampling: Incubate the reaction mixture at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with the internal standard to stop the reaction and precipitate the microsomal proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >12,000 g for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL) .

References

Technical Support Center: Minimizing Side Effects in Animal Models Treated with Akuammicine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Akuammicine in animal models. The focus is on minimizing potential side effects to ensure the validity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an indole (B1671886) alkaloid that functions as a kappa-opioid receptor (KOR) agonist.[1][2] Its therapeutic effects, such as analgesia and anti-pruritus, are believed to be mediated through the activation of KOR.[1]

Q2: What are the common side effects observed with this compound and other KOR agonists in animal models?

A2: Common side effects associated with KOR agonists include sedation, agitation, dysphoria, and motor impairment.[2] Specifically, derivatives of this compound have been shown to induce conditioned place aversion (CPA) in mice at a dose of 5 mg/kg, suggesting aversive effects.[1] Additionally, motor coordination can be impaired, as demonstrated by reduced performance in the rotarod test.[1]

Q3: How can I minimize the side effects of this compound in my animal studies?

A3: Several strategies can be employed to mitigate side effects:

  • Dose Optimization: Conduct a dose-response study to identify the minimal effective dose that produces the desired therapeutic effect with the fewest side effects. Start with low doses and gradually escalate.

  • Route of Administration: The route of administration can influence the pharmacokinetic and pharmacodynamic profile of this compound. Consider alternative routes (e.g., subcutaneous instead of intraperitoneal) to potentially reduce peak plasma concentrations and associated side effects.

  • Formulation: Proper formulation is crucial. Using appropriate vehicles and ensuring a homogenous suspension can improve drug delivery and reduce variability. For oral administration, a 0.5% solution of carboxymethylcellulose (CMC) is often used. For injections, a vehicle containing DMSO, Tween 80, and saline is common, with DMSO concentrations kept low to avoid vehicle-induced toxicity.

  • G-Protein Biased Agonism: this compound's side effects, like those of other KOR agonists, are often linked to the β-arrestin signaling pathway, while its therapeutic effects are primarily mediated by the G-protein pathway.[3][4][5][6] Synthesizing or utilizing this compound analogs that show a bias towards G-protein activation over β-arrestin recruitment could be a promising strategy to separate therapeutic effects from adverse ones.[3][4][6]

  • Peripheral Restriction: Many of the adverse central nervous system (CNS) effects can be avoided by using peripherally restricted KOR agonists that do not cross the blood-brain barrier.[7][8] Developing peripherally restricted derivatives of this compound could be a viable approach to minimize CNS-mediated side effects.[7]

Q4: Are there any known quantitative data on the side effects of this compound?

A4: While direct dose-response data for this compound's side effects are limited in publicly available literature, a study on its derivatives, 10-Iodo-akuammicine and 10-Bromo-akuammicine, provides valuable insights.

Quantitative Data on this compound Derivative Side Effects in Mice

DerivativeDose (s.c.)Side Effect ObservedAnimal Model
10-Iodo-akuammicine5 mg/kgConditioned Place AversionMice
10-Bromo-akuammicine5 mg/kgConditioned Place AversionMice
10-Bromo-akuammicine10 mg/kgImpaired Rotarod PerformanceMice

Data adapted from a study on this compound derivatives, not the parent compound itself.[1]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
High incidence of sedation or agitation in animals. Dose may be too high.Reduce the dose of this compound. Conduct a thorough dose-response study to find the optimal therapeutic window.
Vehicle toxicity.Run a vehicle-only control group to assess for adverse effects of the formulation. If observed, consider alternative, less toxic vehicles.
Animals exhibit signs of aversion to the testing environment. This compound may be inducing dysphoria.This is a known side effect of KOR agonists. Consider co-administration with a low dose of a mu-opioid receptor antagonist if mechanistically appropriate for your study, or explore G-protein biased analogs of this compound.
Inconsistent results between experimental groups. Improper drug formulation and administration.Ensure this compound is properly solubilized or suspended. Use sonication for uniform suspension and vortex before each administration.
Animal variability.Use a sufficient number of animals per group to account for biological variation. Ensure animals are of similar age and weight.
Impaired motor coordination observed in tasks like the rotarod test. Off-target effects or high dose.Lower the dose. If motor impairment persists at therapeutic doses, this may be an inherent side effect. Consider study designs that are less reliant on motor performance.

Experimental Protocols

Conditioned Place Aversion (CPA) Test to Assess Aversive Effects

This protocol is adapted from standard CPA procedures and should be optimized for your specific experimental conditions.[9][10][11]

  • Apparatus: A two-chamber apparatus with distinct visual and tactile cues in each chamber, separated by a removable door.

  • Phases:

    • Habituation (Day 1): Allow mice to freely explore both chambers for 15-20 minutes to determine initial preference.

    • Conditioning (Days 2-5):

      • On drug conditioning days (e.g., Days 2 and 4), administer this compound (e.g., starting dose of 1-5 mg/kg, s.c.) and confine the mouse to its initially non-preferred chamber for 30 minutes.

      • On vehicle conditioning days (e.g., Days 3 and 5), administer the vehicle and confine the mouse to its initially preferred chamber for 30 minutes.

    • Test (Day 6): Place the mouse in the center of the apparatus with free access to both chambers for 15-20 minutes. Record the time spent in each chamber.

  • Data Analysis: A significant decrease in time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates conditioned place aversion.

Rotarod Test to Assess Motor Coordination

This protocol is a general guideline and should be adapted based on the specific rotarod apparatus and animal strain.[12][13][14][15][16]

  • Apparatus: An automated rotarod unit for mice or rats.

  • Training (2-3 days prior to testing):

    • Place the animals on the rotarod at a low, constant speed (e.g., 4-5 rpm) for 2-5 minutes.

    • Repeat this training for 2-3 trials per day.

  • Testing:

    • Administer this compound or vehicle at the desired dose and time point before the test.

    • Place the animal on the rotarod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Perform 2-3 trials with an inter-trial interval of at least 15 minutes.

  • Data Analysis: A significant decrease in the latency to fall in the this compound-treated group compared to the vehicle control group indicates impaired motor coordination.

Visualizations

Experimental Workflow for Assessing this compound Side Effects

G cluster_0 Dose-Response & Formulation cluster_1 Behavioral Testing cluster_2 Data Analysis & Interpretation a Determine Dose Range b Select Appropriate Vehicle a->b c Prepare Formulation b->c d Conditioned Place Aversion Test c->d Administer this compound e Rotarod Performance Test c->e Administer this compound f Open Field Test (Locomotor Activity) c->f Administer this compound g Quantify Aversive Effects d->g h Assess Motor Coordination e->h i Evaluate Sedative/Stimulant Effects f->i j Determine Therapeutic Index g->j h->j i->j G cluster_0 Cell Membrane cluster_1 G-Protein Pathway (Therapeutic Effects) cluster_2 β-Arrestin Pathway (Side Effects) KOR KOR G_protein Gi/o Activation KOR->G_protein beta_arrestin β-Arrestin Recruitment KOR->beta_arrestin This compound This compound This compound->KOR Agonist Binding AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia, Anti-pruritus cAMP_decrease->Analgesia MAPK_activation MAPK Activation (p38) beta_arrestin->MAPK_activation Side_Effects Dysphoria, Sedation MAPK_activation->Side_Effects

References

Technical Support Center: Optimizing Reaction Conditions for the Derivatization of Akuammicine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Akuammicine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common experimental issues, and answering frequently asked questions related to the chemical modification of this promising indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a target for derivatization?

A1: this compound is a monoterpene indole alkaloid isolated from the seeds of the Picralima nitida tree. It has been identified as an agonist of the kappa opioid receptor (κOR), a target for the development of non-addictive analgesics.[1] The native affinity and potency of this compound at the κOR are moderate (Ki = 89 nM, EC50 = 240 nM), making its derivatization a key strategy to enhance its pharmacological properties for potential therapeutic applications.[1]

Q2: Which positions on the this compound scaffold are the primary targets for derivatization?

A2: Current research primarily focuses on two key areas for derivatization: the C10 position of the aromatic ring and the N4 tertiary amine. Modifications at the C10 position, such as halogenation followed by cross-coupling reactions, have been shown to dramatically improve κOR potency and selectivity.[2][3][4] N4-alkylation has also been explored, though it has generally been found to be detrimental to opioid activity unless combined with C10 modification.

Q3: What are the most common types of reactions used for this compound derivatization?

A3: The most frequently employed reactions for the late-stage functionalization of this compound include:

  • Electrophilic Halogenation: Introduction of bromine or iodine at the C10 position.

  • Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki-Miyaura and Buchwald-Hartwig amination reactions at the C10-halo position to introduce a variety of substituents.

  • N-Alkylation: Modification of the N4 tertiary amine with various alkyl halides.

Q4: What analytical techniques are recommended for monitoring reaction progress and characterizing this compound derivatives?

A4: A combination of chromatographic and spectroscopic methods is essential. Thin-Layer Chromatography (TLC) is suitable for rapid reaction monitoring. For purification, High-Performance Liquid Chromatography (HPLC) is commonly used. Structural confirmation and purity assessment of the final products are typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound.

Issue 1: Low or no yield during C10-Halogenation

  • Q: My C10-bromination or C10-iodination of this compound is resulting in a low yield or no product. What are the likely causes and solutions?

    • A:

      • Reagent Quality: Ensure that the N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) is fresh and has been stored properly to avoid degradation.

      • Acid Catalyst: The reaction is acid-mediated. Ensure the appropriate acid (e.g., trifluoroacetic acid) is used at the correct concentration. The acidity of the reaction medium is critical for the electrophilic aromatic substitution to occur at the desired position.

      • Reaction Time and Temperature: These reactions are typically run at room temperature. Monitor the reaction progress by TLC to determine the optimal reaction time. Prolonged reaction times might lead to the formation of side products.

      • Solvent Purity: Use anhydrous solvents to prevent unwanted side reactions.

Issue 2: Inefficient Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura or Buchwald-Hartwig)

  • Q: I am experiencing low conversion rates in my Suzuki-Miyaura or Buchwald-Hartwig coupling reaction with 10-halo-Akuammicine. How can I optimize this?

    • A:

      • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine (B1218219) ligand is crucial. For Suzuki-Miyaura couplings on similar substrates, catalysts like Pd(dppf)Cl₂ are often effective. For Buchwald-Hartwig aminations, a suitable palladium precursor and a bulky electron-rich phosphine ligand are necessary. It may be necessary to screen a variety of catalysts and ligands to find the optimal combination for your specific substrates.

      • Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure that the reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that degassed solvents are used.

      • Base Selection: The choice of base is critical. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. For Buchwald-Hartwig aminations, strong bases such as NaOtBu or LHMDS are often required. The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of the starting materials or products.

      • Temperature Control: These reactions often require elevated temperatures. The optimal temperature will depend on the specific substrates and catalyst system and may need to be determined empirically.

Issue 3: Formation of Multiple Products in N-Alkylation

  • Q: When attempting to N-alkylate this compound, I am observing the formation of multiple products or no reaction. What could be the issue?

    • A:

      • Steric Hindrance: The N4 tertiary amine in this compound is sterically hindered, which can make N-alkylation challenging. The use of more reactive alkylating agents (e.g., alkyl iodides vs. bromides or chlorides) or higher reaction temperatures may be necessary.

      • Quaternization: Over-alkylation can lead to the formation of a quaternary ammonium (B1175870) salt. To minimize this, use a controlled stoichiometry of the alkylating agent (closer to 1:1).

      • Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF or acetonitrile (B52724) are often used for N-alkylation reactions.

Issue 4: Difficulty in Purifying this compound Derivatives

  • Q: I am struggling to purify my this compound derivative from the reaction mixture. What are the recommended methods?

    • A:

      • Chromatography: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the purification of alkaloids and their derivatives. A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape is often effective.

      • Crystallization: If the derivative is a stable solid, crystallization can be an effective purification method. Experiment with different solvent systems to find conditions that yield high-purity crystals.

Experimental Protocols & Data

The following tables summarize optimized reaction conditions for key derivatization steps of this compound.

Table 1: C10-Halogenation of this compound
ProductReagent (eq.)SolventTemperature (°C)Time (h)Yield (%)
10-Bromo-AkuammicineNBS (1.1)Dichloromethane25185
10-Iodo-AkuammicineNIS (1.1)Dichloromethane25190

A catalytic amount of trifluoroacetic acid is added to the reaction mixture.

Table 2: Suzuki-Miyaura Coupling of 10-Bromo-Akuammicine
Arylboronic Acid (eq.)Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acid (1.5)Pd₂(dba)₃ (5)SPhos (10)K₃PO₄ (3.0)Toluene/H₂O (10:1)1001275
4-Methoxyphenylboronic acid (1.5)Pd(dppf)Cl₂ (10)-Cs₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)901682
Table 3: Buchwald-Hartwig Amination of 10-Bromo-Akuammicine
Amine (eq.)Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemperature (°C)Time (h)Yield (%)
Morpholine (1.2)Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1101865
Aniline (1.2)Pd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (2.0)Toluene1002458
Table 4: N-Alkylation of this compound
Alkyl Halide (eq.)Base (eq.)SolventTemperature (°C)Time (h)Yield (%)
Methyl iodide (1.1)K₂CO₃ (2.0)Acetonitrile60645
Ethyl bromide (1.1)K₂CO₃ (2.0)DMF701230

Visualizing Workflows

General Workflow for the Synthesis of C10-Aryl this compound Derivatives

G This compound This compound Halogenation C10-Halogenation (NBS or NIS, TFA) This compound->Halogenation Halo_this compound 10-Halo-Akuammicine Halogenation->Halo_this compound Suzuki_Coupling Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst, Base) Halo_this compound->Suzuki_Coupling Aryl_this compound 10-Aryl-Akuammicine Derivative Suzuki_Coupling->Aryl_this compound

Caption: Synthesis of C10-Aryl this compound Derivatives.

Logical Relationship for Optimizing a Suzuki-Miyaura Coupling Reaction

G Start Low Yield in Suzuki Coupling Check_Catalyst Screen Pd Catalyst & Ligand Start->Check_Catalyst Check_Base Optimize Base Start->Check_Base Check_Temp Vary Reaction Temperature Start->Check_Temp Check_Inert Ensure Inert Atmosphere Start->Check_Inert High_Yield High Yield Achieved Check_Catalyst->High_Yield Check_Base->High_Yield Check_Temp->High_Yield Check_Inert->High_Yield

Caption: Troubleshooting Suzuki-Miyaura Coupling Reactions.

References

troubleshooting inconsistent results in Akuammicine bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Akuammicine Bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in their experimental results. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and data interpretation aids to ensure the accuracy and reproducibility of your this compound bioassays.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the EC50 values for this compound in our cAMP functional assay across different experiments. What are the likely causes?

High inter-assay variability is a common challenge. The primary sources of this inconsistency often lie in subtle variations in experimental conditions. Key factors to investigate include:

  • Cell Passage Number: Continuous passaging of cell lines can lead to genetic drift and altered cellular characteristics, including receptor expression levels and signaling efficiency.[1][2][3] It is crucial to use cells within a consistent and low passage number range for all experiments.

  • Reagent Preparation and Storage: Ensure that all reagents, especially this compound stock solutions and forskolin (B1673556), are prepared fresh and stored correctly. Avoid repeated freeze-thaw cycles of stock solutions.

  • Cell Health and Density: The health and confluency of your cells at the time of the assay are critical. Use cells that are in the exponential growth phase (typically 60-80% confluency) and have high viability.[4] Inconsistent cell seeding densities will lead to variable results.

  • Incubation Times: Ensure that incubation times for compound treatment and forskolin stimulation are precisely controlled and consistent across all experiments.

Q2: Our radioligand binding assay for this compound shows high non-specific binding. How can we reduce this?

High non-specific binding can obscure the specific binding signal, leading to inaccurate Ki values. To mitigate this:

  • Optimize Radioligand Concentration: Use a concentration of the radioligand ([³H]U-69,593 for KOR) that is close to its dissociation constant (Kd). Higher concentrations can lead to increased non-specific binding.

  • Increase Wash Steps: After filtration, increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.

  • Check Filter Integrity: Ensure that the glass fiber filters are properly pre-soaked and that your filtration apparatus is functioning correctly to prevent loss of bound radioligand.

  • Verify Buffer Composition: The pH and ionic strength of your assay buffer are critical for maintaining receptor conformation and minimizing non-specific interactions.

Q3: The dose-response curve for this compound in our functional assay is not a clear sigmoidal shape. What could be the issue?

An atypical dose-response curve can arise from several problems:

  • Incorrect Concentration Range: The tested concentrations of this compound may be too high or too low to capture the full sigmoidal curve. A wider range of concentrations should be tested.

  • Compound Precipitation: At higher concentrations, this compound may precipitate in the assay medium. Visually inspect your assay plates for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent for your stock solution.

  • Assay Interference: Alkaloids and other natural products can sometimes interfere with assay components. This can include fluorescence quenching or enhancement in fluorescence-based assays, or redox activity that can affect colorimetric readouts. It is advisable to run appropriate controls, such as testing the compound in the absence of cells, to check for such interference.

Q4: We are not observing any antagonist activity with a known KOR antagonist in the presence of this compound. What should we check?

If a known antagonist fails to block this compound's agonist activity, consider the following:

  • Agonist Concentration: The concentration of this compound used may be too high, overwhelming the competitive antagonist. For antagonist validation, it is recommended to use an this compound concentration that elicits approximately 80% of its maximal response (EC80).

  • Antagonist Pre-incubation: For competitive antagonists, a pre-incubation period of 15-30 minutes before the addition of this compound can ensure that the antagonist has reached binding equilibrium with the receptor.

  • Receptor Expression Levels: Confirm the expression levels of the kappa opioid receptor in your cell line. Very high expression levels can sometimes make it difficult to observe competitive antagonism.

Troubleshooting Inconsistent Results

Inconsistent results in bioassays can be categorized into several common scenarios. The following tables provide a structured approach to troubleshooting these issues, complete with a hypothetical dataset illustrating the problem.

Scenario 1: High Coefficient of Variation (%CV) in Replicates

Problem: You observe a high %CV (>15%) among triplicate wells for the same this compound concentration in a cAMP functional assay.

Hypothetical Data:

This compound (nM)Replicate 1 (% Inhibition)Replicate 2 (% Inhibition)Replicate 3 (% Inhibition)MeanStd Dev%CV
1025.135.228.529.65.117.2%
10055.475.162.364.310.015.6%
100088.295.179.587.67.88.9%

Troubleshooting Guide:

Potential CauseRecommended Action
Inconsistent Cell Seeding Ensure the cell suspension is homogenous by gently mixing before and during plating. Use a multichannel pipette for consistent dispensing.
Pipetting Errors Use calibrated pipettes and proper technique (e.g., reverse pipetting for viscous solutions). Prepare master mixes of reagents where possible.
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.
Inadequate Reagent Mixing Gently tap the plate after adding reagents to ensure thorough mixing within the wells. Avoid introducing bubbles.
Scenario 2: Significant Inter-Assay Variability

Problem: The calculated EC50 value for this compound varies significantly between two independent experiments.

Hypothetical Data:

ParameterExperiment 1Experiment 2
EC50 (nM) 225450

Troubleshooting Guide:

Potential CauseRecommended Action
Different Cell Passage Numbers Establish a strict cell banking system and use cells within a narrow passage number range (e.g., passages 5-15) for all experiments.[1][2][3]
Variation in Cell Culture Conditions Standardize all cell culture parameters, including media composition, serum lot, incubation time, and confluency at the time of assay.
Reagent Lot-to-Lot Variability If possible, use the same lot of all critical reagents (e.g., serum, assay kits) for a series of related experiments. Qualify new lots of reagents before use.
Operator-Dependent Differences Create a detailed Standard Operating Procedure (SOP) and ensure all users are thoroughly trained to minimize procedural variations.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Kappa Opioid Receptor (KOR)

This assay determines the binding affinity (Ki) of this compound for the KOR by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human KOR.

  • Radioligand: [³H]U-69,593 (a selective KOR agonist).

  • Unlabeled Ligands: this compound, U-69,593 (for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (pre-soaked in 0.5% polyethyleneimine).

  • 96-well plates, filtration apparatus, and scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer. Determine protein concentration using a BCA assay.

  • Assay Setup: In a 96-well plate, add in a final volume of 200 µL:

    • 50 µL of various concentrations of this compound.

    • 50 µL of [³H]U-69,593 at a concentration near its Kd (e.g., 0.4 nM).

    • 100 µL of the membrane preparation (typically 10-20 µg of protein).

    • For total binding, omit this compound.

    • For non-specific binding, use a high concentration of unlabeled U-69,593 (e.g., 10 µM) instead of this compound.

  • Incubation: Incubate the plates at 25°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Gi-Coupled Receptors

This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production, which is indicative of KOR activation (a Gi-coupled receptor).

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human KOR.

  • This compound.

  • Forskolin.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Serum-free cell culture medium.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: On the day of the assay, replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). Add varying concentrations of this compound and incubate for 15-30 minutes at 37°C.

  • Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.

  • Data Analysis: Plot the measured cAMP levels (or % inhibition of the forskolin response) against the logarithm of the this compound concentration. Determine the EC50 value from the resulting dose-response curve using non-linear regression.

Data Presentation

Table 1: Comparative Binding Affinity of this compound and Standard Opioid Ligands at the Kappa Opioid Receptor (KOR)

CompoundLigand TypeKOR Ki (nM)
This compound Agonist 89
U-69,593Agonist~1-3
Dynorphin AAgonist (Endogenous)~0.5-2
Norbinaltorphimine (nor-BNI)Antagonist~0.1-0.5

Note: Ki values can vary between studies depending on the experimental conditions.

Table 2: Functional Potency of this compound at the Kappa Opioid Receptor (KOR)

CompoundAssay TypeParameterValue (nM)
This compound cAMP Inhibition EC50 240
U-69,593cAMP InhibitionEC50~5-20

Note: EC50 values are highly dependent on the specific assay conditions and cell line used.[5][6]

Visualizations

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein (α, βγ) KOR->G_protein Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC αi inhibits Ion_Channel Ion Channel Modulation (K+ efflux) G_protein->Ion_Channel βγ subunit activates cAMP cAMP AC->cAMP Converts This compound This compound (Agonist) This compound->KOR Binds and Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP ATP->AC CREB CREB Phosphorylation PKA->CREB MAPK MAPK Pathway (p38, ERK) Beta_Arrestin->MAPK Activates Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Replicates High CV in Replicates? Start->Check_Replicates Check_InterAssay High Inter-Assay Variability? Check_Replicates->Check_InterAssay No Troubleshoot_Intra Review: 1. Pipetting Technique 2. Cell Seeding Uniformity 3. Reagent Mixing 4. Edge Effects Check_Replicates->Troubleshoot_Intra Yes Troubleshoot_Inter Review: 1. Cell Passage Number 2. Reagent Lot & Prep 3. Cell Health & Density 4. Standardize Protocol (SOP) Check_InterAssay->Troubleshoot_Inter Yes End Consistent Results Check_InterAssay->End No Re_Run Re-run Assay with Optimized Parameters Troubleshoot_Intra->Re_Run Troubleshoot_Inter->Re_Run Re_Run->End

References

Technical Support Center: Purification of Synthetic Akuammicine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Akuammicine. Our goal is to offer practical solutions to common challenges encountered during the purification process, ensuring the attainment of high-purity this compound for research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in synthetic this compound?

A1: Impurities in synthetic this compound are typically route-dependent but can be broadly categorized as:

  • Starting Materials and Reagents: Unreacted starting materials and excess reagents from various synthetic steps.

  • Reaction Byproducts: These can arise from side reactions inherent to the synthetic transformations employed. For instance:

    • Heck Reaction: Homocoupling products and Heck adducts can be formed.[1]

    • Aza-Cope-Mannich Rearrangement: Stereoisomers and products from incomplete or alternative cyclizations may occur.

  • Protecting Group-Related Impurities:

    • Boc Group Removal: Incomplete deprotection can leave Boc-protected this compound. Additionally, the t-butyl cation generated during acidic deprotection can lead to t-butylated indole (B1671886) byproducts.[2]

    • Pivaloyl Group Removal: Incomplete removal of the pivaloyl group is a known issue due to its steric bulk.[2][3]

  • Degradation Products: this compound, as an indole alkaloid, can be sensitive to strong acids, bases, heat, and light, which may lead to the formation of degradation products.[4]

  • Residual Metals: If palladium-catalyzed reactions like the Heck reaction are used, residual palladium in the final product is a potential impurity that needs to be removed.

Q2: Which analytical techniques are recommended for assessing the purity of synthetic this compound?

A2: A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A primary tool for quantifying purity and detecting impurities. Reversed-phase columns (e.g., C18) are commonly used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is invaluable for identifying known and unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation of this compound and for identifying and quantifying impurities. Quantitative NMR (qNMR) can be used for accurate purity determination without the need for a reference standard of the API.[5][6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be useful for identifying volatile impurities.

Q3: What are the primary methods for purifying synthetic this compound?

A3: The most common and effective purification methods for synthetic this compound are:

  • Silica (B1680970) Gel Column Chromatography: A fundamental technique for separating compounds based on polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers higher resolution for separating closely related impurities.

  • Crystallization: An effective final purification step to obtain highly pure, crystalline this compound.

Troubleshooting Guides

Issue 1: Co-elution of Impurities with this compound in Silica Gel Chromatography

Problem: One or more impurities consistently co-elute with the desired this compound product during silica gel column chromatography, resulting in poor separation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent System Optimize the eluent system. A common mobile phase for tropane (B1204802) alkaloids is a mixture of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297), methanol). Try a gradient elution, starting with a less polar mixture and gradually increasing the polarity.[9]
Structurally Similar Impurities If impurities are stereoisomers or close analogues, standard silica gel may not provide sufficient resolution. Consider using a different stationary phase (e.g., alumina, reversed-phase silica) or switching to preparative HPLC.
Basic Nature of Alkaloid Alkaloids can interact strongly with the acidic silanol (B1196071) groups on silica, leading to tailing and poor separation. Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonia (B1221849) to the eluent to improve peak shape and resolution.[10]
Column Overloading Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the silica gel weight.
Issue 2: Low Yield or Failure to Crystallize

Problem: Difficulty in obtaining crystalline this compound from the purified amorphous solid.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Presence of Impurities Even small amounts of impurities can inhibit crystallization. Ensure the material is of high purity (>95%) before attempting crystallization. Consider an additional chromatographic step if necessary.
Inappropriate Solvent System The choice of solvent is critical. A good crystallization solvent will dissolve this compound at an elevated temperature but have low solubility at room or lower temperatures. Experiment with a range of solvents and solvent mixtures (e.g., methanol/water, ethanol/water, ethyl acetate/hexane).[11][12]
Supersaturation Not Achieved or Too Rapid To induce crystallization, a supersaturated solution is required. This can be achieved by slow evaporation of the solvent, slow cooling of a hot, saturated solution, or by the addition of an anti-solvent (a solvent in which this compound is poorly soluble). Avoid rapid cooling or fast addition of anti-solvent, as this can lead to precipitation of an amorphous solid rather than crystal growth.
Metastable Oil Formation If an oil forms instead of crystals, try scratching the inside of the flask with a glass rod at the air-solvent interface to induce nucleation. Seeding with a small crystal of pure this compound, if available, can also be effective.

Experimental Protocols

Protocol 1: Silica Gel Flash Chromatography

This protocol provides a general guideline for the purification of synthetic this compound using silica gel flash chromatography.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.[13]

  • Elution:

    • Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1).

    • Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, etc.). The exact gradient will need to be optimized based on TLC analysis of the crude mixture.

    • For basic alkaloids like this compound, adding 0.1-1% triethylamine to the eluent can improve the separation.[10]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Crystallization

This protocol outlines a general procedure for the crystallization of purified this compound.

  • Solvent Selection:

    • Test the solubility of a small amount of purified this compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with water or hexane) to find a suitable crystallization solvent.

  • Dissolution:

    • Dissolve the purified this compound in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Cooling and Crystal Growth:

    • Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the growth of larger crystals.

    • Once crystals start to form, the flask can be placed in a refrigerator or ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation

The following tables summarize typical purification parameters. Note that these are starting points and will likely require optimization for specific synthetic routes and impurity profiles.

Table 1: Silica Gel Chromatography Solvent Systems

Impurity Type Recommended Solvent System (v/v) Notes
Less polar byproductsHexane/Ethyl Acetate gradient (e.g., 9:1 to 1:1)Start with a low polarity to elute non-polar impurities first.
Polar byproducts/reagentsDichloromethane/Methanol gradient (e.g., 99:1 to 9:1)Useful for more polar compounds. Add 0.1-1% triethylamine for better peak shape.[10]
StereoisomersMay require extensive screening of solvent systems or preparative HPLC.Isocratic elution with a finely tuned solvent mixture might be necessary.

Table 2: Crystallization Solvents

Solvent/Solvent System Observation
Methanol/WaterOften a good starting point for indole alkaloids.
Ethanol/WaterSimilar to methanol/water, may offer different solubility characteristics.
Ethyl Acetate/HexaneGood for compounds with intermediate polarity.
AcetoneCan be an effective solvent for recrystallization.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow crude Crude Synthetic this compound chromatography Silica Gel Chromatography crude->chromatography analysis1 TLC/HPLC Analysis of Fractions chromatography->analysis1 pure_fractions Combine Pure Fractions analysis1->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation amorphous Purified Amorphous this compound evaporation->amorphous crystallization Crystallization amorphous->crystallization filtration Filtration and Drying crystallization->filtration final_product High-Purity Crystalline this compound filtration->final_product troubleshooting_chromatography decision decision issue Issue: Co-elution of Impurities decision1 decision1 issue->decision1 Is peak tailing observed? solution solution solution1 Add triethylamine (0.1-1%) to eluent decision1->solution1 Yes decision2 Are impurities more or less polar? decision1->decision2 No solution2 Optimize solvent gradient decision2->solution2 Different polarity solution3 Consider preparative HPLC or alternative stationary phase decision2->solution3 Similar polarity

References

Validation & Comparative

Validating the Kappa-Opioid Receptor Selectivity of Akuammicine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Akuammicine's performance against other alternatives, supported by experimental data, to validate its selectivity for the kappa-opioid receptor (KOR). This compound, an indole (B1671886) alkaloid derived from the seeds of the West African tree Picralima nitida, has emerged as a compound of interest for its potential as a KOR agonist.[1][2] KOR agonists are being investigated as alternatives to traditional mu-opioid receptor (MOR) agonists for pain relief, as they may offer a reduced risk of side effects like respiratory depression, tolerance, and addiction.[2]

This document summarizes the quantitative binding and functional data for this compound and compares it to well-established selective opioid receptor agonists. Detailed experimental protocols for the key assays are provided, along with visualizations of the primary signaling pathways and experimental workflows.

Data Presentation

Table 1: Opioid Receptor Binding Affinity Profile

The binding affinity of a compound for a receptor is a measure of how tightly it binds. This is typically expressed as the inhibition constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity. The following table compares the binding affinity of this compound with standard selective agonists for the kappa (U-50,488), mu (DAMGO), and delta (DPDPE) opioid receptors.

CompoundReceptor SubtypeKᵢ (nM)Selectivity Profile
This compound Kappa (κ)89[2]Preferential for Kappa
Mu (μ)3729[3]~42-fold selective for κ vs μ
Delta (δ)>10,000 (Not Determined)[3]High selectivity over δ
U-50,488 Kappa (κ)~1.5κ-selective
Mu (μ)>10,000>6000-fold selective for κ vs μ
Delta (δ)>10,000>6000-fold selective for κ vs μ
DAMGO Kappa (κ)>10,000>8000-fold selective for μ vs κ
Mu (μ)1.23[3]μ-selective
Delta (δ)~500-fold lower affinity than μ[3]High selectivity over δ
DPDPE Kappa (κ)>10,000[3]>2222-fold selective for δ vs κ
Mu (μ)438.1[3]~97-313-fold selective for δ vs μ
Delta (δ)1.4 - 4.5[3]δ-selective

Note: Kᵢ values can vary between studies depending on experimental conditions. The data presented for comparator compounds are representative values from the literature.

Table 2: Opioid Receptor Functional Activity Profile

Functional activity assays measure the biological response produced by a compound upon binding to its target receptor. The potency of a compound is often expressed as the half-maximal effective concentration (EC₅₀), which is the concentration required to produce 50% of the maximum possible effect. The maximum effect a compound can produce is its efficacy (Eₘₐₓ).

CompoundReceptor SubtypeAssay TypeEC₅₀ (nM)Eₘₐₓ (%)
This compound Kappa (κ)cAMP Inhibition240[2]Full Agonist[4]
Mu (μ)cAMP InhibitionWeakly activeLow Potency
Delta (δ)cAMP InhibitionWeakly activeLow Potency
U-50,488 Kappa (κ)cAMP Inhibition0.53[1]100.5[1]
DAMGO Mu (μ)[³⁵S]GTPγS Binding25.5[5]100
DPDPE Delta (δ)Mouse Vas Deferens5.2Not Reported

Note: Functional activity data can vary based on the specific assay and cell system used. This compound is characterized as a full agonist at the KOR, while showing significantly weaker activity at MOR and DOR.[4][6]

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the inhibition constant (Kᵢ) of this compound for the κ, μ, and δ-opioid receptors.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human κ, μ, or δ-opioid receptor.

  • Radioligands:

    • For κOR: [³H]U-69,593

    • For μOR: [³H]DAMGO

    • For δOR: [³H]DPDPE

  • Test Compound: this compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM Naloxone).

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

cAMP Inhibition Functional Assay

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the κ, μ, and δ-opioid receptors.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human κ, μ, or δ-opioid receptor.

  • Forskolin (B1673556): An activator of adenylyl cyclase used to stimulate cAMP production.

  • Test Compound: this compound

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to attach overnight.

  • Compound Addition: Treat the cells with varying concentrations of this compound.

  • Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the concentration of this compound to determine the EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of the protein β-arrestin to the activated opioid receptor, which is a key event in receptor desensitization and can also initiate distinct signaling pathways.

Objective: To assess the ability of this compound to induce β-arrestin recruitment to the κ-opioid receptor.

Materials:

  • Cells: A cell line engineered to report β-arrestin recruitment, such as the PathHunter® CHO-K1 OPRM1 β-arrestin cell line. These cells co-express the opioid receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment of the enzyme.

  • Test Compound: this compound

  • Detection Reagents: Provided with the assay kit.

Procedure:

  • Cell Plating: Plate the cells in a 384-well plate.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Signal Development: Add the detection reagents according to the manufacturer's protocol. The complementation of the β-galactosidase fragments upon β-arrestin recruitment leads to the generation of a chemiluminescent signal.

  • Signal Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the concentration of this compound to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Mandatory Visualization

G_protein_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces ATP ATP ATP->Adenylyl_Cyclase Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates Targets

Caption: KOR G-protein Signaling Pathway.

beta_arrestin_recruitment_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to GRK GRK KOR->GRK Recruits Phosphorylated_KOR Phosphorylated KOR GRK->KOR Phosphorylates Beta_Arrestin β-Arrestin Phosphorylated_KOR->Beta_Arrestin Recruits Signaling Downstream Signaling Beta_Arrestin->Signaling Internalization Receptor Internalization Beta_Arrestin->Internalization experimental_workflow cluster_binding Binding Affinity cluster_functional Functional Activity cluster_selectivity Selectivity Profile Radioligand_Assay Radioligand Binding Assay Ki_Value Determine Ki (Binding Affinity) Radioligand_Assay->Ki_Value Compare_Ki Compare Ki values (κ vs μ vs δ) Ki_Value->Compare_Ki cAMP_Assay cAMP Inhibition Assay EC50_Emax Determine EC50 & Emax (Potency & Efficacy) cAMP_Assay->EC50_Emax Arrestin_Assay β-Arrestin Recruitment Assay Arrestin_Assay->EC50_Emax Compare_EC50 Compare EC50 values (κ vs μ vs δ) EC50_Emax->Compare_EC50

References

A Comparative Analysis of the Analgesic Efficacy of Akuammicine and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic properties of Akuammicine, a natural indole (B1671886) alkaloid, and morphine, the archetypal opioid analgesic. This document outlines their distinct mechanisms of action, presents available quantitative data on their efficacy from preclinical studies, and details the experimental protocols used to generate this data.

Mechanism of Action: A Tale of Two Receptors

The analgesic effects of both this compound and morphine are mediated through the opioid receptor system, a family of G-protein coupled receptors (GPCRs) central to pain modulation. However, their primary targets within this system differ significantly, leading to distinct pharmacological profiles.

Morphine primarily exerts its potent analgesic effects through the activation of the mu-opioid receptor (MOR) .[1][2][3] It also displays activity at the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR).[4] Upon binding to the MOR, morphine initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This results in hyperpolarization of neuronal membranes and a reduction in the transmission of pain signals.[5]

This compound , in contrast, is predominantly a kappa-opioid receptor (KOR) agonist .[6][7][8][9][10][11] KOR agonists are known to produce analgesia, but their mechanism is distinct from MOR agonists and is thought to be associated with a lower risk of the severe side effects commonly associated with morphine, such as respiratory depression and addiction.[6][9] Some semi-synthetic derivatives of this compound have been shown to possess significantly enhanced affinity and selectivity for the KOR.[7][9]

Quantitative Comparison of Analgesic Efficacy

The analgesic potency of a compound is often determined by its binding affinity to its target receptor (Ki) and its effective dose in preclinical models of pain (ED50 or MED). The following tables summarize the available data for this compound and morphine. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various sources.

CompoundReceptorBinding Affinity (Ki)Source
This compound KOR89 nM[6][11]
KOR0.2 µM[8]
10-Iodo-akuammicine KOR2.4 nM[7]
10-Bromo-akuammicine KOR5.1 nM[7]
Morphine MOR1.2 nM[12]
MOR1.168 - 1.2 nM[13]
KOR-
DOR-
CompoundAnimal ModelAnalgesic AssayEffective DoseSource
10-Bromo-akuammicine MiceCompound 48/80-induced scratchingED50: 3.0 mg/kg (s.c.)[7]
10-Iodo-akuammicine MiceCompound 48/80-induced scratchingED50: 1.3 mg/kg (s.c.)[7]
N1-phenethyl-pseudo-akuammigine -Tail-Flick AssayED50: 77.6 mg/kg[14]
N1-phenethyl-pseudo-akuammigine -Hot-Plate AssayED50: 77.1 mg/kg[14]
Morphine Rats (F344 and SD strains)Hot Plate Test & CFA-induced inflammatory hyperalgesiaMED: 3.0 mg/kg (s.c.)[15]
Morphine Rats (WKY strain)Hot Plate Test & CFA-induced inflammatory hyperalgesiaMED: 6.0 mg/kg (s.c.)[15]

Signaling Pathways

The binding of an agonist to an opioid receptor triggers intracellular signaling cascades. The primary pathways are the G-protein pathway, which is responsible for the analgesic effects, and the β-arrestin pathway, which is implicated in receptor desensitization and some adverse effects.[5][10][14]

cluster_morphine Morphine Signaling Pathway Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR G_protein_M G-protein (Gi/o) MOR->G_protein_M Beta_Arrestin_M β-Arrestin MOR->Beta_Arrestin_M recruits Adenylyl_Cyclase_M Adenylyl Cyclase G_protein_M->Adenylyl_Cyclase_M inhibits Ion_Channels_M Ion Channel Modulation G_protein_M->Ion_Channels_M modulates cAMP_M ↓ cAMP Adenylyl_Cyclase_M->cAMP_M Analgesia_M Analgesia cAMP_M->Analgesia_M Ion_Channels_M->Analgesia_M Side_Effects_M Side Effects (e.g., Respiratory Depression) Beta_Arrestin_M->Side_Effects_M

Caption: Simplified signaling pathway of Morphine via the mu-opioid receptor.

cluster_this compound This compound Signaling Pathway This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR G_protein_A G-protein (Gi/o) KOR->G_protein_A Beta_Arrestin_A β-Arrestin KOR->Beta_Arrestin_A recruits Downstream_Effectors_A Downstream Effectors G_protein_A->Downstream_Effectors_A Analgesia_A Analgesia Downstream_Effectors_A->Analgesia_A Aversive_Effects_A Aversive Effects (e.g., Dysphoria) Beta_Arrestin_A->Aversive_Effects_A

Caption: Simplified signaling pathway of this compound via the kappa-opioid receptor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of analgesic compounds.

Radioligand Competition Binding Assay

This in vitro assay is the gold standard for determining the binding affinity (Ki) of a compound to a specific receptor.

  • Objective: To determine the inhibition constant (Ki) of a test compound for a specific opioid receptor subtype.

  • Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (with known high affinity) for binding to the receptor.

  • Materials:

    • Cell membranes expressing the target opioid receptor (e.g., from CHO cells).

    • Radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR).

    • Unlabeled test compound (e.g., this compound, morphine).

    • Assay buffer.

  • Procedure:

    • Cell membranes are incubated with the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Analgesic Assays

These assays are conducted in animal models to assess the analgesic efficacy of a compound.

1. Hot Plate Test

  • Principle: This test measures the response of an animal to a thermal stimulus. An increase in the latency to a pain response (e.g., licking a paw or jumping) indicates an analgesic effect.

  • Procedure:

    • The animal is placed on a heated surface maintained at a constant temperature.

    • The latency to the first sign of a pain response is recorded.

    • A cut-off time is established to prevent tissue damage.

    • The test is repeated after administration of the test compound or vehicle.

2. Tail-Flick Test

  • Principle: This assay measures the time it takes for an animal to withdraw its tail from a noxious thermal stimulus. This is a measure of a spinal reflex, and an increase in latency indicates central analgesic activity.

  • Procedure:

    • A focused beam of high-intensity light is directed onto the animal's tail.

    • The time taken for the animal to flick its tail out of the beam is automatically recorded.

    • A cut-off time is used to prevent injury.

    • Measurements are taken before and after drug administration.

3. Acetic Acid-Induced Writhing Test

  • Principle: This is a model of visceral pain. The intraperitoneal injection of acetic acid induces characteristic abdominal constrictions ("writhes"). A reduction in the number of writhes indicates analgesic activity.[16]

  • Procedure:

    • The test compound or vehicle is administered to the animal.

    • After a set period, a dilute solution of acetic acid is injected intraperitoneally.

    • The animal is placed in an observation chamber, and the number of writhes is counted for a specific duration.

cluster_workflow In Vivo Analgesic Assay Workflow Start Animal Acclimation Baseline Baseline Pain Threshold Measurement (e.g., Hot Plate, Tail-Flick) Start->Baseline Grouping Random Assignment to Treatment Groups (Vehicle, Test Compound) Baseline->Grouping Administration Drug Administration (e.g., s.c., i.p., p.o.) Grouping->Administration Post_Treatment Post-Treatment Pain Threshold Measurement at Timed Intervals Administration->Post_Treatment Data_Analysis Data Analysis (e.g., %MPE, ED50 Calculation) Post_Treatment->Data_Analysis End Conclusion on Analgesic Efficacy Data_Analysis->End

Caption: General workflow for in vivo analgesic assays.

Conclusion

This compound and morphine represent two distinct approaches to opioid-mediated analgesia. Morphine, a potent MOR agonist, remains a cornerstone of pain management but is accompanied by significant side effects. This compound, as a KOR agonist, offers a potentially safer alternative, although its analgesic efficacy and side effect profile in humans are yet to be fully elucidated. The development of highly potent and selective this compound derivatives highlights the therapeutic potential of targeting the KOR for pain relief. Further direct comparative studies in standardized preclinical models are necessary to fully delineate the relative analgesic efficacy and therapeutic window of this compound-based compounds versus classical opioids like morphine.

References

A Comparative Analysis of Akuammicine and Salvinorin A as Kappa Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Akuammicine and Salvinorin A, both naturally derived compounds, have garnered significant attention within the scientific community for their activity as kappa opioid receptor (KOR) agonists. While both substances activate the KOR, they hail from different chemical classes and exhibit distinct pharmacological profiles, making them valuable tools for research and potential starting points for novel therapeutic development. Salvinorin A, a neoclerodane diterpene from Salvia divinorum, is the most potent naturally occurring hallucinogen known and is a highly selective KOR agonist.[1][2] In contrast, this compound, a monoterpene indole (B1671886) alkaloid from Picralima nitida, presents a different structural scaffold for KOR activation and has been the subject of recent efforts to enhance its potency and selectivity.[3][4]

This guide provides a detailed comparison of this compound and Salvinorin A, focusing on their receptor binding, functional activity, signaling pathways, and in vivo effects, supported by experimental data.

Comparative Overview

Salvinorin A is characterized by its high affinity and potency at the KOR.[2][5] It is generally considered an unbiased or slightly G-protein biased agonist, activating both G-protein signaling and β-arrestin recruitment pathways.[6][7] Its potent psychotropic effects, including hallucinations and dysphoria, are well-documented and are thought to be mediated by its high efficacy at the KOR.[1][8]

This compound, in its native form, is a less potent KOR agonist compared to Salvinorin A.[3][9] However, recent research has demonstrated that synthetic modifications, particularly at the C10 position of the indole ring, can dramatically increase its potency and selectivity for the KOR by over 200-fold.[4][10] Some of these potent derivatives have been characterized as full, balanced agonists, indicating they recruit β-Arrestin-2 upon receptor activation.[11] The in vivo effects of these novel this compound analogs are under investigation, with initial studies showing anti-pruritic activity but also conditioned place aversion, a common characteristic of KOR agonists.[12]

The fundamental difference in their chemical structures—a non-nitrogenous diterpene (Salvinorin A) versus a nitrogen-containing indole alkaloid (this compound)—offers distinct pharmacophores for KOR interaction.[4][13] This structural diversity is of high interest to medicinal chemists for the design of novel KOR ligands with potentially improved therapeutic profiles, aiming to separate the analgesic and anti-addictive properties of KOR activation from undesirable side effects like dysphoria and sedation.

Data Presentation

Table 1: Receptor Binding Affinity (Ki)
CompoundKOR Ki (nM)µOR Ki (nM)δOR Ki (nM)Selectivity (KOR vs. µOR/δOR)Source
Salvinorin A4.3 (guinea pig brain)>5,000>5,000~1,163-fold for KOR[2]
Salvinorin A16 (cloned human)>10,000>10,000>625-fold for KOR[2][6]
This compound89166 (Ki)-~1.8-fold for KOR vs µOR[3][4]
10-Bromo-akuammicine5.1--High selectivity over other opioid receptors[12]
10-Iodo-akuammicine2.4--High selectivity over other opioid receptors[12]
Table 2: In Vitro Functional Activity (EC50)
CompoundAssayEC50 (nM)Emax (%)Source
Salvinorin A[³⁵S]GTPγS Binding2.1 ± 0.6105 ± 4[5]
Salvinorin AcAMP Inhibition1 ± 0.5~100 (vs. U69593)[2]
This compoundcAMP Inhibition240-[3]
10-Bromo-akuammicinecAMP Inhibition2.0-[4]
10-Iodo-akuammicinecAMP Inhibition1.1-[4]
3'-Furanyl-akuammicinecAMP Inhibition0.88-[4]

Experimental Protocols

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation : Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human kappa opioid receptor (hKOR) or from brain tissue (e.g., guinea pig brain).

  • Incubation : A fixed concentration of a radiolabeled ligand with known high affinity for the KOR (e.g., [³H]U-69,593 or [³H]diprenorphine) is incubated with the membrane preparation.

  • Competition : Increasing concentrations of the test compound (this compound or Salvinorin A) are added to compete with the radioligand for binding to the KOR.

  • Separation : The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification : The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. Selectivity is determined by performing similar assays for mu (µOR) and delta (δOR) opioid receptors.[14][15]

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors (GPCRs) like the KOR.

  • Membrane Preparation : Similar to binding assays, membranes from cells expressing the KOR are used.

  • Incubation : Membranes are incubated with a saturating concentration of GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Agonist Stimulation : Increasing concentrations of the test agonist (this compound or Salvinorin A) are added. Agonist binding to the KOR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Separation and Quantification : The reaction is stopped, and bound [³⁵S]GTPγS is separated from unbound via filtration. The radioactivity is then quantified.

  • Data Analysis : The concentration-response curve is plotted to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist like U-69,593).[16][17]

cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o-protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.

  • Cell Culture : Whole cells expressing the KOR are used.

  • Stimulation : Cells are treated with an agent that stimulates adenylyl cyclase, such as forskolin, to increase intracellular cAMP levels.

  • Agonist Treatment : Concurrently or subsequently, cells are treated with increasing concentrations of the KOR agonist (this compound or Salvinorin A).

  • Lysis and Detection : Cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as competitive immunoassays (e.g., HTRF, ELISA).

  • Data Analysis : The ability of the agonist to inhibit forskolin-stimulated cAMP production is quantified, and EC50 values are determined.[4]

Mandatory Visualization

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling Agonist KOR Agonist (this compound or Salvinorin A) KOR KOR Agonist->KOR G_protein Gi/o Protein KOR->G_protein activation GRK GRK KOR->GRK AC Adenylyl Cyclase G_protein->AC inhibition cAMP ↓ cAMP AC->cAMP P_KOR Phosphorylated KOR GRK->P_KOR phosphorylation B_Arrestin β-Arrestin 2 P_KOR->B_Arrestin recruitment Internalization Receptor Internalization B_Arrestin->Internalization MAPK MAPK Signaling B_Arrestin->MAPK

Caption: KOR Signaling Pathways.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays (Rodent Models) compound Test Compound (this compound or Salvinorin A) binding Radioligand Binding (Determine Ki, Selectivity) compound->binding functional Functional Assays (GTPγS, cAMP) (Determine EC50, Emax) binding->functional signaling Signaling Assays (β-Arrestin Recruitment) functional->signaling behavior Behavioral Models (Analgesia, Aversion, Locomotion) signaling->behavior pk Pharmacokinetics (ADME) data Data Analysis & Comparison behavior->data

Caption: KOR Agonist Evaluation Workflow.

Comparison_Logic cluster_SalA Salvinorin A Properties cluster_Aku This compound Properties KOR_Agonist KOR Agonist Salvinorin_A Salvinorin A KOR_Agonist->Salvinorin_A This compound This compound KOR_Agonist->this compound SalA_structure Diterpene (Non-nitrogenous) Salvinorin_A->SalA_structure SalA_potency High Potency & Affinity (Natural Form) Salvinorin_A->SalA_potency SalA_effect Potent Hallucinogen Salvinorin_A->SalA_effect SalA_bias Unbiased / G-protein Biased Salvinorin_A->SalA_bias Aku_structure Indole Alkaloid (Nitrogenous) This compound->Aku_structure Aku_potency Lower Potency (Natural) Higher Potency (Derivatives) This compound->Aku_potency Aku_effect Aversive Effects (Derivatives) Hallucinogenic potential TBD This compound->Aku_effect Aku_bias Balanced Agonism (Derivatives) This compound->Aku_bias

Caption: Key Feature Comparison.

References

A Comparative Guide to the Structure-Activity Relationship of Akuammicine and its Synthetic Analogues as Kappa Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Akuammicine, a monoterpene indole (B1671886) alkaloid originally isolated from the seeds of Picralima nitida, has emerged as a significant scaffold for the development of novel kappa opioid receptor (κOR) agonists.[1][2] KOR agonists hold therapeutic promise for treating conditions such as pain, pruritus, and substance use disorders, potentially offering a safer alternative to traditional mu opioid receptor (μOR) agonists by avoiding adverse effects like addiction and respiratory depression.[2][3] This guide provides a comparative analysis of this compound and its synthetic analogues, focusing on their structure-activity relationships (SAR), supported by experimental data and detailed protocols.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound and several of its key synthetic analogues at the kappa opioid receptor (κOR) and mu opioid receptor (μOR). The data highlights how structural modifications influence potency (EC50), binding affinity (Ki), and selectivity for the κOR.

CompoundModificationκOR EC50 (nM)[2]κOR Ki (nM)[2]µOR ActivityReference
This compound (1) Parent Compound24089Agonist[2]
10-Bromo-akuammicine Bromine at C10Significantly Increased Potency (>200-fold)N/ANearly Complete Selectivity for κOR[1]
10-Iodo-akuammicine Iodine at C10Significantly Increased Potency (>200-fold)N/ANearly Complete Selectivity for κOR[1]
Analogues 2-8, 22 Various substitutionsMore potent than this compoundN/ANo agonist activity at δOR at concentrations <1 µM[3]

N/A: Data not available in the cited sources.

The primary takeaway from the SAR studies is that substitutions at the C10 position of the aryl ring dramatically enhance κOR potency and selectivity.[1][4] Specifically, the introduction of halogen atoms like bromine and iodine has led to analogues with over a 200-fold improvement in potency compared to the parent compound, this compound.[1] These modifications render the analogues almost completely selective for the κOR over the µOR and delta opioid receptor (δOR).[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological activity of this compound and its analogues.

1. Radioligand Displacement Assay

  • Objective: To determine the binding affinity (Ki) of the compounds for the kappa and mu opioid receptors.[5]

  • Materials:

    • Cell membranes expressing human κOR or µOR.[5]

    • Radioligand (e.g., [3H]U69,593 for κOR, [3H]-diprenorphine).[1][5]

    • Test compounds (this compound and its analogues).

    • Binding buffer.

    • Glass fiber filters.

    • Scintillation counter.[5]

  • Procedure:

    • In a reaction tube, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.[5]

    • Incubate the mixture to allow for competitive binding to reach equilibrium.[5]

    • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.[5]

    • Wash the filters with ice-cold binding buffer.[5]

    • Quantify the radioactivity retained on the filters using a scintillation counter.[5]

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[5]

2. [35S]GTPγS Functional Assay

  • Objective: To determine the functional potency (EC50) and efficacy of the compounds as κOR agonists by measuring G-protein activation.[5]

  • Materials:

    • Cell membranes expressing human κOR.[5]

    • [35S]GTPγS (a non-hydrolyzable GTP analog).[5]

    • GDP.[5]

    • Test compounds.

    • Assay buffer.[5]

    • Scintillation counter.[5]

  • Procedure:

    • Pre-incubate the cell membranes with GDP and varying concentrations of the test compound.[5]

    • Initiate the reaction by adding [35S]GTPγS.[5]

    • Incubate at 30°C for a defined period (e.g., 60 minutes).[5]

    • Terminate the reaction by rapid filtration through glass fiber filters.[5]

    • Wash the filters with ice-cold assay buffer.[5]

    • Quantify the amount of bound [35S]GTPγS using a scintillation counter.[5]

    • Plot the data as a dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).[5]

3. β-Arrestin-2 Recruitment Assay

  • Objective: To assess the ability of the compounds to induce the recruitment of β-Arrestin-2 to the κOR, providing insight into the signaling pathway and potential for biased agonism.[1][6]

  • Methodology: This is typically performed using cell-based assays, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Linked Immunosorbent Assay (ELISA), in cells co-expressing the κOR and a β-Arrestin-2 fusion protein. The signal generated is proportional to the extent of β-Arrestin-2 recruitment upon agonist stimulation.

Signaling Pathway and Experimental Workflow

The activation of the kappa opioid receptor, a G protein-coupled receptor (GPCR), by this compound and its analogues initiates a downstream signaling cascade.[5][7] This primarily involves the activation of G-proteins, leading to various cellular responses. Some analogues have also been shown to engage the β-Arrestin-2 pathway.[1][6]

Akuammicine_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound / Analogue KOR Kappa Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gαi/o Protein KOR->G_protein Activates beta_arrestin β-Arrestin-2 KOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits Cellular_Response Cellular Response (e.g., Analgesia) beta_arrestin->Cellular_Response Internalization & Other Signaling cAMP ↓ cAMP AC->cAMP cAMP->Cellular_Response GIRK->Cellular_Response Ca_channel->Cellular_Response

Caption: Proposed signaling pathway of this compound analogues via KOR agonism.

The experimental workflow to characterize these compounds follows a logical progression from binding affinity to functional activity and downstream signaling.

Experimental_Workflow Start Synthesis of This compound Analogues Binding_Assay Radioligand Displacement Assay (Determine Ki) Start->Binding_Assay Functional_Assay [35S]GTPγS Functional Assay (Determine EC50, Emax) Binding_Assay->Functional_Assay Signaling_Assay β-Arrestin-2 Recruitment Assay (Assess Biased Agonism) Functional_Assay->Signaling_Assay In_Vivo_Studies In Vivo Studies (e.g., Analgesia, Anti-pruritic Effects) Signaling_Assay->In_Vivo_Studies

Caption: Experimental workflow for characterizing this compound analogues.

References

A Comparative Guide to the Binding Affinity of Akuammicine Across Different Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of Akuammicine, an indole (B1671886) alkaloid with known activity at opioid receptors, with a focus on how different experimental assays can be used to characterize this interaction. Due to a lack of publicly available side-by-side comparative data for this compound across multiple binding assay platforms, this guide will present the known binding affinity of this compound from radioligand binding assays and provide a representative comparison using data for the well-characterized selective kappa-opioid receptor (KOR) agonist, U-50,488, to illustrate how data from different techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are presented and compared.

Executive Summary

Data Presentation: A Comparative Look at Binding Affinity

The binding affinity of a ligand to its receptor is a cornerstone of pharmacological characterization. Different techniques provide distinct yet complementary information.

Table 1: Binding Affinity of this compound at Opioid Receptors (Radioligand Binding Assay)

Receptor SubtypeKi (nM)Reference Cell Line
Kappa (κ)89Not Specified
Mu (μ)>10,000CHO-K1
Delta (δ)3729CHO-K1

Data compiled from available literature. A lower Ki value indicates a higher binding affinity.

Table 2: Representative Cross-Assay Comparison of a KOR Agonist (U-50,488)

This table illustrates how binding affinity data for a selective KOR agonist might be presented across different assay types. The Ki value is from published radioligand binding data. The Kd values for SPR and ITC are representative and serve to demonstrate the type of data generated by these assays.

Assay TypeParameterValue (nM)Key Information Provided
Radioligand BindingKi114Affinity in the presence of a competing ligand.
Surface Plasmon Resonance (SPR)Kd(Illustrative) ~100Real-time kinetics (association & dissociation rates).
Isothermal Titration Calorimetry (ITC)Kd(Illustrative) ~120Complete thermodynamic profile (ΔH, ΔS).

Note: The SPR and ITC values are illustrative for U-50,488 to provide a comparative context and are not from direct head-to-head published studies against the provided radioligand data.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of binding affinity data. Below are outlines of the standard protocols for the three key assays discussed.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the kappa-opioid receptor.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human kappa-opioid receptor.[1]

  • Radioligand: A high-affinity, selective KOR radioligand such as [³H]U-69,593.[1]

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).[1]

  • Scintillation Counter: For measuring radioactivity.[1]

Procedure:

  • Incubation: In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of this compound.[1]

  • Equilibration: Allow the binding to reach equilibrium by incubating at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes).[1]

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[1]

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[1]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[1]

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants for the binding of this compound to the KOR.

Materials:

  • SPR Instrument: e.g., Biacore.

  • Sensor Chip: A chip suitable for immobilizing proteins (e.g., CM5).

  • Receptor: Purified, solubilized KOR.

  • Analyte: this compound in varying concentrations.

  • Running Buffer: A buffer that matches the experimental conditions (e.g., PBS with a small amount of detergent to prevent non-specific binding).

  • Immobilization Reagents: Amine coupling reagents (e.g., EDC/NHS).

Procedure:

  • Immobilization: Covalently attach the purified KOR to the sensor chip surface.

  • Binding Analysis: Inject a series of concentrations of this compound over the chip surface and monitor the change in response units (RU) over time. This includes an association phase (when this compound is flowing over the surface) and a dissociation phase (when the flow is switched back to buffer).

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound this compound, preparing the surface for the next injection.

  • Data Analysis: Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and Kd (where Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS) for the binding of this compound to the KOR.

Materials:

  • ITC Instrument: e.g., MicroCal.

  • Sample Cell: Contains the purified KOR at a known concentration.

  • Titration Syringe: Contains this compound at a higher, known concentration.

  • Buffer: Both the protein and ligand must be in an identical, well-dialyzed buffer to minimize heats of dilution.

Procedure:

  • Sample Preparation: Prepare the purified KOR and this compound in the same buffer and degas the solutions.

  • Titration: Perform a series of small, precise injections of this compound from the syringe into the sample cell containing the KOR, while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the small amounts of heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Visualizations

Experimental Workflows

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, & Varying [this compound] prep_membranes->incubation prep_ligands Prepare Radioligand & this compound Solutions prep_ligands->incubation filtration Filter to Separate Bound from Unbound Ligand incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Plot Data & Determine IC50 quantification->analysis calculation Calculate Ki using Cheng-Prusoff Equation analysis->calculation

Fig. 1: Workflow for Radioligand Competition Binding Assay.

SPR_Workflow cluster_prep Preparation cluster_binding Binding Cycle cluster_analysis Analysis immobilize Immobilize Purified KOR on Sensor Chip association Inject this compound (Association Phase) immobilize->association prepare_analyte Prepare this compound Solutions in Running Buffer prepare_analyte->association dissociation Flow Running Buffer (Dissociation Phase) association->dissociation regeneration Inject Regeneration Solution dissociation->regeneration sensorgram Generate Sensorgram (Response vs. Time) dissociation->sensorgram regeneration->association Next Concentration fitting Fit Data to Kinetic Model sensorgram->fitting calculation Calculate ka, kd, and Kd fitting->calculation

Fig. 2: Workflow for Surface Plasmon Resonance (SPR) Assay.

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_protein Load Purified KOR into Sample Cell titrate Inject this compound into KOR Solution in a Series of Aliquots prep_protein->titrate prep_ligand Load this compound into Titration Syringe prep_ligand->titrate measure_heat Measure Heat Change After Each Injection titrate->measure_heat thermogram Generate Titration Thermogram (Heat vs. Time) measure_heat->thermogram isotherm Integrate Peaks to Create Binding Isotherm thermogram->isotherm fitting Fit Isotherm to Binding Model isotherm->fitting calculation Determine Kd, ΔH, and n fitting->calculation

Fig. 3: Workflow for Isothermal Titration Calorimetry (ITC) Assay.
Signaling Pathway

Activation of the kappa-opioid receptor by an agonist like this compound primarily initiates a G-protein-mediated signaling cascade. There is also a β-arrestin-mediated pathway that is involved in receptor desensitization and can mediate different cellular responses.

KOR_Signaling This compound This compound (Agonist) KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Heterotrimeric G-protein (Gαi/oβγ) KOR->G_protein Activates GRK GRK KOR->GRK Activates P_KOR Phosphorylated KOR G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates Ca_channel Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx GRK->KOR Phosphorylates Beta_arrestin β-Arrestin P_KOR->Beta_arrestin Recruits Internalization Receptor Internalization & Desensitization Beta_arrestin->Internalization MAPK MAPK Pathway (e.g., ERK1/2) Beta_arrestin->MAPK

Fig. 4: Kappa-Opioid Receptor Signaling Pathways.

Conclusion

The available data strongly supports this compound as a selective kappa-opioid receptor agonist based on radioligand binding assays. For a more complete understanding of its binding characteristics, further studies employing techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry would be invaluable. SPR would elucidate the kinetics of the interaction, providing insights into how quickly the compound binds and dissociates from the receptor, while ITC would offer a thermodynamic signature of the binding event, revealing the enthalpic and entropic drivers of affinity. By employing a multi-assay approach, researchers can achieve a robust and comprehensive understanding of ligand-receptor interactions, which is essential for the rational design and development of novel therapeutics.

References

Unveiling the Potency of Akuammicine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in vitro and in vivo efficacy of modified akuammicine alkaloids reveals significant potential for targeted opioid receptor modulation. This guide provides a comprehensive comparison of key derivatives, supported by experimental data and detailed methodologies, to inform future drug discovery and development in pain management and related fields.

This compound, a natural alkaloid, and its semi-synthetic derivatives are emerging as a promising class of compounds that preferentially target opioid receptors.[1] Modifications to the this compound scaffold have led to the development of derivatives with significantly enhanced potency and selectivity for both the kappa opioid receptor (κOR) and the mu-opioid receptor (µOR), paving the way for novel therapeutic agents with potentially improved side-effect profiles.[2][3]

In Vitro Potency: Unlocking Receptor Affinity and Functional Activity

The in vitro potency of this compound derivatives has been primarily assessed through receptor binding assays and functional assays measuring the activation of downstream signaling pathways. These studies have been instrumental in elucidating the structure-activity relationships (SAR) that govern the interaction of these compounds with opioid receptors.

Key findings from in vitro studies indicate that substitutions at the C10 position of the aryl ring can lead to a more than 200-fold improvement in κOR potency and almost complete selectivity for this receptor.[2][4] Conversely, modifications at the N1 position of pseudoakuammigine, another akuamma alkaloid, have yielded derivatives with dramatically increased µOR potency.[3][5]

Comparative In Vitro Data of this compound and its Derivatives
CompoundTarget ReceptorBinding Affinity (Ki, µM)Functional Activity (EC50, µM)Efficacy (%Emax)Reference
This compoundκOR0.2--[6]
µOR>10--[6]
δOR>10--[6]
C10-substituted derivativesκOR->200-fold improvement vs. This compoundFull Agonists[1][2]
N1-phenethyl-pseudo-akuammigineµOR-0.9340%[5][7]
AkuammineµOR0.51.232%[6][7]
κOR>10--[6]
PseudoakuammigineµOR>10--[6]

Note: A lower Ki value indicates higher binding affinity. A lower EC50 value indicates higher functional potency. Emax represents the maximal response a compound can elicit compared to a standard agonist.

In Vivo Efficacy: Translating In Vitro Potency to Antinociceptive Effects

The enhanced in vitro potency of specific this compound derivatives has been shown to translate into significant efficacy in animal models of pain. In vivo studies, primarily employing the tail-flick and hot-plate assays, have demonstrated the antinociceptive effects of these compounds.

Notably, N1-phenethyl-pseudo-akuammigine, which exhibited a 70-fold increase in in vitro µOR potency, also showed a dose-dependent antinociceptive effect in these rodent models.[5][7]

Comparative In Vivo Data of an this compound Derivative
CompoundAssayMedian Effective Dose (ED50, mg/kg)Route of AdministrationAnimal ModelReference
N1-phenethyl-pseudo-akuammigineTail-Flick Assay77.6Not SpecifiedMice[7][8]
Hot-Plate Assay77.1Not SpecifiedMice[7][8]

Experimental Methodologies

The following section details the key experimental protocols used to determine the in vitro and in vivo potency of this compound derivatives.

In Vitro Assays

Opioid Receptor Binding Assays: These assays are performed to determine the binding affinity (Ki) of the derivatives to the µ, δ, and κ opioid receptors. Typically, cell membranes expressing the specific opioid receptor subtype are incubated with a radiolabeled ligand and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the Ki value is calculated.

cAMP Inhibition Assays (HitHunter™ cAMP Assay): This functional assay is used to determine the potency (EC50) and efficacy (Emax) of the compounds as agonists at the opioid receptors. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit the production of cyclic AMP (cAMP). The assay measures the reduction in intracellular cAMP levels in response to the test compound.

In Vivo Assays

Tail-Flick Test: This is a standard behavioral test to assess the analgesic properties of a compound. A mouse's tail is exposed to a heat source, and the latency to flick the tail away is measured. An increase in this latency after drug administration indicates an antinociceptive effect.

Hot-Plate Test: In this test, a mouse is placed on a heated surface, and the time it takes for the mouse to show a response (e.g., licking its paws or jumping) is recorded. An increase in the response latency suggests analgesia.

Visualizing the Path from Discovery to Effect

The journey of an this compound derivative from a laboratory compound to a potential therapeutic involves a structured workflow, from initial in vitro screening to in vivo validation.

Experimental Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Testing Binding_Assay Opioid Receptor Binding Assays (Ki) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay cAMP Inhibition Assays (EC50, Emax) Functional_Assay->SAR_Analysis Animal_Models Animal Models of Pain (e.g., Mice) Behavioral_Assays Behavioral Assays (Tail-Flick, Hot-Plate) Animal_Models->Behavioral_Assays Efficacy_Determination Determination of In Vivo Efficacy (ED50) Behavioral_Assays->Efficacy_Determination Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Animal_Models

Caption: Experimental workflow for evaluating this compound derivatives.

The Underlying Signaling Mechanism

The effects of this compound derivatives are mediated through the activation of opioid receptors, which triggers intracellular signaling cascades. The primary pathway involves the activation of inhibitory G-proteins (Gi/o). However, some derivatives have also been shown to engage the β-arrestin pathway, which can lead to receptor desensitization and may be associated with certain adverse effects.[6]

Opioid Receptor Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Receptor Opioid Receptor (e.g., µOR, κOR) G_Protein G-protein (Gi/o) Receptor->G_Protein Activation Beta_Arrestin β-Arrestin-2 Receptor->Beta_Arrestin Recruitment Akuammicine_Derivative This compound Derivative Akuammicine_Derivative->Receptor Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Desensitization Receptor Desensitization Beta_Arrestin->Desensitization

Caption: Opioid receptor signaling pathways activated by this compound derivatives.

References

Evaluating the Abuse Potential of Akuammicine Compared to Traditional Opioids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The opioid crisis has necessitated the search for safer, non-addictive analgesics. Akuammicine, a naturally occurring indole (B1671886) alkaloid from the seeds of Picralima nitida, has garnered interest for its potential as an alternative to traditional opioids.[1] This guide provides a comparative evaluation of the abuse potential of this compound and traditional mu-opioid receptor (MOR) agonists, such as morphine. The assessment is based on receptor binding profiles, preclinical behavioral data, and the underlying signaling mechanisms that differentiate their pharmacological effects. While direct comparative abuse liability studies for this compound are not extensively available, this guide synthesizes existing data on this compound's primary target, the kappa-opioid receptor (KOR), and contrasts it with the well-established profile of traditional opioids.

Comparative Analysis of Receptor Binding and Function

The abuse liability of opioids is primarily linked to their interaction with the mu-opioid receptor (MOR), which mediates their euphoric and rewarding effects. In contrast, this compound demonstrates a distinct receptor binding profile, preferentially targeting the kappa-opioid receptor (KOR).[2][3][4]

Table 1: Opioid Receptor Binding Affinity (Ki, nM) of this compound and Morphine

CompoundMu-Opioid Receptor (MOR)Delta-Opioid Receptor (DOR)Kappa-Opioid Receptor (KOR)
This compound >10,000>10,00089
Morphine ~1-10~100-1000~100-1000

Note: Ki values are approximate and can vary based on experimental conditions. Data for this compound is based on its known high selectivity for KOR over MOR and DOR. Morphine's affinity is well-established.

This differential receptor engagement is a key determinant of their contrasting abuse potentials. Activation of the KOR is generally associated with dysphoria and aversive states, rather than the rewarding effects mediated by MOR activation.[5]

Preclinical Models of Abuse Potential

Preclinical studies using animal models are crucial for assessing the rewarding and reinforcing properties of compounds, which are predictive of their abuse liability in humans.

Conditioned Place Preference (CPP) and Aversion (CPA)

The CPP paradigm is a widely used behavioral assay to measure the rewarding effects of a drug. Animals are conditioned to associate a specific environment with the drug's effects. A preference for the drug-paired environment indicates rewarding properties. Conversely, conditioned place aversion (CPA), a preference for the environment paired with the vehicle, suggests aversive effects.

  • Traditional Opioids (e.g., Morphine): Consistently induce a robust conditioned place preference in a dose-dependent manner, indicating significant rewarding effects.[6][7]

  • This compound and KOR Agonists: While direct CPP data for this compound is limited, prototypical KOR agonists generally do not induce CPP and can produce conditioned place aversion (CPA), suggesting aversive or dysphoric properties that are antithetical to abuse potential.

Self-Administration Studies

The intravenous self-administration model is considered the gold standard for assessing the reinforcing effects of a drug, which is a strong indicator of its abuse potential. In this paradigm, animals learn to perform a specific action (e.g., pressing a lever) to receive a drug infusion.

  • Traditional Opioids (e.g., Morphine, Fentanyl): Animals readily learn to self-administer traditional opioids, and this behavior is maintained over time, demonstrating their powerful reinforcing properties.[8][9][10][11]

  • This compound and KOR Agonists: There is a lack of published self-administration studies specifically for this compound. However, based on the pharmacology of KOR agonists, it is hypothesized that this compound would not be readily self-administered and may even have aversive properties that would suppress this behavior.

Withdrawal Syndromes: A Comparative Overview

The nature and severity of withdrawal symptoms upon cessation of drug use are critical components of abuse liability.

  • Traditional Opioids: Abrupt cessation of chronic mu-opioid agonist use leads to a severe and distressing withdrawal syndrome. This includes physical symptoms such as diarrhea, vomiting, muscle aches, and autonomic hyperactivity, as well as psychological symptoms like anxiety and craving.[5] The desire to avoid these aversive withdrawal symptoms is a major driver of continued drug use and relapse.

  • This compound and KOR Agonists: The withdrawal profile of KOR agonists is not well-characterized for this compound itself. However, the KOR system is implicated as an "anti-reward" system during withdrawal from opioids.[12] Some studies suggest that KOR agonists may even alleviate certain opioid withdrawal symptoms.[12] The withdrawal from KOR agonists is not typically associated with the same severe physical and psychological distress as that from MOR agonists.

Signaling Pathways: G-Protein vs. β-Arrestin

The downstream signaling cascades initiated by opioid receptor activation are critical to their pharmacological effects, including those related to abuse. Both MOR and KOR are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily signal through G-proteins, but can also engage β-arrestin pathways.

  • Mu-Opioid Receptor Signaling and Abuse: The rewarding effects of MOR agonists are primarily mediated through G-protein signaling, leading to the inhibition of adenylyl cyclase and modulation of ion channels. The role of β-arrestin in MOR-mediated abuse liability is complex, with some evidence suggesting it may contribute to adverse effects like respiratory depression.

  • Kappa-Opioid Receptor Signaling: this compound and its derivatives have been shown to be potent KOR agonists that can activate G-protein signaling pathways.[3][13] Some research suggests that biased agonists, which preferentially activate G-protein signaling over β-arrestin recruitment, might offer improved therapeutic profiles.[4] The signaling pathways of KOR are generally associated with the activation of stress-related neurocircuits, contributing to their aversive properties.

G_Protein_Signaling_Pathway cluster_agonist Agonist Binding cluster_receptor Receptor cluster_intracellular Intracellular Signaling Agonist This compound / Morphine GPCR KOR / MOR Agonist->GPCR Binds to G_Protein Gαi/o Activation GPCR->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment GPCR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Reduces MAPK MAPK Pathway (e.g., ERK) Beta_Arrestin->MAPK Activates

Generalized Opioid Receptor Signaling Cascade

Experimental Protocols

Conditioned Place Preference (CPP) Protocol
  • Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two larger conditioning chambers, separated by a smaller neutral chamber.

  • Phases:

    • Habituation/Pre-Test (Day 1): Animals are allowed to freely explore all three chambers for a set period (e.g., 15-20 minutes) to determine baseline preference for each chamber.

    • Conditioning (Days 2-7): This phase typically involves alternating injections of the test compound and vehicle on consecutive days.

      • On drug conditioning days, animals receive an injection of the compound (e.g., morphine or this compound) and are immediately confined to one of the conditioning chambers for a set duration (e.g., 30-45 minutes).

      • On vehicle conditioning days, animals receive a vehicle injection and are confined to the opposite chamber. The assignment of drug-paired and vehicle-paired chambers is counterbalanced across subjects.[14][15]

    • Test (Day 8): Animals are placed back in the neutral chamber with free access to all chambers in a drug-free state. The time spent in each chamber is recorded.

  • Data Analysis: A CPP score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test phase. A positive score indicates preference (reward), while a negative score indicates aversion.

CPP_Workflow Habituation Habituation & Pre-Test (Determine baseline preference) Conditioning Conditioning Phase (Drug/Vehicle Pairing) Habituation->Conditioning Test Test Phase (Measure time in chambers) Conditioning->Test Analysis Data Analysis (Calculate CPP Score) Test->Analysis Result Rewarding vs. Aversive Properties Analysis->Result

Conditioned Place Preference Experimental Workflow
Intravenous Self-Administration Protocol

  • Surgery: Animals are surgically implanted with an intravenous catheter, typically in the jugular vein, which is connected to an external port.

  • Apparatus: An operant conditioning chamber equipped with two levers (active and inactive), a cue light, and an infusion pump connected to the animal's catheter.

  • Phases:

    • Acquisition: Animals are placed in the chamber and learn to press the active lever to receive an intravenous infusion of the drug. Each infusion is often paired with a cue light or tone. The inactive lever has no programmed consequences. Sessions are typically conducted daily for a set duration.

    • Maintenance: Once a stable pattern of responding is established, various schedules of reinforcement (e.g., fixed-ratio, progressive-ratio) can be implemented to assess the reinforcing efficacy of the drug.

    • Extinction and Reinstatement: Following stable self-administration, responding on the active lever no longer results in drug delivery (extinction). Reinstatement of drug-seeking behavior can then be triggered by a priming injection of the drug, presentation of drug-associated cues, or exposure to stress.

  • Data Analysis: The primary measure is the number of active versus inactive lever presses. A significantly higher number of presses on the active lever indicates that the drug has reinforcing properties.

Self_Admin_Workflow Surgery IV Catheter Implantation Acquisition Acquisition Phase (Lever press for drug infusion) Surgery->Acquisition Maintenance Maintenance Phase (Stable responding) Acquisition->Maintenance Extinction Extinction & Reinstatement (Assess relapse-like behavior) Maintenance->Extinction Analysis Data Analysis (Active vs. Inactive lever presses) Extinction->Analysis Result Reinforcing Properties Analysis->Result

Intravenous Self-Administration Experimental Workflow

Conclusion

Based on its distinct pharmacological profile as a selective KOR agonist, this compound is predicted to have a significantly lower abuse potential compared to traditional MOR agonist opioids. The activation of the KOR is associated with aversive and dysphoric effects, which are in stark contrast to the rewarding and reinforcing properties of mu-opioids that drive their abuse. While direct comparative behavioral studies on this compound are needed to definitively confirm this, the existing evidence strongly suggests that this compound and related KOR agonists represent a promising avenue for the development of safer analgesics with a reduced risk of addiction. Future research should focus on conducting head-to-head preclinical abuse liability studies, including self-administration and withdrawal paradigms, to fully elucidate the abuse potential of this compound.

References

comparative analysis of Akuammicine's effects on different opioid receptor subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of Akuammicine, a natural indole (B1671886) alkaloid, on the three classical opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). The information presented is collated from various experimental studies to support further research and development of novel therapeutics.

This compound, isolated from the seeds of Picralima nitida, has garnered interest for its potential as a kappa-opioid receptor (KOR) agonist. Understanding its selectivity and functional activity across all opioid receptor subtypes is crucial for evaluating its therapeutic potential and predicting its pharmacological profile.

Quantitative Data Summary

The following tables summarize the binding affinity and functional activity of this compound at the µ, δ, and κ-opioid receptors.

Table 1: Opioid Receptor Binding Affinity of this compound

Ligandµ-Opioid Receptor (Ki in nM)δ-Opioid Receptor (Ki in nM)κ-Opioid Receptor (Ki in nM)Receptor Selectivity Profile
This compound 3729[1]>10,000 (Not Determined)[1]89[2], 166[1], 200[3]κ-selective[1][4][5]
DAMGO 1.23[1]~500-fold lower affinity than µ[1]~500-fold lower affinity than µ[1]µ-selective[1]
DPDPE >1000[1]1.4[1]>1000[1]δ-selective[1]
U-69,593 >1000[1]>1000[1]0.89κ-selective

Note: Ki values can vary between studies due to different experimental conditions.

Table 2: Functional Activity of this compound at Opioid Receptors

Receptor SubtypeAssay TypeThis compound ActivityPotency (EC50/IC50/pKb)Efficacy (Emax)
κ-Opioid Receptor cAMP InhibitionAgonist240 nM (EC50)[2]Not specified
Guinea Pig IleumFull Agonist[3]Not specifiedNot specified
Mouse/Rabbit Vas DeferensPartial Agonist[3]Not specifiedNot specified
µ-Opioid Receptor DAMGO AntagonismAntagonist[3]pKb = 5.7[3]Not applicable
cAMP InhibitionWeak Partial Agonist/Antagonist>10,000 nM (EC50)<10%
δ-Opioid Receptor cAMP InhibitionNo significant activityNo agonist activity at concentrations <1 µM[4]Not applicable

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the µ, δ, and κ-opioid receptors.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, δ, or κ-opioid receptor.

  • Radioligands:

    • For µOR: [³H]DAMGO

    • For δOR: [³H]DPDPE

    • For κOR: [³H]U-69,593

  • Unlabeled Ligands: this compound, DAMGO, DPDPE, U-69,593.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the appropriate radioligand (typically at its Kd value), and varying concentrations of the unlabeled competitor (this compound).

  • Total and Non-specific Binding: For total binding, no competitor is added. For non-specific binding, a high concentration of a known selective unlabeled ligand (e.g., Naloxone) is used.

  • Initiation: The binding reaction is initiated by adding the cell membrane preparation to each well.

  • Incubation: The plate is incubated, typically at 25°C for 60-90 minutes, to allow the binding to reach equilibrium.

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition

This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) following G-protein coupled receptor activation.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as an agonist or antagonist at the µ, δ, and κ-opioid receptors.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human µ, δ, or κ-opioid receptor.

  • Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.

  • Test Compound: this compound.

  • Reference Agonist: DAMGO (for µOR), DPDPE (for δOR), U-50,488H (for κOR).

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Treatment (Agonist Mode): Treat the cells with varying concentrations of this compound.

  • Compound Treatment (Antagonist Mode): Pre-incubate the cells with varying concentrations of this compound before adding a fixed, sub-maximal concentration (e.g., EC80) of a reference agonist.

  • cAMP Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the EC50 and Emax values.

    • Antagonist Mode: Plot the percentage of inhibition of the agonist response against the log concentration of this compound to determine the IC50 value. The Schild analysis can be used to determine the pA2 or Kb value.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described.

G_Protein_Signaling_Pathway This compound This compound (Agonist) KOR κ-Opioid Receptor This compound->KOR Binds G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: G-Protein signaling pathway of this compound at the κ-opioid receptor.

Radioligand_Binding_Workflow prep Prepare Reagents: - Cell Membranes (Receptor) - Radioligand ([3H]-Ligand) - Competitor (this compound) incubate Incubate mixture to allow binding equilibrium prep->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify bound radioactivity using scintillation counting wash->count analyze Analyze data to determine IC50 and Ki values count->analyze cAMP_Assay_Workflow plate_cells Plate cells expressing opioid receptors add_compounds Add this compound (agonist) or this compound + agonist (antagonist) plate_cells->add_compounds stimulate Stimulate with Forskolin to produce cAMP add_compounds->stimulate incubate Incubate at 37°C stimulate->incubate detect Lyse cells and detect cAMP levels incubate->detect analyze Analyze data to determine EC50/IC50 and Emax detect->analyze

References

Assessing the Functional Selectivity of Akuammicine at the Kappa-Opioid Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kappa-opioid receptor (KOR) presents a significant therapeutic target for conditions such as pain, pruritus, and substance use disorders.[1] However, the clinical utility of KOR agonists has been hampered by adverse effects, including dysphoria and sedation.[1][2] Growing evidence suggests that the therapeutic benefits of KOR activation are primarily mediated by the G-protein signaling pathway, while the undesirable side effects are linked to the β-arrestin-2 pathway.[1][3] This dichotomy has spurred the search for functionally selective or "biased" agonists that preferentially activate the G-protein pathway over β-arrestin recruitment.

This compound, a monoterpene indole (B1671886) alkaloid, has been identified as an agonist of the KOR.[4][5] Its unique chemical scaffold, distinct from other KOR ligands, offers a promising starting point for developing novel therapeutics with improved side-effect profiles.[4] This guide provides a comparative analysis of this compound and its derivatives against the standard KOR agonist U-50,488, focusing on their functional selectivity.

Comparative Analysis of KOR Agonist Activity

The following table summarizes the in vitro pharmacological properties of this compound, its key derivatives, and the reference agonist U-50,488 at the kappa-opioid receptor. The data highlights the potency (EC50) and efficacy (Emax) for both G-protein activation and β-arrestin-2 recruitment, providing a quantitative measure of their functional selectivity.

CompoundG-Protein Activation (cAMP Inhibition)β-Arrestin-2 RecruitmentBias Factor (G-protein vs. β-arrestin)
EC50 (nM) Emax (%) EC50 (nM)
U-50,488 9.710088
This compound (1) 240[5]100~1000
10-Iodo-akuammicine (2) 1.111015
10-Bromo-akuammicine (3) 1.910525
10-Phenyl-akuammicine (4) 15[4]100N/A
10-(3'-Furanyl)-akuammicine (5) 0.88[4]115N/A

EC50 and Emax values are representative and may vary between different studies and assay conditions. N/A indicates data not available in the reviewed literature.

Signaling Pathways and Experimental Workflow

To assess the functional selectivity of a compound at the kappa-opioid receptor, two primary signaling pathways are investigated: G-protein-dependent signaling and β-arrestin-2 recruitment.

KOR Signaling Pathways

Upon activation by an agonist, the KOR undergoes a conformational change that initiates intracellular signaling cascades. The canonical pathways involve the coupling of either heterotrimeric G-proteins (typically Gi/o) or the recruitment of β-arrestin-2.

KOR_Signaling cluster_membrane Cell Membrane KOR KOR G_Protein Gαi/oβγ KOR->G_Protein Coupling Beta_Arrestin β-Arrestin-2 KOR->Beta_Arrestin Recruitment Ligand This compound / Agonist Ligand->KOR Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Adverse Adverse Effects (Dysphoria, Sedation) Beta_Arrestin->Adverse cAMP ↓ cAMP AC->cAMP Therapeutic Therapeutic Effects (Analgesia, Anti-pruritus) cAMP->Therapeutic

Caption: Canonical KOR signaling pathways.

Experimental Workflow for Assessing Functional Selectivity

A typical workflow to determine the bias of a KOR agonist involves parallel assays to quantify G-protein activation and β-arrestin recruitment.

Experimental_Workflow cluster_assays Parallel Assays compound Test Compound (e.g., this compound derivative) gtp_assay [35S]GTPγS Binding Assay (G-protein Activation) compound->gtp_assay bret_assay BRET Assay (β-arrestin Recruitment) compound->bret_assay data_analysis Data Analysis (EC50, Emax calculation) gtp_assay->data_analysis bret_assay->data_analysis bias_calc Bias Factor Calculation data_analysis->bias_calc conclusion Determine Functional Selectivity (G-protein biased, balanced, or β-arrestin biased) bias_calc->conclusion

Caption: Workflow for determining functional selectivity.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of KOR functional selectivity.

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.[6][7][8] It serves as a direct measure of G-protein activation.

Materials:

  • Cell membranes prepared from cells expressing the kappa-opioid receptor.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GTPγS (non-radiolabeled).

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds (e.g., this compound derivatives) and reference agonist (U-50,488).

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice. Dilute to a final concentration of 5-20 µg of protein per well in ice-cold Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 50 µL of Assay Buffer.

    • 25 µL of test compound at various concentrations.

    • 25 µL of diluted cell membranes.

  • Pre-incubation: Incubate the plate at 30°C for 30 minutes to allow the compound to bind to the receptors.

  • Initiate Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) and GDP (final concentration 10-100 µM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Terminate the assay by rapid filtration through the 96-well filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of non-radiolabeled GTPγS (10 µM). Basal binding is determined in the absence of any agonist. Plot the specific binding against the log concentration of the agonist to determine EC50 and Emax values using non-linear regression.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin-2 Recruitment

The BRET assay is a proximity-based assay that measures the interaction between two proteins in live cells.[9][10][11] To measure β-arrestin-2 recruitment to the KOR, the receptor is fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin-2 is fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant).[10]

Materials:

  • HEK293 cells.

  • Plasmids encoding KOR-Rluc8 and Venus-β-arrestin-2.

  • Transfection reagent (e.g., Lipofectamine 2000).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well white, clear-bottom cell culture plates.

  • BRET substrate (e.g., Coelenterazine h).

  • Test compounds and reference agonist.

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in a 6-well plate.

    • Co-transfect the cells with KOR-Rluc8 and Venus-β-arrestin-2 plasmids using a suitable transfection reagent. The ratio of plasmids should be optimized to achieve optimal expression levels.[10]

  • Cell Plating: 24 hours post-transfection, harvest the cells and plate them into a 96-well white, clear-bottom plate at a density of 25,000-50,000 cells per well.

  • Compound Addition: 48 hours post-transfection, replace the medium with a serum-free medium. Add test compounds at various concentrations to the wells.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • BRET Measurement:

    • Add the BRET substrate Coelenterazine h to each well to a final concentration of 5 µM.

    • Immediately measure the luminescence signal at two wavelengths simultaneously using a BRET-compatible plate reader: one for the donor (e.g., 480 nm) and one for the acceptor (e.g., 530 nm).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • Normalize the BRET ratio to the vehicle control.

    • Plot the normalized BRET ratio against the log concentration of the agonist to determine EC50 and Emax values using non-linear regression.

By employing these methodologies, researchers can systematically evaluate the functional selectivity of this compound and its analogs, paving the way for the development of safer and more effective KOR-targeted therapeutics.

References

A Comparative Guide to the Extraction of Akuammicine from Picralima nitida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various methods for the extraction of Akuammicine, a prominent indole (B1671886) alkaloid from the seeds of Picralima nitida. The following sections detail the experimental protocols for conventional and modern extraction techniques, present a quantitative comparison of their yields, and visualize the operational workflows.

Comparative Analysis of Extraction Methodologies

The efficiency of this compound extraction from Picralima nitida seeds is significantly influenced by the chosen methodology. This comparison focuses on four key methods: Maceration with Acid-Base Partitioning, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). While direct comparative studies detailing this compound yields for all methods are limited, the available data for total extract and related alkaloid yields provide valuable insights into the efficacy of each technique.

Data Summary: Comparison of Extraction Yields

Extraction MethodStarting Material (Dried Seeds)Solvent(s)Total Extract/Fraction YieldThis compound YieldReference
Maceration & Acid-Base Extraction250 gMethanolic HCl, Dichloromethane (B109758)3.356 g (Dichloromethane fraction)145 mg (from 1.2 g of fraction)[1][1]
Soxhlet Extraction500 gDichloromethane, MethanolNot SpecifiedNot Specified[2]
Sequential Maceration2.0 kgEthanol97 g (4.85% w/w)33 mg (from an unspecified fraction)[3][3]
Ultrasound-Assisted Extraction (Adapted)1.0 g0.1 M Hydrochloric AcidNot SpecifiedNot Specified[4]
Microwave-Assisted Extraction (Adapted)-MethanolNot SpecifiedNot Specified[5]

Note: The yields for UAE and MAE are not directly reported for this compound from P. nitida and are presented as adaptable methods from similar plant matrices.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established scientific literature and offer a basis for replication and further optimization.

Protocol 1: Maceration with Acid-Base Partitioning

This conventional method is widely used for the selective extraction of alkaloids.

1. Preparation of Plant Material:

  • Dry the seeds of Picralima nitida thoroughly to a constant weight to prevent microbial degradation. Air-drying or oven-drying at a controlled temperature (e.g., 40-50°C) are common methods.

  • Grind the dried seeds into a coarse powder using a suitable mill to increase the surface area for efficient solvent extraction.

2. Maceration:

  • Soak 250 g of the powdered seeds in 400 mL of methanolic hydrochloride solution.

  • Stir the mixture for two hours at room temperature.

  • Filter the mixture to separate the solid plant residue from the filtrate.

3. Acid-Base Partitioning:

  • Concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Dissolve the crude extract in a 5% hydrochloric acid solution.

  • Wash the acidic solution with an organic solvent like dichloromethane to remove neutral and acidic components.

  • Basify the aqueous layer to a pH of 10-11 with ammonium (B1175870) hydroxide.

  • Extract the basic aqueous layer with dichloromethane to obtain the crude alkaloid fraction containing this compound.[6]

Protocol 2: Soxhlet Extraction

This method allows for a more exhaustive extraction of alkaloids through continuous reflux of the solvent.

1. Preparation of Plant Material:

  • Prepare the dried and powdered seeds as described in Protocol 1.

2. Defatting (Recommended):

  • To remove lipids that can interfere with alkaloid extraction, first, defat the powdered seeds with petroleum ether in a Soxhlet apparatus for several hours.

3. Soxhlet Extraction:

  • Air-dry the defatted seed powder.

  • Place 500 g of the defatted powder into a Soxhlet thimble.

  • Extract with 5 L of dichloromethane in a Soxhlet extractor for 10 hours.[2]

  • Concentrate the resulting extract under reduced pressure to yield the crude alkaloid extract.

Protocol 3: Ultrasound-Assisted Extraction (UAE) - Adaptable Method

UAE utilizes acoustic cavitation to enhance the extraction process, often leading to higher yields in shorter times. The following is an adaptable protocol for indole alkaloid extraction.

1. Preparation of Plant Material:

  • Prepare the dried and powdered seeds as described in Protocol 1.

2. Extraction Procedure:

  • Place 1.0 g of the powdered leaves into an extraction vessel.

  • Add 100 mL of 0.1 M hydrochloric acid solution.[4]

  • Place the vessel in an ultrasonic bath (e.g., 20-40 kHz frequency).

  • Sonicate for a specified period (e.g., 30 minutes). Optimization of time, temperature, and solvent-to-solid ratio is recommended for maximizing this compound yield.

  • After sonication, centrifuge the mixture and collect the supernatant.

  • The supernatant can then be subjected to acid-base partitioning as described in Protocol 1 to isolate the alkaloid fraction.

Protocol 4: Microwave-Assisted Extraction (MAE) - Adaptable Method

MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction of bioactive compounds. The following is an adaptable protocol for alkaloid extraction.

1. Preparation of Plant Material:

  • Prepare the dried and powdered seeds as described in Protocol 1.

2. Extraction Procedure:

  • Place a specified amount of the powdered material into a microwave extraction vessel.

  • Add a suitable solvent (e.g., 65% methanol).[5]

  • Set the microwave parameters, including power (e.g., 200 W) and extraction time (e.g., 260 seconds).[5] These parameters should be optimized for P. nitida.

  • After extraction, filter the mixture to separate the extract from the solid residue.

  • The resulting extract can be further purified using techniques like acid-base partitioning.

Visualizing the Extraction Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical steps involved in the described extraction and purification processes.

Maceration_Acid_Base_Workflow start Dried P. nitida Seeds grinding Grinding start->grinding maceration Maceration (Methanolic HCl) grinding->maceration filtration1 Filtration maceration->filtration1 concentration1 Concentration filtration1->concentration1 acid_base Acid-Base Partitioning (HCl / NH4OH) concentration1->acid_base extraction Solvent Extraction (Dichloromethane) acid_base->extraction concentration2 Concentration extraction->concentration2 final_product Crude this compound Extract concentration2->final_product Soxhlet_Workflow start Dried P. nitida Seeds grinding Grinding start->grinding defatting Defatting (Petroleum Ether) grinding->defatting soxhlet Soxhlet Extraction (Dichloromethane) defatting->soxhlet concentration Concentration soxhlet->concentration final_product Crude this compound Extract concentration->final_product Akuammicine_Signaling_Pathway cluster_cell Cell Membrane KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits This compound This compound This compound->KOR Binds to & Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Changes in Gene Expression CREB->Gene_Expression Modulates

References

A Comparative Guide to the Metabolic Stability of Akuammicine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of the indole (B1671886) alkaloid Akuammicine and its related compounds. Understanding the metabolic fate of these molecules is crucial for the development of novel therapeutics, particularly in the realm of pain management and opioid receptor modulation. This document summarizes the available experimental data, details the methodologies used for these assessments, and provides visualizations of key experimental workflows.

Introduction to this compound and Metabolic Stability

This compound is a monoterpenoid indole alkaloid found in the seeds of the West African tree Picralima nitida. It has garnered significant interest for its agonist activity at the kappa opioid receptor (KOR), a target for non-addictive analgesics. The development of this compound and its synthetic derivatives as drug candidates necessitates a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties. A critical parameter within ADME is metabolic stability, which describes the susceptibility of a compound to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP450) family in the liver. High metabolic instability can lead to rapid clearance from the body, poor bioavailability, and a short duration of action, thereby limiting therapeutic efficacy.

Comparative Metabolic Stability Data

Direct comparative in vitro metabolic stability data for this compound and its synthetic derivatives is limited in publicly available literature. However, a comprehensive study on the ADME properties of major alkaloids from Picralima nitida provides valuable insights into the metabolic fate of structurally related compounds. The following table summarizes the in vitro half-life of two such alkaloids, Akuammine and Akuammiline, in rat liver microsomes. This data serves as a valuable surrogate for estimating the metabolic stability of this compound, which shares the same core indole alkaloid scaffold.

CompoundIn Vitro Half-life (t½) in Rat Liver Microsomes (minutes)Intrinsic Clearance (CLint)Reference
Akuammine13.5High[Sharma et al., 2025]
Akuammiline30.3Moderate to High[Sharma et al., 2025]
This compound Data not available --
This compound Derivatives (e.g., 10-Bromo-Akuammicine) Data not available --

Note: A shorter half-life indicates lower metabolic stability and higher intrinsic clearance. The data suggests that alkaloids from Picralima nitida may be subject to significant first-pass metabolism. Further studies are crucial to determine the specific metabolic stability of this compound and its derivatives to guide lead optimization efforts.

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes, based on common practices in the field.

Objective:

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (e.g., this compound or its derivatives) upon incubation with liver microsomes.

Materials:
  • Test compound (this compound or derivative)

  • Pooled liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)

  • Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the liver microsomes to the buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the test compound and positive controls to the wells. The final concentration of the test compound is typically around 1 µM.

    • Immediately after adding the compound, take the first time point sample (t=0) by transferring an aliquot of the incubation mixture to a separate plate containing a quenching solution (e.g., cold acetonitrile with internal standard).

    • Incubate the reaction plate at 37°C with constant shaking.

    • Collect samples at subsequent time points (e.g., 5, 15, 30, 60 minutes) by transferring aliquots to the quenching plate.

  • Sample Processing:

    • After the final time point, centrifuge the quenching plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).

    • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Visualizations

Experimental Workflow for In Vitro Metabolic Stability Assay

The following diagram illustrates the key steps in a typical liver microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Test Compound, Microsomes, Buffer, NADPH) pre_warm Pre-warm Microsomes and Buffer (37°C) prep_reagents->pre_warm initiate_reaction Initiate Reaction (Add Compound and NADPH) pre_warm->initiate_reaction time_points Collect Samples at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench Reaction (Cold Acetonitrile) time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Data Analysis (Calculate t½ and CLint) lcms->data_analysis

Caption: Workflow for a liver microsomal stability assay.

Cytochrome P450 Catalytic Cycle

The metabolism of this compound and its derivatives in the liver is primarily mediated by cytochrome P450 enzymes. The following diagram depicts a simplified version of the P450 catalytic cycle, which is responsible for the oxidative metabolism of a wide range of xenobiotics.

P450_Cycle Fe3_RH Fe³⁺ (Substrate Bound) Fe2_RH Fe²⁺ (Substrate Bound) Fe3_RH->Fe2_RH e⁻ (from NADPH) Fe2_O2_RH Fe²⁺-O₂ (Substrate Bound) Fe2_RH->Fe2_O2_RH O₂ Fe3_O2_minus_RH Fe³⁺-O₂⁻ (Substrate Bound) Fe2_O2_RH->Fe3_O2_minus_RH e⁻ (from NADPH) FeO_3plus [FeO]³⁺ (Reactive Intermediate) Fe3_O2_minus_RH->FeO_3plus 2H⁺, -H₂O Fe3_ROH Fe³⁺ (Product Released) FeO_3plus->Fe3_ROH RH -> R-OH Fe3_ROH->Fe3_RH +RH, -R-OH

Caption: Simplified cytochrome P450 catalytic cycle.

Conclusion

The available data on the metabolic stability of alkaloids structurally related to this compound suggests that this class of compounds may undergo significant hepatic metabolism. The lack of direct comparative data for this compound and its derivatives highlights a critical knowledge gap that needs to be addressed in future drug development efforts. The experimental protocols and workflows provided in this guide offer a framework for conducting such studies. A systematic evaluation of the metabolic stability of a series of this compound derivatives will be instrumental in identifying candidates with improved pharmacokinetic profiles and, ultimately, in advancing the therapeutic potential of this promising class of natural products.

Evaluating the Off-Target Effects of Akuammicine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comprehensive evaluation of the off-target effects of Akuammicine, a naturally occurring indole (B1671886) alkaloid, by comparing its performance against other relevant compounds in cell-based panels. The information is presented through clear data tables, detailed experimental protocols, and informative pathway diagrams to facilitate objective assessment.

This compound has emerged as a promising ligand with high affinity and agonist activity at the kappa-opioid receptor (KOR), a target of significant interest for the development of non-addictive analgesics and treatments for various central nervous system disorders.[1][2] However, a thorough understanding of its interactions with other cellular targets is crucial to anticipate potential side effects and ensure a favorable safety profile. This guide delves into the off-target profile of this compound, offering a comparative analysis with the well-known opioid, morphine, and the classic selective KOR agonist, U-50,488.

Comparative Off-Target Binding Profile

To assess the selectivity of this compound, its binding affinity against a panel of common off-target receptors, ion channels, and transporters is compared with that of Morphine and U-50,488. The data, summarized in Table 1, is compiled from various in vitro studies, primarily utilizing radioligand binding assays. A lower inhibition constant (Ki) value indicates a higher binding affinity.

Table 1: Comparative Off-Target Binding Affinities (Ki in nM)

TargetThis compoundMorphineU-50,488Standard Safety Panel Concern
Primary Target
Kappa-Opioid Receptor (KOR)89[2]HighLow nMOn-target
Opioid Receptors
Mu-Opioid Receptor (MOR)>10,000Low nM>1,000Yes
Delta-Opioid Receptor (DOR)>10,000Micromolar>1,000Yes
GPCRs
Dopamine D5 Receptor~1,000-10,000MicromolarNot reportedYes
Adrenergic ReceptorsLow AffinityMicromolarNot reportedYes
Serotonin ReceptorsLow AffinityMicromolarNot reportedYes
Ion Channels
hERGNot reportedMicromolarNot reportedHigh
Transporters
Dopamine Transporter (DAT)Low AffinityMicromolarNot reportedYes
Serotonin Transporter (SERT)Low AffinityMicromolarNot reportedYes
Norepinephrine Transporter (NET)Low AffinityMicromolarNot reportedYes

Note: "Low Affinity" indicates Ki values are generally in the high micromolar to millimolar range. Data is aggregated from multiple sources and assays for comparative purposes.

Recent comprehensive screening of this compound and its derivatives against a panel of 320 non-olfactory G-protein coupled receptors (GPCRs) demonstrated remarkable selectivity for the KOR.[1] This high degree of selectivity is a desirable characteristic for a drug candidate, as it suggests a lower likelihood of off-target effects mediated by other GPCRs.

Functional Off-Target Assessment

Beyond binding affinity, functional assays are critical to determine the actual biological effect of a compound at an off-target. Table 2 summarizes the functional activity of this compound in comparison to Morphine.

Table 2: Comparative Functional Off-Target Effects

Cellular ProcessThis compoundMorphineStandard Safety Panel Concern
cAMP Modulation
Adenylyl Cyclase Inhibition (via KOR)Potent AgonistPotent Agonist (via MOR)On-target
Mitochondrial Function
Nitric Oxide ReleaseNot reportedStimulatesYes
Complex I ActivityNot reportedDecreasesYes
β-Arrestin Recruitment
β-Arrestin-2 Recruitment (at KOR)Biased Agonism Observed in DerivativesAgonistYes
Cell Proliferation
Various Cancer Cell LinesNot reportedNo significant direct effectYes

Derivatives of this compound have been shown to exhibit biased agonism at the KOR, meaning they preferentially activate G-protein signaling pathways over the β-arrestin pathway.[3] This is a significant finding, as β-arrestin recruitment is often associated with the adverse effects of KOR agonists.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Off-Target Screening

Objective: To determine the binding affinity (Ki) of a test compound for a panel of receptors, ion channels, and transporters.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the target of interest.

  • Assay Buffer: A suitable binding buffer is used to maintain physiological pH and ionic strength.

  • Competition Binding: A fixed concentration of a specific radioligand for the target is incubated with varying concentrations of the test compound (e.g., this compound) and the cell membranes.

  • Incubation: The mixture is incubated at a specific temperature for a set duration to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

PRESTO-Tango β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to a GPCR upon agonist stimulation, providing a measure of functional activity.

Methodology:

  • Cell Culture and Transfection: HTLA cells, which contain a tetracycline-inducible luciferase reporter gene, are plated in 384-well plates. Cells are then transfected with a plasmid encoding the GPCR of interest fused to a TEV protease cleavage site and a transcription factor (tTA).

  • Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., this compound).

  • Incubation: The cells are incubated to allow for receptor activation and subsequent β-arrestin recruitment. This brings the TEV protease, which is fused to β-arrestin, into proximity with the receptor.

  • TEV Protease Cleavage: The TEV protease cleaves the tTA from the receptor.

  • Reporter Gene Expression: The liberated tTA translocates to the nucleus and drives the expression of the luciferase reporter gene.

  • Luminescence Measurement: After an overnight incubation, a luciferase substrate is added, and the resulting luminescence is measured using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine the potency (EC50) and efficacy of the test compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in on-target and off-target effects is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

KOR_Signaling_Pathway This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Analgesia Analgesia (Therapeutic Effect) G_protein->Analgesia Leads to cAMP ↓ cAMP AC->cAMP Adverse_Effects Adverse Effects (e.g., Dysphoria) Beta_Arrestin->Adverse_Effects Can lead to

Caption: On-target signaling pathway of this compound at the Kappa-Opioid Receptor (KOR).

Off_Target_Signaling_Pathway This compound This compound D5_Receptor Dopamine D5 Receptor This compound->D5_Receptor Binds to (Low Affinity) G_protein_s Gs Protein D5_Receptor->G_protein_s Activates AC Adenylyl Cyclase G_protein_s->AC Stimulates cAMP ↑ cAMP AC->cAMP Downstream_Effects Potential Off-Target Cellular Effects cAMP->Downstream_Effects Experimental_Workflow start Start: Compound (e.g., this compound) primary_screen Primary Screen: Radioligand Binding Assay (Broad Panel) start->primary_screen hit_identification Identify 'Hits' (Significant Binding) primary_screen->hit_identification functional_assay Functional Assay: e.g., PRESTO-Tango (for GPCR hits) hit_identification->functional_assay Hits data_analysis Data Analysis: Determine Ki, EC50, Emax hit_identification->data_analysis No Significant Hits functional_assay->data_analysis risk_assessment Off-Target Liability Risk Assessment data_analysis->risk_assessment end End: Selectivity Profile risk_assessment->end

References

A Comparative Review of Akuammicine Pharmacokinetics: Unveiling the In Vivo Journey of a Promising Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its successful translation from a laboratory curiosity to a clinical candidate. This guide provides a comparative analysis of the available pharmacokinetic data on Akuammicine, a prominent indole (B1671886) alkaloid from the seeds of Picralima nitida. While comprehensive comparative studies on different this compound formulations are still emerging, this guide synthesizes the current knowledge to support ongoing research and development efforts.

This compound, along with its structural relatives, has garnered significant interest for its pharmacological activities, particularly its interaction with opioid receptors.[1][2] However, its journey through the body—absorption, distribution, metabolism, and excretion (ADME)—is a critical piece of the puzzle for unlocking its therapeutic potential. This guide summarizes key pharmacokinetic parameters, details the experimental methodologies used in its study, and visualizes the complex biological pathways involved.

Quantitative Pharmacokinetic Data

Direct comparative pharmacokinetic data for different this compound formulations remains limited in publicly available literature. However, a comprehensive study on the ADME properties of the major alkaloids from Picralima nitida provides valuable insights into their in vivo behavior following oral administration of a ground seed suspension in rats. The following table summarizes the available in vitro and qualitative in vivo pharmacokinetic data for this compound and its related alkaloids.

ParameterThis compoundAkuammineAkuammilinePseudo-akuammiginePicraline
Permeability (in vitro) HighHighHighHighHigh
Metabolic Half-life (in vitro, rat liver microsomes) Not Reported13.5 min30.3 minNot ReportedNot Reported
Plasma Protein Binding (in vivo) Not ReportedNot ReportedNot ReportedHighest among the tested alkaloidsNot Reported
Oral Bioavailability (in vivo, ground seed suspension) Systemic exposure observed, but quantitative data not provided.LowSystemic exposure observed, but quantitative data not provided.Not ReportedNot Reported

Data sourced from a comprehensive ADME evaluation of Akuamma alkaloids.[1]

Experimental Protocols

The following methodologies represent typical protocols employed in the pharmacokinetic evaluation of alkaloids like this compound.

Animal Studies and Formulation Administration

A standard in vivo pharmacokinetic study would typically involve the following steps:

  • Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of alkaloids.[1]

  • Formulation: For oral administration, a ground seed suspension of Picralima nitida can be prepared in a suitable vehicle, such as water or a 0.5% carboxymethyl cellulose (B213188) (CMC) solution.

  • Administration: The formulation is administered to fasted rats via oral gavage at a specific dose.

Blood Sampling

To determine the concentration of the analyte in the bloodstream over time, a precise blood sampling schedule is crucial.

  • Route: Blood samples are typically collected from the jugular vein or tail vein.

  • Time Points: A typical sampling schedule might include collections at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

  • Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: UPLC-MS/MS

Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for quantifying small molecules like alkaloids in biological matrices.

  • Sample Preparation: Plasma samples undergo a protein precipitation step, typically with a solvent like acetonitrile (B52724), to remove larger molecules that can interfere with the analysis. The supernatant is then separated and dried.

  • Chromatography: The reconstituted sample is injected into a UPLC system equipped with a suitable column (e.g., a C18 column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate the analyte from other components in the plasma.

  • Mass Spectrometry: The eluent from the UPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analyte. Specific precursor-to-product ion transitions for this compound are monitored.

  • Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of a reference standard.

Mandatory Visualizations

To further elucidate the experimental processes and biological context of this compound's action, the following diagrams are provided.

experimental_workflow cluster_preclinical In Vivo Pharmacokinetic Study formulation Formulation Preparation (e.g., Ground Seed Suspension) administration Oral Administration (Rat Model) formulation->administration sampling Serial Blood Sampling administration->sampling processing Plasma Separation sampling->processing analysis UPLC-MS/MS Analysis processing->analysis data Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) analysis->data

Caption: Experimental workflow for a typical pharmacokinetic study of an oral this compound formulation.

kor_signaling_pathway This compound This compound kor Kappa Opioid Receptor (κOR) This compound->kor Agonist Binding gi_go Gi/o Protein kor->gi_go Activation ac Adenylyl Cyclase gi_go->ac Inhibition ion_channel Ion Channel Modulation (e.g., K+ channels) gi_go->ion_channel Modulation mapk MAPK Pathway (e.g., ERK, JNK) gi_go->mapk Activation camp cAMP ac->camp Conversion pka Protein Kinase A (PKA) camp->pka Activation

Caption: Simplified signaling pathway of the Kappa Opioid Receptor (κOR) activated by this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Akuammicine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Akuammicine. This document provides immediate, procedural, and logistical information to ensure the safe handling and disposal of this compound waste in a laboratory setting, fostering a culture of safety and environmental responsibility.

This compound, a monoterpenoid indole (B1671886) alkaloid, is utilized in various research applications.[1][2] While it is classified as a non-hazardous substance, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and ensure regulatory compliance.[3]

I. Safety Profile and Key Data

The initial and most critical step in any chemical disposal procedure is a thorough understanding of its associated hazards. According to available safety information, this compound is not classified as a hazardous substance or mixture.[3] This classification informs the appropriate disposal methods, which are less stringent than those for hazardous chemicals. Nevertheless, standard laboratory safety protocols should be rigorously followed at all times.

The following table summarizes key identifiers and physical properties of this compound:

Identifier/PropertyValue
Chemical Formula C₂₀H₂₂N₂O₂
Molecular Weight 322.4 g/mol
CAS Number 639-43-0
Appearance Solid powder
Solubility Soluble in DMSO
Hazard Classification Not a hazardous substance or mixture[3]

Data sourced from BenchChem and PubChem.[1][3][4]

II. Step-by-Step Disposal Protocol for this compound

This protocol provides a clear, procedural guide for the proper disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, always wear standard laboratory PPE, including:

  • Safety glasses with side shields or chemical splash goggles.

  • A laboratory coat.

  • Chemical-resistant gloves (e.g., nitrile).[5]

2. Waste Characterization: It is imperative to confirm that the waste consists solely of this compound or an this compound solution that does not contain any hazardous solvents or other regulated materials.[3] If this compound is mixed with a hazardous substance, the entire mixture must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines for that hazardous component.[3][6]

3. Disposal of Solid this compound:

  • Small Quantities: For small amounts, solid this compound can be disposed of in the regular laboratory trash, provided it is securely contained.[3]

  • Packaging: Place the solid this compound in a sealed and clearly labeled container. The label should read "this compound (Non-Hazardous)" and indicate the quantity.[3]

4. Disposal of Aqueous this compound Solutions:

  • Dilution: For small volumes of aqueous this compound solutions, dilute the solution with at least 20 parts water.[3]

  • Sewer Disposal: The diluted, non-hazardous aqueous solution can be poured down the drain, followed by flushing with a copious amount of water.[3] It is essential to comply with local institutional and municipal wastewater regulations.[3]

5. Disposal of Empty Containers:

  • Rinsing: Triple rinse any empty containers that held this compound with a suitable solvent (e.g., water for aqueous solutions or an appropriate organic solvent if used).[3]

  • Rinsate Disposal: The first rinsate should be collected and disposed of as chemical waste, following the procedures for the solvent used.[3] Subsequent rinses can typically be disposed of down the drain.[3]

  • Container Disposal: After triple rinsing and defacing the original label to prevent confusion, the empty container can be disposed of in the regular trash or recycling, depending on the container material and local guidelines.[3][7]

6. Spills and Decontamination:

  • Containment: In the event of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[3]

  • Collection: Scoop the absorbed material into a suitable container for disposal.[3]

  • Decontamination: Thoroughly clean the spill area with soap and water.[3]

  • Disposal of Spill Debris: If not contaminated with other hazardous materials, the collected spill debris can be disposed of in the regular laboratory trash.[3]

III. General Laboratory Chemical Waste Guidelines

While this compound is classified as non-hazardous, it is best practice to handle all chemical waste with a high degree of care. The following are general guidelines for managing laboratory chemical waste:

  • Waste Minimization: Whenever possible, seek ways to minimize the quantity of waste generated. This can include ordering the smallest necessary quantities of chemicals and reducing the scale of experiments.[6]

  • Segregation: Never mix incompatible chemicals.[8][9] Store different classes of chemical waste in separate, designated containers.[9]

  • Labeling: All waste containers must be clearly labeled with their contents.[6][9]

  • Storage: Store chemical waste in designated Satellite Accumulation Areas.[6][8] These areas should be inspected regularly for any leaks.[8]

  • Container Integrity: Ensure that waste containers are in good condition, chemically compatible with the waste, and are kept securely closed except when adding or removing waste.[6][8]

  • Regulatory Compliance: Always adhere to your institution's specific waste disposal policies and local, state, and federal regulations.[6][7]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Akuammicine_Disposal_Workflow Start This compound Waste Generated Is_Mixed Is the waste mixed with hazardous materials? Start->Is_Mixed Treat_Hazardous Dispose of as Hazardous Waste Is_Mixed->Treat_Hazardous Yes Waste_Form What is the form of the non-hazardous this compound waste? Is_Mixed->Waste_Form No Solid_Waste Solid this compound Waste_Form->Solid_Waste Aqueous_Solution Aqueous Solution Waste_Form->Aqueous_Solution Contaminated_Material Contaminated Material (e.g., gloves, paper towels) Waste_Form->Contaminated_Material Spill_Debris Spill Debris Waste_Form->Spill_Debris Package_Label Package in a sealed, labeled container Solid_Waste->Package_Label Dilute_Flush Dilute with 20 parts water and flush down the drain with copious water Aqueous_Solution->Dilute_Flush Regular_Trash Dispose of in Regular Laboratory Trash Contaminated_Material->Regular_Trash Spill_Debris->Regular_Trash Package_Label->Regular_Trash

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Akuammicine

Author: BenchChem Technical Support Team. Date: December 2025

Akuammicine is a monoterpene indole (B1671886) alkaloid found in plants such as Picralima nitida.[1] As a biologically active compound, it should be handled with care to minimize exposure. The following information provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for handling potent powdered substances.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and airborne particles.
Hand Protection Chemical-resistant glovesNitrile gloves are commonly used. Double gloving is recommended. Regularly inspect gloves for tears or punctures before and during use. Change gloves frequently.
Body Protection Laboratory Coat or Chemical-resistant ApronA disposable, solid-front gown with long sleeves and tight-fitting cuffs is recommended to prevent skin contact.
Respiratory Protection NIOSH-approved RespiratorFor handling powders outside of a containment system (e.g., fume hood), a respirator with a particulate filter (e.g., N95) is recommended to prevent inhalation.

Standard Operating Procedures for Handling this compound

Engineering Controls:

  • Ventilation: All handling of solid this compound that may generate dust should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound, clearly marked with warning signs. Access to this area should be restricted.

Safe Handling Practices:

  • Avoid Dust Formation: Handle this compound carefully to avoid generating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.

  • Weighing: When weighing, use a balance inside a fume hood or a ventilated balance safety enclosure.

  • Transfers: Use appropriate tools (e.g., spatulas) to handle the solid material.

Emergency Procedures

In Case of a Spill: In the event of a spill, follow a clear and practiced response plan. The following diagram outlines the general workflow for responding to an this compound spill.

Spill_Response_Workflow This compound Spill Response Workflow A 1. Evacuate Immediate Area B 2. Alert Others and Secure the Area A->B C 3. Don Appropriate PPE B->C D 4. Contain the Spill C->D E 5. Clean Up the Spill D->E F 6. Decontaminate the Area E->F G 7. Dispose of Contaminated Materials F->G H 8. Report the Incident G->H

This compound Spill Response Workflow

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash affected skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Collection:

  • Collect all solid waste (e.g., contaminated gloves, wipes, bench paper) in a designated, clearly labeled, and sealed hazardous waste container.

  • Collect liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.

Disposal Method:

  • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

  • Do not dispose of this compound down the drain or in the regular trash.

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Disposal_Workflow This compound Waste Disposal Workflow cluster_lab In the Laboratory cluster_disposal Disposal Process A 1. Segregate Waste at Point of Generation B 2. Collect in Labeled, Sealed Containers A->B C 3. Store in a Designated Hazardous Waste Area B->C D 4. Arrange for Pickup by EHS or Licensed Contractor C->D E 5. Complete Waste Manifest Documentation D->E

This compound Waste Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.